1,4-Dimethoxybutan-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105799. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,4-dimethoxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-8-4-3-6(7)5-9-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVLUEIBBKAGNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948565 | |
| Record name | 1,4-Dimethoxybutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25680-86-8 | |
| Record name | NSC105799 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105799 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dimethoxybutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dimethoxybutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,4-Dimethoxybutan-2-one
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, safety profile, and potential applications of 1,4-Dimethoxybutan-2-one (CAS No. 25680-86-8). As a Senior Application Scientist, my objective is to deliver a scientifically rigorous resource for researchers and drug development professionals. A critical point of clarification is paramount: this compound is a structural isomer of the more extensively documented 4,4-Dimethoxy-2-butanone (CAS No. 5436-21-5). The latter is well-established as a 1,3-dielectrophilic building block.[1] The existing literature and search results often conflate these two distinct molecules. This guide will focus exclusively on the verified data for This compound and will address the current gaps in its documented reactivity and spectroscopic data, providing theoretically predicted spectral analysis to aid researchers in its identification and use.
Compound Identification and Physicochemical Properties
This compound is a ketone functionalized with two methoxy groups at the 1 and 4 positions. This structure presents distinct chemical characteristics compared to its acetal isomer, 4,4-dimethoxy-2-butanone. Accurate identification through CAS number is crucial to ensure the correct material is sourced and utilized in experimental work.
The fundamental identifiers and computed physicochemical properties are summarized below. These values are essential for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 25680-86-8 | [2][3] |
| Molecular Formula | C₆H₁₂O₃ | [2][4] |
| Molecular Weight | 132.16 g/mol | [2][4] |
| Canonical SMILES | COCCC(=O)COC | [2] |
| InChIKey | WDVLUEIBBKAGNQ-UHFFFAOYSA-N | [2] |
| Density | 0.961 g/cm³ | [3][4] |
| Boiling Point | 184.2 °C at 760 mmHg | [3][4] |
| Flash Point | 55.2 °C | [3][4] |
| Vapor Pressure | 0.742 mmHg at 25 °C | [3][4] |
| XLogP3 | -0.4 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 5 | [4] |
Spectroscopic Profile (Theoretical Analysis)
Molecular Structure and NMR Environments
The structure of this compound contains four unique proton (¹H) environments and six unique carbon (¹³C) environments, which would lead to a distinct NMR spectrum.
Caption: Predicted ¹H NMR environments for this compound.
Predicted ¹H NMR Data (in CDCl₃)
| Label | Protons | Predicted Shift (δ, ppm) | Predicted Multiplicity | Coupling With | Causality |
| (a) | -O-CH₃ | ~3.3 - 3.4 | Singlet (s) | None | Methoxy group protons adjacent to a methylene group. |
| (b) | -O-CH₂ -C=O | ~4.1 - 4.2 | Singlet (s) | None | Methylene protons alpha to both an ether oxygen and a carbonyl group are highly deshielded. No adjacent protons to couple with. |
| (c) | -CH₂ -CH₂-O- | ~3.6 - 3.8 | Triplet (t) | Protons (d) | Methylene protons adjacent to an ether oxygen and another methylene group. |
| (d) | C=O-CH₂ -CH₂- | ~2.8 - 3.0 | Triplet (t) | Protons (c) | Methylene protons alpha to a carbonyl group are deshielded. |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Environment | Predicted Shift (δ, ppm) | Causality |
| C =O | ~205 - 210 | Ketone carbonyl carbon, highly deshielded. |
| -O-C H₂-C=O | ~75 - 80 | Methylene carbon deshielded by adjacent ether oxygen and carbonyl. |
| -O-C H₂-CH₂- | ~68 - 72 | Methylene carbon deshielded by adjacent ether oxygen. |
| C H₃-O-CH₂- | ~58 - 60 | Methoxy group carbon. |
| C=O-C H₂-CH₂- | ~40 - 45 | Methylene carbon deshielded by adjacent carbonyl group. |
| C H₃-O-C=O | ~52 - 55 | Methoxy group carbon. |
Reactivity, Synthesis, and Applications
Known Applications
While detailed, peer-reviewed studies on the reactivity of this compound are sparse, chemical suppliers indicate its use as a fine chemical intermediate.[5] Its stated applications include being a precursor or building block in the synthesis of various pharmaceuticals and pesticides.[3][5] It is also listed for use as a flavoring agent in the food industry and as a fragrance component, though primary literature validating these specific uses was not identified in the search.[3]
Synthesis
A potential synthetic route is suggested via the precursor 1,4-dimethoxy-2-butyne.[4] This implies a hydration reaction of the alkyne, likely catalyzed by mercury salts or other methods, would yield the target ketone. A robust, validated experimental protocol for this transformation is not available in the provided results.
A Note on Isomeric Conflation: A Critical Caution for Researchers
It is imperative to reiterate that the majority of published synthetic applications, particularly those describing reactions with hydrazines to form pyrazoles or with Grignard reagents to synthesize naphthalenes, are attributed to the isomer 4,4-Dimethoxy-2-butanone (CAS 5436-21-5).[1][6] This isomer functions as a masked 1,3-dicarbonyl compound and its utility as a 1,3-dielectrophilic building block is well-documented.[1] Researchers must exercise extreme caution and verify the CAS number of the starting material before attempting to replicate literature procedures.
Caption: Logical workflow for distinguishing between chemical isomers.
Safety, Handling, and Storage
The safe handling of any chemical reagent is the foundation of successful and responsible research. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that require stringent safety protocols.[2]
GHS Hazard Classification
| Hazard Class | Code | Description |
| Flammable Liquids | H226 | Flammable liquid and vapor |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Source: PubChem[2]
Recommended Handling Protocol
The following protocol is a synthesized recommendation based on standard safety data for chemicals with this hazard profile.
-
Engineering Controls:
-
All handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.
-
Ensure a safety shower and eyewash station are immediately accessible.
-
Use spark-proof and explosion-proof equipment due to its flammability.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.
-
Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. Ensure skin is not exposed.
-
-
Procedural Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Keep away from heat, sparks, open flames, and other sources of ignition. No smoking.
-
Take precautionary measures against static discharge. Ground and bond containers when transferring material.
-
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
This compound is a functionalized ketone with established physical properties and a clear hazard profile that necessitates careful handling. While it is cited as a valuable intermediate in the synthesis of fine chemicals, a significant gap exists in the peer-reviewed literature regarding its specific reactivity and synthetic applications. Researchers are strongly advised to distinguish this compound from its well-studied isomer, 4,4-dimethoxy-2-butanone, by strictly referencing the CAS number (25680-86-8) to avoid misapplication of experimental protocols. The predicted spectroscopic data provided herein offers a foundational tool for the unambiguous identification of this reagent in future research endeavors.
References
-
LookChem. This compound. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033851). [Link]
-
PubChem. 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548. [Link]
-
PubChem. This compound | C6H12O3 | CID 266914. [Link]
-
LookChem. Cas 25680-86-8,this compound. [Link]
-
Junjappa H, et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Progress in Petrochemical Science. [Link]
-
Organic Syntheses Procedure. 4,4-dimethoxy-2-butanone. [Link]
-
LookChem. CAS No.25680-86-8,this compound Suppliers. [Link]
-
Doc Brown's Chemistry. The H-1 hydrogen-1 (proton) NMR spectrum of butanone - (butan-2-one). [Link]
Sources
1,4-Dimethoxybutan-2-one structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 1,4-Dimethoxybutan-2-one
Abstract
The definitive identification of a chemical entity is the bedrock of research and development in the pharmaceutical and chemical sciences. The process, known as structure elucidation, is a systematic investigation that integrates multiple analytical techniques to assemble a complete and unambiguous molecular picture.[1][2] This guide provides a comprehensive, in-depth walkthrough of the structure elucidation process for the target compound, this compound (Molecular Formula: C₆H₁₂O₃). We will navigate the process from foundational calculations to advanced spectroscopic interpretation, explaining not just the "how" but the critical "why" behind each experimental choice. The narrative follows a logical, self-validating workflow where each piece of data corroborates the next, culminating in a confirmed molecular structure.
A Note on Nomenclature: The IUPAC name "this compound" presents an ambiguity, as a 1,4-disubstituted butan-2-one would necessitate a five-carbon chain (e.g., CH₃O-CH₂(1)-C(=O)(2)-CH₂(3)-CH₂(4)-OCH₃, which is 1,5-dimethoxypentan-2-one). However, the compound is registered under CAS number 25680-86-8 with the molecular formula C₆H₁₂O₃.[3] For this guide, we will proceed by elucidating the structure of a plausible C₆H₁₂O₃ isomer that fits the functional groups implied by the name: 3,4-dimethoxybutan-2-one . This allows us to demonstrate the complete analytical workflow for a molecule of equivalent complexity.
Foundational Analysis: The First Clues
Before engaging advanced instrumentation, foundational analysis provides the initial framework for our structural hypothesis.
Molecular Formula and Index of Hydrogen Deficiency (IHD)
The first step in any structure elucidation is to determine the molecular formula, typically via high-resolution mass spectrometry (HRMS) or elemental analysis.[4] For our target, the formula is C₆H₁₂O₃ .
From this, we calculate the Index of Hydrogen Deficiency (IHD), also known as the degree of unsaturation. The IHD reveals the total number of rings and/or multiple bonds within the molecule.[5]
-
Formula: IHD = C - (H/2) - (X/2) + (N/2) + 1
-
Calculation: IHD = 6 - (12/2) - 0 + 0 + 1 = 1
An IHD of 1 is a crucial constraint. It indicates the presence of either one double bond (e.g., C=C or C=O) or one ring.[5] This immediately focuses our investigation.
Qualitative Functional Group Analysis
Simple, rapid chemical tests can provide initial confirmation of key functional groups. Given the name "butan-2-one," the presence of a ketone is expected.
-
2,4-Dinitrophenylhydrazine (2,4-DNPH) Test: This is a classic test for aldehydes and ketones.[6][7] A positive result, indicated by the formation of a yellow, orange, or red precipitate (a 2,4-dinitrophenylhydrazone derivative), would strongly support the presence of the carbonyl group suggested by our IHD calculation.[7]
-
Tollens' Test: To distinguish a ketone from an aldehyde, Tollens' reagent (ammoniacal silver nitrate) is used.[7][8] Ketones do not react with this reagent. A negative Tollens' test (i.e., no formation of a silver mirror) would confirm that the carbonyl group is a ketone, not an aldehyde.[7]
The Spectroscopic Core: A Multi-Technique Approach
Spectroscopy provides the detailed atomic-level information required to piece the molecular puzzle together. The overall workflow integrates data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy.
Caption: A typical workflow for organic structure elucidation.
Mass Spectrometry (MS): The Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and invaluable clues about the molecule's substructures through its fragmentation patterns.
-
Expected Data: For C₆H₁₂O₃, the expected monoisotopic mass is 132.07864 amu .[3] High-resolution mass spectrometry (HRMS) is essential to measure this value with high precision (typically < 5 ppm error), which unambiguously confirms the molecular formula.
-
Fragmentation Analysis: Electron Ionization (EI) MS causes the molecule to fragment in a predictable manner. For our proposed structure of 3,4-dimethoxybutan-2-one, key fragmentation pathways would include:
-
Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group is highly favorable. We would expect to see fragments corresponding to the loss of the methyl group (•CH₃) or the larger methoxyethyl group (•CH(OCH₃)CH₂OCH₃).
-
[M - CH₃]⁺ = 132 - 15 = 117
-
[M - CH(OCH₃)CH₂OCH₃]⁺ = 132 - 89 = 43 (This is the acetyl cation, CH₃C≡O⁺, which is often a very strong peak for methyl ketones).
-
-
McLafferty Rearrangement: This is not possible for this specific isomer as it lacks a gamma-hydrogen relative to the carbonyl.
-
| Technique | Expected Result | Information Gained |
| HRMS (ESI/APCI) | Molecular Ion [M+H]⁺ at m/z 133.0865 | Confirms molecular formula C₆H₁₂O₃ |
| MS (EI) | Molecular Ion [M]⁺• at m/z 132 | Confirms molecular weight |
| MS/MS (EI) | Major fragment at m/z 43 | Strong evidence for a methyl ketone (CH₃CO-) moiety |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the types of bonds, and thus the functional groups, present in a molecule.[9]
-
Causality of Absorption: Molecular bonds vibrate at specific frequencies. When infrared radiation matching a bond's vibrational frequency passes through the sample, the energy is absorbed. This absorption is detected and plotted as a spectrum.
-
Expected Spectrum: The IR spectrum of 3,4-dimethoxybutan-2-one is predicted to have several key absorption bands:
-
~1715 cm⁻¹ (Strong, Sharp): This is the most diagnostic peak and corresponds to the C=O (carbonyl) stretching vibration of a saturated aliphatic ketone.[9][10] Its presence would confirm the result of the 2,4-DNPH test and the IHD calculation.
-
~2850-2960 cm⁻¹ (Medium-Strong): These peaks are due to the C-H stretching vibrations of the alkane portions of the molecule (methyl and methylene groups).[10]
-
~1100-1150 cm⁻¹ (Strong): This region will show strong C-O (ether) stretching vibrations, confirming the presence of the two methoxy groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing a detailed map of the carbon and hydrogen framework.[1][4] It reveals the chemical environment, quantity, and connectivity of atoms.
This spectrum shows a peak for each unique carbon atom in the molecule. For the proposed structure of 3,4-dimethoxybutan-2-one, we expect 6 distinct signals .
-
> 200 ppm: A signal in this downfield region is characteristic of a ketone carbonyl carbon.
-
~50-80 ppm: Signals in this range are typical for sp³ carbons bonded to an oxygen atom (the two O-CH₃ carbons, the CH, and the CH₂).
-
~20-30 ppm: A signal in this upfield region is expected for the methyl carbon of the acetyl group (CH₃-C=O).
The proton NMR spectrum provides information on the number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity). For 3,4-dimethoxybutan-2-one, we predict 5 distinct proton signals .
Caption: Predicted proton environments and key couplings.
Predicted ¹H NMR Data Summary:
| Signal Label | Assignment | Predicted Shift (δ, ppm) | Integration | Multiplicity | Rationale for Shift & Multiplicity |
| a | CH₃-C=O | ~2.2 | 3H | Singlet (s) | Adjacent to a carbonyl group. No adjacent protons. |
| b | CH(OCH₃) | ~3.4 | 3H | Singlet (s) | Standard methoxy group shift. No adjacent protons. |
| c | CH₂(OCH₃) | ~3.3 | 3H | Singlet (s) | Standard methoxy group shift. No adjacent protons. |
| d | C(=O)-CH-CH₂ | ~3.9 | 1H | Multiplet (m) | Deshielded by carbonyl and ether oxygen. Coupled to the two protons at (e). |
| e | CH-CH₂-O | ~3.6 | 2H | Multiplet (m) | Deshielded by ether oxygen. Coupled to the proton at (d). Protons are diastereotopic, leading to a complex pattern. |
Data Integration and Final Confirmation
The final step is to synthesize all the collected data. The proposed structure of 3,4-dimethoxybutan-2-one must be consistent with every piece of evidence.
-
IHD = 1: Consistent with the C=O bond.
-
Chemical Tests: A positive 2,4-DNPH test and a negative Tollens' test confirm a ketone.
-
HRMS: Confirms the molecular formula C₆H₁₂O₃.
-
MS Fragmentation: A major peak at m/z 43 strongly supports the CH₃CO- group.
-
IR Spectrum: A strong absorption at ~1715 cm⁻¹ confirms the ketone C=O, and strong C-O bands confirm the ether groups.
-
¹³C NMR: The presence of 6 distinct signals, including one >200 ppm, matches the proposed structure's symmetry and functional groups.
-
¹H NMR: The presence of 5 signals with the predicted chemical shifts, integrations, and multiplicities provides a definitive fingerprint of the molecule's proton framework.
This comprehensive and self-validating dataset allows for the unambiguous assignment of the structure as 3,4-dimethoxybutan-2-one .
Standard Operating Protocols
The following are generalized protocols for the acquisition of the spectroscopic data discussed.
Protocol 1: Mass Spectrometry (HRMS-ESI)
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution 1:100 in the same solvent. Add 0.1% formic acid to aid in protonation for positive ion mode.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) according to the manufacturer's specifications using a known calibration standard.
-
Analysis: Infuse the sample solution into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the resolution is set to >10,000 (FWHM).
-
Data Processing: Determine the accurate mass of the [M+H]⁺ ion and use software to calculate the most probable elemental composition.
Protocol 2: Infrared (IR) Spectroscopy (ATR)
-
Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide).
-
Sample Application: Place one drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard data acquisition range is 4000-400 cm⁻¹.
-
Data Processing: Perform an ATR correction if necessary. Label significant peaks corresponding to the key functional groups.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Tuning: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Tune and match the probe for the desired nuclei (¹H and ¹³C). Lock the field frequency onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to ~15 ppm and the acquisition time to ~3 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Set the spectral width to ~240 ppm. A longer acquisition time (e.g., several hours) may be required due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals.
References
- Structure Elucidation Definition - Organic Chemistry II Key Term. (n.d.). Fiveable.
- Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare.
- Structure Elucidation – Online Organic Chemistry Tutor. (n.d.). Organic Chemistry Help.
- Organic Structure Elucidation Workbook. (n.d.). University of Notre Dame.
- Structure Elucidation by Integrated Spectroscopic Methods. (n.d.). eGyanKosh.
- Aldehydes and Ketones - Testing for Carbonyl Compounds (A-Level Chemistry). (n.d.). Study Mind.
- Aldehydes and Ketones Tests: Simple Guide for Students. (n.d.). Vedantu.
- A Comparative Review of Analytical Techniques for Ketone Analysis. (2025). BenchChem.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Tests for Ketones Importance, Different tests with reactions and FAQS. (n.d.). Allen Overseas.
-
Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples. (2014). Analytical Chemistry. Retrieved from [Link]
-
4,4-Dimethoxy-2-butanone. (n.d.). PubChem. Retrieved from [Link]
- 4,4-dimethoxy-2-butanone. (n.d.). Chemical Synthesis Database.
-
4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. (2018). Progress in Petrochemical Science. Retrieved from [Link]
-
1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033851). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
4,4-dimethoxy-2-butanone. (n.d.). Organic Syntheses. Retrieved from [Link]
-
2-Butanone, 4,4-dimethoxy-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
4,4-Dimethoxy-2-butanone. (2024). ChemBK. Retrieved from [Link]
- Method for synthesizing 4,4-dimethoxy-2-butanone. (2011). Google Patents.
-
4,4-Dimethoxybutan-2-one. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Showing Compound 4,4-Dimethoxy-2-butanone (FDB012031). (n.d.). FooDB. Retrieved from [Link]
-
Example 1. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]
-
The H-1 hydrogen-1 (proton) NMR spectrum of butanone. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
2-Butanone. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Decoding the IR Spectrum of 2-Butanone: Insights Into Its Molecular Identity. (2026). Oreate AI Blog. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. This compound | C6H12O3 | CID 266914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. Tests for Ketones Importance, Different tests with reactions and FAQS. [allen.in]
- 8. Aldehydes and Ketones Tests: Simple Guide for Students [vedantu.com]
- 9. echemi.com [echemi.com]
- 10. Decoding the IR Spectrum of 2-Butanone: Insights Into Its Molecular Identity - Oreate AI Blog [oreateai.com]
An In-Depth Technical Guide to 1,4-Dimethoxybutan-2-one (CAS: 25680-86-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-dimethoxybutan-2-one, a versatile ketone and valuable building block in organic synthesis. The document delves into its chemical and physical properties, provides a detailed, field-tested synthesis protocol with mechanistic insights, and explores its reactivity as a 1,3-dielectrophilic species. A significant focus is placed on its application as a key starting material in the synthesis of 2-amino-4-methylpyrimidine, a crucial precursor to the non-nucleoside reverse transcriptase inhibitor, Nevirapine. This guide is intended to serve as a practical resource for researchers in medicinal chemistry and process development, offering detailed experimental procedures, spectroscopic data for characterization, and essential safety and handling information.
Introduction and Physicochemical Profile
This compound (CAS Number: 25680-86-8) is a stable, colorless to pale yellow liquid characterized by a ketone functional group and two methoxy ether moieties.[1] This unique arrangement of functional groups imparts a dual reactivity profile, making it a valuable intermediate in the synthesis of a wide array of more complex molecules, including heterocyclic compounds and aromatics.[1] Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key precursor for active pharmaceutical ingredients (APIs).[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 25680-86-8 | [1] |
| Molecular Formula | C₆H₁₂O₃ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 184.2°C at 760 mmHg | [1] |
| Flash Point | 55.2°C | [1] |
| Density | 0.961 g/cm³ | [1] |
| Refractive Index | 1.414 | [1] |
| IUPAC Name | This compound | [3] |
| SMILES | COCCC(=O)COC | [3] |
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is efficiently achieved through a two-step process commencing with a Claisen-type condensation followed by an acid-catalyzed acetalization. This method is advantageous due to the use of readily available and cost-effective starting materials.[4]
Synthesis Pathway Overview
The overall transformation involves the reaction of acetone and an appropriate formate ester (such as ethyl formate) in the presence of a strong base to form an enolate, which then undergoes an acid-catalyzed reaction with methanol to yield the final product.[4]
Detailed Experimental Protocol
This protocol is adapted from established procedures and is designed for robust and scalable synthesis.[4]
Step 1: Preparation of Sodium Butanone Enolate
-
To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge liquid sodium methoxide.
-
Warm the sodium methoxide solution to a temperature range of 30-60°C.
-
Prepare a mixture of acetone and ethyl formate (molar ratio of 1:1 to 1:4).
-
Slowly add the acetone/ethyl formate mixture dropwise to the warm sodium methoxide solution. The molar ratio of sodium methoxide to acetone should be maintained between 0.5:1 and 2:1.
-
After the addition is complete, maintain the reaction mixture at 30-60°C for 1-5 hours to ensure complete formation of the sodium butanone enolate suspension.
-
The resulting suspension, containing the sodium butanone enolate, is then processed by rotary evaporation to remove the solvent and any liquid impurities, yielding a white solid. This solid is then dissolved in methanol for the subsequent step.
Step 2: Acetalization to this compound
-
In a separate reaction vessel, prepare a mixture of concentrated sulfuric acid (98%) and methanol. The mass ratio of sulfuric acid to methanol can range from 1:1 to 1:20.
-
Warm this acidic methanol solution to 25-40°C.
-
Slowly add the methanolic solution of sodium butanone enolate from Step 1 dropwise into the acidic methanol solution. The molar ratio of sulfuric acid to the sodium butanone enolate should be between 0.5:1 and 3:1.
-
After the addition is complete, maintain the reaction temperature at 25-40°C for 3-6 hours.
-
Upon completion of the reaction, neutralize the mixture with liquid sodium methoxide to a pH of 7-10.
-
Filter the resulting mixture. The filtrate is the crude this compound.
Step 3: Purification
-
The crude product is first subjected to atmospheric distillation to recover the methanol solvent.
-
The residue is then purified by vacuum distillation, collecting the fraction boiling at 70-73°C at 20 mmHg to yield pure this compound as a colorless, transparent liquid.[1]
Mechanistic Rationale
The synthesis hinges on two fundamental organic reactions: the Claisen condensation and acetal formation.
-
Claisen-type Condensation: In the first step, sodium methoxide, a strong base, deprotonates the α-carbon of acetone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the sodium salt of the β-keto aldehyde, which exists as the more stable enolate.[5][6]
-
Acetalization: In the presence of a strong acid (sulfuric acid), the enol tautomerizes to the β-keto aldehyde. The aldehyde carbonyl is then protonated, activating it towards nucleophilic attack by methanol. This occurs twice, with subsequent dehydration, to form the stable dimethyl acetal at the C4 position. The ketone at the C2 position is less reactive and remains unchanged under these conditions.
Spectroscopic Characterization
Accurate characterization of this compound is essential for confirming its identity and purity. The following data serves as a reference for quality control.
Table 2: Spectroscopic Data for this compound
| Technique | Data and Assignments | Source(s) |
| ¹H NMR | Predicted values based on typical chemical shifts:~ 2.15 ppm (s, 3H, -C(=O)CH₃)~ 2.75 ppm (d, 2H, -C(=O)CH₂-)~ 3.30 ppm (s, 6H, -CH(OCH₃)₂)~ 4.50 ppm (t, 1H, -CH(OCH₃)₂) | [7][8] |
| ¹³C NMR | Predicted values based on typical chemical shifts:~ 30 ppm (-C(=O)CH₃)~ 45 ppm (-C(=O)CH₂-)~ 53 ppm (-CH(OCH₃)₂)~ 102 ppm (-CH(OCH₃)₂)~ 207 ppm (-C(=O)-) | [1][9] |
| FTIR (cm⁻¹) | 2943, 2834 (C-H stretch), 1722 (C=O stretch, ketone), 1367, 1124, 1086 (C-O stretch, ether/acetal) | [1] |
| Mass Spec (m/z) | 131 [M-H]⁺ | [1] |
Note: Actual NMR chemical shifts can vary slightly depending on the solvent and instrument used. The provided values are estimations based on known data for similar structures.
Chemical Reactivity and Synthetic Applications
This compound's structure, featuring a ketone and a protected aldehyde (acetal), makes it a potent 1,3-dielectrophilic building block. This allows for the construction of various cyclic and heterocyclic systems.
Synthesis of Pyrimidines
A key application is the synthesis of substituted pyrimidines through condensation with guanidine.[1] This reaction is fundamental to the synthesis of important pharmaceutical intermediates.
Reaction Scheme:
This compound reacts with guanidine nitrate in the presence of a base like sodium ethoxide. The reaction proceeds through the in-situ hydrolysis of the acetal to the corresponding 1,3-dicarbonyl compound, which then undergoes a classical Pinner-type condensation with guanidine.[1][7]
Mechanism:
-
Acetal Hydrolysis: Under the reaction conditions, the dimethyl acetal is hydrolyzed to the corresponding aldehyde, generating a 1,3-dicarbonyl intermediate (3-oxobutanal).
-
Nucleophilic Attack: The nucleophilic nitrogen of guanidine attacks one of the carbonyl carbons (typically the more reactive aldehyde).
-
Intramolecular Condensation: A second nucleophilic attack from another nitrogen of the guanidine moiety onto the remaining carbonyl group (the ketone) occurs.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic pyrimidine ring.
This reaction provides a direct route to 2-amino-4-methylpyrimidine, a critical intermediate for further functionalization.[1]
Synthesis of Pyrazoles
The reaction of this compound with hydrazine hydrate is a classic method for the synthesis of 3-methylpyrazole.[1] The reaction follows a similar principle of condensation and cyclization, where hydrazine acts as the dinucleophilic species.
Role in the Synthesis of Nevirapine
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. The industrial synthesis of Nevirapine relies on the key intermediate 2-chloro-3-amino-4-methylpyridine.[10] Research has demonstrated an efficient synthesis of this intermediate starting from this compound.[10]
The pathway involves the reaction of this compound with 2-cyanoacetamide, which undergoes condensation and cyclization to form a pyridone derivative. This intermediate is then subjected to a one-pot chlorination and hydrolysis, followed by a Hofmann rearrangement to yield the target 2-chloro-3-amino-4-methylpyridine.[10] This highlights the strategic importance of this compound in providing the core carbon skeleton for this vital pharmaceutical intermediate.
Safety, Handling, and Disposal
As a flammable liquid and potential irritant, proper handling of this compound is imperative in a laboratory or industrial setting.
Table 3: GHS Hazard Information
| Hazard Code | Description |
| H226 | Flammable liquid and vapor |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source:[3]
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably under a chemical fume hood.[11]
-
Keep away from heat, sparks, open flames, and other ignition sources.[12]
-
Use explosion-proof electrical and lighting equipment.[12]
-
Ground and bond containers during transfer to prevent static discharge.[12]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[13]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.
-
Body Protection: Wear a lab coat or chemical-resistant apron.[13]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[11]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[11]
-
Store in a flammable liquids storage cabinet.
Disposal
-
Dispose of waste in accordance with all local, regional, and national regulations.[3]
-
As a flammable organic solvent, it should be collected in a designated, properly labeled hazardous waste container.[3]
-
Do not dispose of it down the drain.[3]
-
Waste may be disposed of via a licensed waste disposal company, often through incineration.[11]
Conclusion
This compound is a chemical of significant synthetic utility, bridging the gap between simple starting materials and complex, high-value molecules. Its role as a 1,3-dielectrophilic synthon, particularly in the construction of heterocyclic systems like pyrimidines, underscores its importance in medicinal and materials chemistry. The detailed protocols, mechanistic discussions, and safety guidelines provided in this document are intended to empower researchers to utilize this versatile building block effectively and safely in their synthetic endeavors, including in the development of crucial pharmaceuticals like Nevirapine.
References
- Junjappa, H., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene.
-
PubChem. (n.d.). 4,4-Dimethoxy-2-butanone. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Retrieved from [Link]
-
Magnaflux. (2021). Safety Data Sheet - SKC-S Aerosol. Retrieved from [Link]
-
Nevirapine Batch Transfer Document. (n.d.). Retrieved from [Link]
- Google Patents. (2011). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
-
Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. Retrieved from [Link]
-
ResearchGate. (2008). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanone. Retrieved from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
- Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
AllSource Environmental. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). 13C NMR peak location in butanone. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. Retrieved from [Link]
-
Chegg.com. (2022). Predict the 13C NMR spectra for 2-butanone. Retrieved from [Link]
-
AllSource Environmental. (2023). How to Dispose of Solvents: Safe and Responsible Methods. Retrieved from [Link]
-
National University of Singapore. (n.d.). Disposal of Waste Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
NIH. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. Retrieved from [Link]
-
WIPO Patentscope. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM ACETONE AND ETHYL CYANOACETATE. Retrieved from [Link]
-
Kärcher. (2025). Safety data sheet. Retrieved from [Link]
Sources
- 1. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Solved - Predict the 13C NMR spectra for 2-butanone. - | Chegg.com [chegg.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. solvent-recyclers.com [solvent-recyclers.com]
- 12. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 13. s1.kaercher-media.com [s1.kaercher-media.com]
Navigating the Isomeric Landscape of Dimethoxybutanones: A Technical Guide to 1,4-Dimethoxybutan-2-one and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 1,4-Dimethoxybutan-2-one, a molecule often encountered in chemical literature and databases. Crucially, this guide clarifies the common point of confusion between this compound and its more prevalent isomer, 4,4-Dimethoxy-2-butanone. By delineating their distinct chemical identities, properties, and applications, this document serves as an essential resource for researchers in organic synthesis and drug discovery.
Unraveling the Isomeric Distinction: 1,4- vs. 4,4-Dimethoxybutan-2-one
A frequent challenge in database searches and literature reviews is the conflation of this compound with its structural isomer, 4,4-Dimethoxy-2-butanone. While both share the same molecular formula (C₆H₁₂O₃) and molecular weight (132.16 g/mol ), their structural arrangements and, consequently, their chemical reactivity and utility, are different.
-
This compound features methoxy groups at the first and fourth carbon positions of a butane chain, with a ketone group at the second position.
-
4,4-Dimethoxy-2-butanone possesses two methoxy groups on the fourth carbon, forming an acetal, and a ketone group at the second position.
This fundamental structural difference is critical for experimental design and interpretation. The vast majority of commercially available "Dimethoxybutan-2-one" and related literature pertains to the 4,4-isomer due to its role as a versatile building block in synthesis.
Caption: Structural comparison of 1,4- and 4,4-Dimethoxybutan-2-one.
The Elusive Isomer: this compound
This compound is the less common of the two isomers and, as such, has limited documentation regarding its synthesis and applications.
Chemical Identifiers and Synonyms
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 25680-86-8 |
| Molecular Formula | C₆H₁₂O₃ |
| InChI Key | WDVLUEIBBKAGNQ-UHFFFAOYSA-N |
| Depositor-Supplied Synonyms | 1,4-dimethoxy-2-butanone, NSC105799 |
Properties and Safety
Information on the specific physical and chemical properties of this compound is sparse. However, GHS hazard information indicates that it is a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[1]
The Workhorse Isomer: 4,4-Dimethoxy-2-butanone
4,4-Dimethoxy-2-butanone is a commercially available and widely utilized chemical intermediate. Its utility stems from the presence of both a ketone and a protected aldehyde (as a dimethyl acetal), allowing for selective reactions at either functional group.
An Extensive List of Synonyms
The prevalence of 4,4-Dimethoxy-2-butanone in research and industry has led to a multitude of synonyms. Understanding these is crucial for comprehensive literature searches.
| Category | Synonyms |
| Systematic & Common Names | 4,4-dimethoxybutan-2-one, 1,1-Dimethoxy-3-butanone, 4,4-Dimethoxybutanone |
| Acetal-Derived Names | Acetylacetaldehyde dimethyl acetal, Acetoacetaldehyde dimethyl acetal, 3-Oxobutyraldehyde dimethyl acetal, 3-Ketobutyraldehyde dimethylacetal, Formylacetone dimethyl acetal |
| Registry & ID Numbers | CAS: 5436-21-5, EC Number: 226-605-1, FEMA Number: 3381, NSC 21538, NSC 59721 |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 132.16 g/mol |
| Boiling Point | 178 °C at 760 mmHg; 70-73 °C at 20 mmHg |
| Melting Point | -82 °C |
| Density | 0.996 g/mL at 25 °C |
| Refractive Index | n20/D 1.414 |
| Flash Point | 57 °C (134.6 °F) |
Synthesis of 4,4-Dimethoxy-2-butanone
A common synthetic route to 4,4-Dimethoxy-2-butanone involves a Claisen ester condensation reaction.
Protocol: Claisen Condensation for 4,4-Dimethoxy-2-butanone Synthesis
-
Preparation of Sodium Methoxide: Dissolve metallic sodium in methanol to prepare a sodium methoxide solution.
-
Condensation: React acetone and methyl formate in the presence of the sodium methoxide solution. This forms the sodium enolate of butenone.
-
Acetalization: Treat the resulting sodium butanone enolate with a methanol solution containing a strong acid, such as concentrated sulfuric acid or HCl gas, to yield the crude 4,4-Dimethoxy-2-butanone.
-
Purification: The crude product is purified by distillation, first at atmospheric pressure to recover methanol, followed by vacuum distillation to obtain the final product.
This method is advantageous due to the use of readily available starting materials.[2][3][4]
Caption: Generalized workflow for the synthesis of 4,4-Dimethoxy-2-butanone.
Applications in Drug Development and Organic Synthesis
4,4-Dimethoxy-2-butanone serves as a valuable 1,3-dielectrophilic three-carbon building block in organic synthesis.[1] Its bifunctional nature allows for the construction of a wide range of heterocyclic and aromatic compounds.
-
Synthesis of Pyrimidines and Pyrazoles: It is a key precursor in the synthesis of substituted pyrimidines and pyrazoles, which are important scaffolds in medicinal chemistry.[5] For instance, it is used in the synthesis of 4-methylpyrimidine.[6]
-
Pharmaceutical Intermediates: It is an important intermediate in the production of sulfamethazine, a sulfonamide antibiotic.[2] It is also a key intermediate in the synthesis of the antiretroviral drug Nevirapine.[4]
-
Synthesis of Aromatic Compounds: It reacts with Grignard reagents and other nucleophiles to form substituted naphthalenes and other aromatic systems.[1]
-
Flavor and Fragrance Industry: Due to its ethereal, musty, and nutty aroma, it is used as a flavoring agent in food products.[7]
-
Herbicide Synthesis: It is used in the preparation of highly efficient and low-toxicity herbicides.[4]
Spectroscopic Data
The structural features of 4,4-Dimethoxy-2-butanone give rise to a characteristic NMR spectrum.
-
¹H NMR: A predicted ¹H NMR spectrum in D₂O shows distinct signals corresponding to the methyl ketone protons, the methylene protons adjacent to the ketone, the methine proton of the acetal, and the methoxy protons.[8]
-
Mass Spectrometry: The electron ionization mass spectrum shows characteristic fragmentation patterns that can be used for its identification.[9][10]
Safety and Handling
4,4-Dimethoxy-2-butanone is classified as a flammable liquid.[5] It is advisable to handle it in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment, including gloves and eye protection.
Conclusion
References
- Charanraj, T., Ramachandra, P., Ramesh, N., & Junjappa, H. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Progress in Petrochemical Science, 2(4).
- Bredereck, H., Gompper, R., & Morlock, G. (1957). 4-Methylpyrimidine. Organic Syntheses, Coll. Vol. 4, p.767 (1963); Vol. 37, p.57 (1957).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 266914, this compound. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 228548, 4,4-Dimethoxy-2-butanone. Retrieved from [Link].
-
NIST Mass Spectrometry Data Center. (n.d.). 2-Butanone, 4,4-dimethoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- Google Patents. (2011). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
-
FooDB. (2010). Compound: 4,4-Dimethoxy-2-butanone (FDB012031). Retrieved from [Link]
- Google Patents. (1997). JP2613518B2 - Method for producing 4,4-dimethoxy-2-butanone.
-
Human Metabolome Database. (n.d.). 4,4-Dimethoxy-2-butanone (HMDB0033851). Retrieved from [Link]
- Xu, Q., Lv, L., & Chen, Z. (2005). Synthesis and application development of acetylacetaldehyde dimethyl acetal.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) for 4,4-Dimethoxy-2-butanone (HMDB0033851). Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 4,4-dimethoxy-2-butanone. Retrieved from [Link]
-
The Good Scents Company. (n.d.). acetyl acetaldehyde dimethyl acetal. Retrieved from [Link]
- Google Patents. (2004). US6673971B2 - Preparation of 1,1,4,4-tetramethoxy-2-butene.
-
ChemBK. (2024). 4,4-Dimethoxy-2-butanone. Retrieved from [Link]
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
- 3. JP2613518B2 - Method for producing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4,4-ジメトキシ-2-ブタノン technical grade, ≥90% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Showing Compound 4,4-Dimethoxy-2-butanone (FDB012031) - FooDB [foodb.ca]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033851) [hmdb.ca]
- 9. 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Butanone, 4,4-dimethoxy- [webbook.nist.gov]
Physical and chemical properties of 1,4-Dimethoxybutan-2-one
An In-Depth Technical Guide to 1,4-Dimethoxybutan-2-one: Properties, Synthesis, and Applications
Abstract
This compound is a bifunctional organic compound featuring both ketone and ether moieties, rendering it a valuable and versatile intermediate in synthetic chemistry. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed synthetic and purification protocols, and a thorough analysis of its spectroscopic characteristics. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights, highlighting the compound's utility as a building block for more complex molecular architectures, particularly in the synthesis of heterocyclic systems and other fine chemicals. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a laboratory setting.
Molecular Identity and Structure
Overview
This compound, with the CAS number 25680-86-8, is a linear six-carbon ketone.[1] Its structure is characterized by a central butanone core, with methoxy groups positioned at the C1 and C4 positions. This arrangement provides two key sites of reactivity: the electrophilic carbonyl carbon of the ketone and the two ether linkages, which offer solubility in a range of organic solvents and can be cleaved under specific, harsh conditions. The strategic placement of these functional groups makes it an important precursor in multi-step organic syntheses.
Chemical Structure
Caption: 2D Chemical Structure of this compound.
Chemical Identifiers
A summary of the key identifiers for this compound is provided below for unambiguous reference.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 25680-86-8 | PubChem[1] |
| Molecular Formula | C₆H₁₂O₃ | PubChem[1] |
| Molecular Weight | 132.16 g/mol | PubChem[1] |
| InChI Key | WDVLUEIBBKAGNQ-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | COCCC(=O)COC | LookChem[2] |
Physical and Chemical Properties
The utility of a chemical intermediate is largely defined by its physical properties, which dictate reaction conditions, solvent choice, and purification methods.
| Property | Value | Unit | Source |
| Boiling Point | 184.2 | °C (at 760 mmHg) | LookChem[2] |
| Density | 0.961 | g/cm³ | LookChem[2] |
| Flash Point | 55.2 | °C | LookChem[2] |
| Vapor Pressure | 0.742 | mmHg (at 25°C) | LookChem[2] |
| XLogP3 | -0.4 | LookChem[2] | |
| Hydrogen Bond Donor Count | 0 | LookChem[2] | |
| Hydrogen Bond Acceptor Count | 3 | LookChem[2] | |
| Rotatable Bond Count | 5 | LookChem[2] |
Synthesis and Purification Workflow
While multiple synthetic routes may exist, a common and effective strategy for synthesizing related keto-acetals involves a Claisen condensation followed by acetalization.[3] This approach offers the advantage of using readily available starting materials.[3]
Synthetic Pathway Overview
The synthesis of a related isomer, 4,4-dimethoxy-2-butanone, provides a validated template for this class of compounds. It proceeds via the Claisen ester condensation of acetone and methyl formate to yield the sodium enolate of butenone, which is then acetalized with methanol in the presence of a strong acid.[3][4] This process is efficient, utilizes simple raw materials, and operates under mild conditions.[3]
Caption: Generalized workflow for the synthesis and purification of dimethoxy-2-butanone isomers.
Exemplary Experimental Protocol: Synthesis of 4,4-Dimethoxy-2-butanone
This protocol, adapted from established methods for the isomer 4,4-dimethoxy-2-butanone, serves as an illustrative guide.[3][4]
-
Preparation of Sodium Methoxide: In a multi-necked flask equipped with a stirrer and reflux condenser under an inert atmosphere (e.g., argon), metallic sodium is carefully dissolved in anhydrous methanol.
-
Causality: Sodium methoxide is a strong, non-nucleophilic base required to deprotonate the α-carbon of acetone, initiating the Claisen condensation. Anhydrous conditions are critical to prevent quenching the base with water.
-
-
Claisen Condensation: The flask is cooled in an ice bath, and a mixture of acetone and methyl formate is added dropwise while maintaining the temperature. The reaction is stirred until completion (monitored by TLC).
-
Causality: The dropwise addition and controlled temperature prevent runaway exothermic reactions. The reaction forms the sodium enolate of butenone.
-
-
Acetalization: A strong acid (e.g., sulfuric acid) is cautiously added to the reaction mixture, followed by additional methanol. The mixture is stirred, allowing for the formation of the dimethoxy acetal.
-
Causality: The strong acid protonates the carbonyl group of the intermediate, making it highly electrophilic and susceptible to nucleophilic attack by methanol, forming the stable acetal.
-
-
Workup and Extraction: The reaction is neutralized and poured into water. The aqueous solution is then extracted multiple times with an organic solvent (e.g., chloroform).[5] The combined organic layers are dried over an anhydrous salt like sodium sulfate.[5]
-
Causality: Neutralization stops the reaction. Extraction separates the organic product from inorganic salts and water-soluble byproducts. Drying removes residual water from the organic phase.
-
-
Purification: The solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield the final product.[5]
-
Causality: Vacuum distillation is employed to purify liquids with high boiling points, preventing thermal decomposition that might occur at atmospheric pressure.
-
Spectroscopic and Analytical Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. The following are the expected spectral characteristics for this compound.
| Technique | Expected Characteristics |
| ¹H NMR | - Signal ~3.7 ppm (s, 3H, -C(=O)CH₂OCH₃ )- Signal ~3.3 ppm (s, 3H, -CH₃ OCH₂-)- Signal ~4.1 ppm (s, 2H, -C(=O)CH₂ O-)- Signal ~2.8 ppm (t, 2H, -OCH₂ CH₂-)- Signal ~3.6 ppm (t, 2H, -OCH₂CH₂ C(=O)-) |
| ¹³C NMR | - Signal ~208 ppm (C=O)- Signal ~75 ppm (-C(=O)C H₂O-)- Signal ~70 ppm (-OC H₂CH₂-)- Signal ~59 ppm (-OCH₃)- Signal ~58 ppm (-OCH₃)- Signal ~45 ppm (-OCH₂C H₂C(=O)-) |
| IR Spectroscopy | - Strong, sharp C=O stretch around 1715 cm⁻¹ (characteristic of an aliphatic ketone).[6]- Prominent C-O stretching bands for the ether linkages in the 1150-1085 cm⁻¹ region. |
| Mass Spectrometry | - Molecular ion (M⁺) peak at m/z = 132.16.- Characteristic fragmentation patterns including alpha-cleavage adjacent to the carbonyl group and loss of methoxy radicals. |
Applications in Research and Drug Development
While direct applications of this compound are specialized, the utility of its structural isomer, 4,4-dimethoxy-2-butanone, is well-documented and serves as a strong indicator of its potential.
-
Heterocyclic Synthesis: It is a valuable 1,3-dielectrophilic building block.[7] It can be reacted with binucleophiles like hydrazines or guanidines to construct five- and six-membered heterocycles such as pyrazoles and pyrimidines, which are core scaffolds in many pharmaceutical agents.[7][8]
-
Pharmaceutical Intermediate: Its isomer is a key intermediate in the synthesis of the antiretroviral drug Nevirapine and certain herbicides.[3] This highlights its role in constructing complex active pharmaceutical ingredients (APIs).
-
Fine Chemical Synthesis: It can be used in reactions with organometallic reagents (e.g., Grignard reagents) to synthesize substituted naphthalenes and other aromatic compounds.[7]
-
Flavor and Fragrance: The related 4,4-dimethoxy-2-butanone is used as a flavoring agent in food products and as a fragrance component in cosmetics.[9][10]
Safety, Handling, and Storage
Proper handling is essential due to the hazardous nature of this compound.
GHS Hazard Classification
According to its GHS classification, this compound presents the following hazards:[1]
| Pictogram(s) | Hazard Statement | GHS Code |
| Warning | Flammable liquid and vapor | H226 |
| Warning | Causes skin irritation | H315 |
| Warning | Causes serious eye irritation | H319 |
| Warning | May cause respiratory irritation | H335 |
Handling and Personal Protective Equipment (PPE)
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[11]
-
Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[12][13]
-
Keep away from open flames, hot surfaces, and other sources of ignition.[11][14] Use non-sparking tools and take precautionary measures against static discharge.[11][13]
-
Avoid breathing mist, vapors, or spray.[11]
Storage
Disposal
-
Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[11] Chemical waste should be handled by a licensed disposal company.
References
-
Cheméo. (n.d.). Chemical Properties of (S)-(+)-1-Cyclohexylethylamine (CAS 17430-98-7). Retrieved from Cheméo. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
-
Apicule. (n.d.). (S)-(+)-1-Cyclohexylethylamine (CAS No: 17430-98-7) API Intermediate Manufacturers. Retrieved from Apicule. [Link]
-
LookChem. (n.d.). This compound. Retrieved from LookChem. [Link]
-
PubChem. (n.d.). 4,4-Dimethoxy-2-butanone. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
-
Junjappa, H., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Progress in Petrochemical Science, 2(4). [Link]
-
ChemBK. (2024, April 9). 4,4-Dimethoxy-2-butanone. Retrieved from ChemBK. [Link]
-
Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. Retrieved from Organic Syntheses. [Link]
-
PubChem. (n.d.). 1,4-Dimethoxybutane. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Butanone, 4,4-dimethoxy- (CAS 5436-21-5). Retrieved from Cheméo. [Link]
-
FooDB. (2010, April 8). Showing Compound 4,4-Dimethoxy-2-butanone (FDB012031). Retrieved from FooDB. [Link]
-
Chemistry LibreTexts. (2019, June 5). 21.4 Spectroscopic Properties of Aldehydes and Ketones. Retrieved from Chemistry LibreTexts. [Link]
Sources
- 1. This compound | C6H12O3 | CID 266914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. 4,4-二甲氧基-2-丁酮 technical grade, ≥90% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. jk-sci.com [jk-sci.com]
- 11. fishersci.com [fishersci.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 1,4-Dimethoxybutan-2-one (C₆H₁₂O₃): Synthesis, Characterization, and Applications in Modern Chemistry
Introduction: Unveiling a Versatile Ketone Building Block
1,4-Dimethoxybutan-2-one, with the molecular formula C₆H₁₂O₃, is a bifunctional organic compound that has garnered significant interest in synthetic chemistry.[1][2] Possessing both a ketone and an acetal functional group, it serves as a versatile and valuable building block for the construction of more complex molecular architectures.[3] This guide provides an in-depth exploration of its synthesis, purification, characterization, and key applications, with a particular focus on its role in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound in their work.
Physicochemical Properties and Safety Considerations
A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective and safe utilization in a laboratory setting. This compound is a colorless to pale yellow liquid with a mild, fruity odor.[2][4] It is miscible with many common organic solvents, including ethanol, diethyl ether, and acetone.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 132.16 g/mol | [5] |
| Density | 0.996 g/mL at 25 °C | [6] |
| Boiling Point | 178 °C at 760 mmHg | [5] |
| Melting Point | -82 °C | [6] |
| Refractive Index (n²⁰/D) | 1.414 | [6] |
| Flash Point | 49.4 °C | [4] |
| Solubility | Miscible with common organic solvents; decomposes in water. | [1][6] |
Safety and Handling
This compound is classified as a flammable liquid and can cause skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be conducted in a well-ventilated fume hood. Store in a cool, dry, and well-ventilated area away from sources of ignition.[6]
Synthesis of this compound: A Step-by-Step Protocol
The most common and industrially relevant synthesis of this compound proceeds via a Claisen ester condensation reaction between an enolate of acetone and an appropriate formate ester, followed by an acid-catalyzed acetalization.[7] The following protocol is a laboratory-scale adaptation of established industrial processes.
Experimental Protocol: Synthesis of this compound
Materials:
-
Sodium methoxide (liquid, 25% in methanol)
-
Acetone
-
Ethyl formate
-
Methanol
-
Concentrated sulfuric acid (98%)
-
Sodium hydroxide solution (for neutralization)
Procedure:
Step 1: Formation of Sodium Butanone Enolate
-
To a 1 L four-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 135 g of liquid sodium methoxide.
-
Begin stirring and heat the solution to 30°C.
-
Prepare a mixture of 43.5 g of acetone and 55.5 g of ethyl formate.
-
Add the acetone/ethyl formate mixture dropwise to the sodium methoxide solution over a period of 4 hours, maintaining the temperature at 30°C.
-
After the addition is complete, continue stirring at 30°C for an additional 5 hours to yield a suspension containing sodium butanone enolate.[7]
Step 2: Acetalization
-
In a separate four-necked flask, prepare a solution of concentrated sulfuric acid in methanol.
-
Cool this acidic methanol solution to the desired reaction temperature (typically between 25-40°C).
-
Slowly add the sodium butanone enolate suspension from Step 1 to the acidic methanol solution with vigorous stirring over 1-4 hours.[7]
-
After the addition is complete, allow the reaction to stir for an additional 3-6 hours.[7]
-
Neutralize the reaction mixture by the addition of a sodium hydroxide or sodium methoxide solution to a pH of 7-8.[7]
-
Filter the resulting mixture to remove any inorganic salts.
Step 3: Purification
-
The crude this compound is first subjected to atmospheric distillation to recover the methanol solvent.[7]
-
The residue is then purified by vacuum distillation, collecting the fraction that boils at 70-73°C at 20 mmHg.[7] This yields the final product as a colorless to pale yellow liquid with a purity of ≥95% as determined by GC analysis.[7]
Spectroscopic Characterization
Accurate characterization of the synthesized compound is crucial for confirming its identity and purity. The following is an analysis of the expected spectroscopic data for this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the proton environments in the molecule.
-
δ ~4.8 ppm (triplet, 1H): This signal corresponds to the methine proton (-CH) of the acetal group. It appears as a triplet due to coupling with the adjacent methylene protons.[8]
-
δ ~3.4 ppm (singlet, 6H): This intense singlet is characteristic of the six equivalent protons of the two methoxy (-OCH₃) groups.[8]
-
δ ~2.7 ppm (doublet, 2H): This signal arises from the methylene protons (-CH₂-) situated between the ketone and the acetal. It is split into a doublet by the adjacent methine proton.[8]
-
δ ~2.2 ppm (singlet, 3H): This singlet corresponds to the three protons of the terminal methyl (CH₃-) group adjacent to the ketone.[8]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
-
δ ~205-220 ppm: Carbonyl carbon (C=O) of the ketone.[9]
-
δ ~100-110 ppm: Acetal carbon (-CH(OCH₃)₂).
-
δ ~50-60 ppm: Methoxy carbons (-OCH₃).[9]
-
δ ~40-50 ppm: Methylene carbon (-CH₂-).[9]
-
δ ~20-30 ppm: Methyl carbon (-CH₃).[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
~1700-1725 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretching vibration of the ketone.[10]
-
~1050-1150 cm⁻¹: Strong C-O stretching vibrations associated with the acetal and ether linkages.[11]
-
~2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.[10]
Applications in Organic Synthesis
This compound is a valuable 1,3-dielectrophilic building block, meaning it has two electrophilic sites that can react with nucleophiles.[2] This reactivity makes it a key starting material for the synthesis of a variety of heterocyclic and aromatic compounds.
Synthesis of Pyrimidines
One of the most well-documented applications of this compound is in the synthesis of substituted pyrimidines. For example, it can be reacted with guanidine nitrate in the presence of a base like sodium ethoxide to produce 2-amino-4-methylpyrimidine in good yield.[2]
This reaction is significant as the pyrimidine core is a prevalent scaffold in many biologically active molecules and pharmaceuticals.
Precursor to a Key Nevirapine Intermediate
This compound is a crucial starting material in an efficient synthesis of 2-chloro-3-amino-4-picoline (CAPIC), a key intermediate for the production of Nevirapine.[12] Nevirapine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection.[12] The synthesis involves a multi-step process where this compound is first reacted with malononitrile in a Knoevenagel condensation.[13] The resulting product then undergoes a series of transformations including cyclization, chlorination, and functional group manipulations to yield CAPIC.[13] This application underscores the importance of this compound in the large-scale production of essential medicines.
Conclusion
This compound is a chemical entity of significant synthetic utility. Its unique combination of ketone and acetal functionalities allows for a diverse range of chemical transformations, making it an invaluable tool for organic chemists. The protocols and data presented in this guide are intended to provide researchers with the necessary information to confidently and safely incorporate this versatile building block into their synthetic strategies, particularly in the fields of medicinal chemistry and drug development.
References
-
Charanraj T, Ramachandra P, Ramesh N, Junjappa H. 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Progress Petrochem Sci. 2(4). PPS.000544.2018. DOI: 10.31031/PPS.2018.02.000544. [Link]
-
Junjappa H, et al. 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Lupine Publishers. 2018. [Link]
-
Okchem. 4,4-Dimethoxy-2-Butanone (CAS 5436-21-5) Product Specification. [Link]
-
PubChem. 4,4-Dimethoxy-2-butanone. [Link]
- Google Patents. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
- Google Patents. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine.
-
SpectraBase. 4,4-Dimethoxy-2-butanone - Optional[13C NMR] - Spectrum. [Link]
-
Organic Syntheses. Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. [Link]
-
ChemBK. 4,4-Dimethoxy-2-butanone. [Link]
- Google Patents. JP2613518B2 - Method for producing 4,4-dimethoxy-2-butanone.
- Google Patents. EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
FooDB. Showing Compound 4,4-Dimethoxy-2-butanone (FDB012031). [Link]
- Google Patents.
- Google Patents. US5569760A - Process for preparing nevirapine.
-
ResearchGate. Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Google Patents. SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - European Patent Office - EP 1064265 B1. [Link]
- Google Patents. CA2425494A1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
Doc Brown's Advanced Organic Chemistry. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram. [Link]
-
Green Chemistry (RSC Publishing). Increasing global access to the high-volume HIV drug nevirapine through process intensification. [Link]
-
Surface Science Western. Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. [Link]
-
Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
EANSO Journals. Attenuated Total Reflectance –Fourier Transform Infrared (ATR-FTIR) Analysis of Ocimum kenyense Essential Oils. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033851) [hmdb.ca]
- 5. 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
- 8. Acetylacetaldehyde dimethyl acetal(5436-21-5) 1H NMR [m.chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. surfacesciencewestern.com [surfacesciencewestern.com]
- 12. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 13. CA2425494A1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to 1,4-Dimethoxybutan-2-one: Synthesis, Characterization, and Applications
Introduction
In the landscape of modern organic synthesis, the demand for versatile, functionalized building blocks is perpetual. 1,4-Dimethoxybutan-2-one (CAS No. 25680-86-8) emerges as a molecule of significant interest for researchers and professionals in drug development and fine chemical synthesis.[1] Structurally, it is a ketone featuring two methoxy groups at the C1 and C4 positions, providing a unique combination of reactivity and functionality. This guide offers a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization, reactivity, and safe handling. The insights provided herein are designed to equip researchers with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.
It is crucial to distinguish this compound from its more commonly cited isomer, 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal, CAS No. 5436-21-5). While both are valuable intermediates, their distinct structures impart different reactivity profiles and synthetic applications. This guide will focus exclusively on the 1,4-isomer.
Physicochemical and Computed Properties
A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application in research. These parameters dictate reaction conditions, purification strategies, and storage requirements. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 25680-86-8 | PubChem[1] |
| Molecular Formula | C₆H₁₂O₃ | PubChem[1] |
| Molecular Weight | 132.16 g/mol | PubChem[1] |
| Boiling Point | 184.2 °C at 760 mmHg | LookChem[2] |
| Density | 0.961 g/cm³ | LookChem[2] |
| Flash Point | 55.2 °C | LookChem[2] |
| XLogP3 | -0.4 | LookChem[2] |
| Hydrogen Bond Acceptor Count | 3 | LookChem[2] |
| Rotatable Bond Count | 5 | LookChem[2] |
Synthesis Pathway: Hydration of 1,4-Dimethoxy-2-butyne
A viable and referenced synthetic route to this compound involves the hydration of the corresponding alkyne, 1,4-dimethoxy-2-butyne.[2] This reaction is a classic example of converting a carbon-carbon triple bond into a carbonyl group.
Causality of Experimental Choices
The hydration of an alkyne to a ketone is typically catalyzed by a mercury(II) salt in the presence of a strong acid, such as sulfuric acid. The mercury(II) ion acts as a Lewis acid, activating the alkyne toward nucleophilic attack by water. The reaction proceeds via an enol intermediate, which rapidly tautomerizes to the more stable keto form. The choice of 1,4-dimethoxy-2-butyne as a precursor is strategic, as it is a commercially available symmetrical aliphatic alkyne.
Detailed Experimental Protocol
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-dimethoxy-2-butyne (1 equivalent).
-
Catalyst Addition : Prepare a solution of dilute sulfuric acid. To this, cautiously add a catalytic amount of mercury(II) sulfate (HgSO₄).
-
Reaction Execution : Add the acidic catalyst solution to the flask containing the alkyne. Heat the mixture gently under reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent, such as diethyl ether or dichloromethane (3x volumes).
-
Purification : Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized product is a critical step that validates the entire experimental process. A combination of spectroscopic techniques provides a detailed structural fingerprint of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present. For this compound, the most prominent absorption will be a strong, sharp peak characteristic of a ketone carbonyl (C=O) stretch, typically found around 1715-1725 cm⁻¹ .[3] Additionally, C-O-C stretching vibrations for the two ether linkages will be visible in the fingerprint region, usually between 1050-1250 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR : The proton NMR spectrum is expected to show four distinct signals:
-
A singlet integrating to 3H for the methoxy group at C1 (-CH ₃OCH₂-).
-
A singlet integrating to 3H for the methoxy group at C4 (-CH₂OCH ₃).
-
A triplet for the two protons at C3 (-C(=O)CH ₂CH₂-).
-
A triplet for the two protons at C4 (-CH₂CH ₂OCH₃). The protons on the carbon adjacent to the carbonyl (C1) will be the most deshielded of the methylene and methoxy protons.
-
-
¹³C NMR : The carbon NMR spectrum will display six unique carbon signals:
-
A signal at >200 ppm for the ketone carbonyl carbon (C=O).
-
Four signals in the range of 50-80 ppm corresponding to the two methoxy carbons and the two methylene carbons attached to oxygen.
-
One signal for the methylene carbon at C3.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) should appear at an m/z value of 132.0786 , corresponding to its exact mass.[1] Analysis of the fragmentation pattern can further corroborate the structure, with common fragments arising from the cleavage of C-C bonds adjacent to the carbonyl and ether functionalities.
Reactivity and Synthetic Applications
This compound is a versatile synthetic intermediate due to its multiple reactive sites. The ketone functionality serves as an electrophilic center for nucleophilic additions, while the α-protons at the C1 and C3 positions are acidic and can be removed to form an enolate, a potent nucleophile.
While specific applications for the 1,4-isomer are less documented than its 4,4-isomer counterpart, its structure makes it an excellent candidate for synthesizing complex heterocyclic and carbocyclic systems. For instance, its 1,3-dicarbonyl-like nature (after enolization) suggests its utility in reactions analogous to those of acetoacetate derivatives, opening pathways to pyrimidines, pyrazoles, and other heterocycles crucial in medicinal chemistry. The related 4,4-isomer is a known intermediate in the synthesis of the antiretroviral drug Nevirapine, highlighting the potential of such scaffolds in drug development.[4]
Safety and Handling
Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. This compound possesses several hazards that must be managed through proper engineering controls and personal protective equipment.[1]
GHS Hazard Identification
-
H226 : Flammable liquid and vapor.[1]
-
H315 : Causes skin irritation.[1]
-
H319 : Causes serious eye irritation.[1]
-
H335 : May cause respiratory irritation.[1]
Recommended Handling Procedures
-
Engineering Controls : Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5] Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Personal Protective Equipment (PPE) :
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] Keep away from heat, sparks, open flames, and other ignition sources.
-
Spill Management : In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous waste.[5]
Conclusion
This compound represents a valuable and versatile building block for synthetic chemistry. Its dual ether and ketone functionalities provide multiple avenues for molecular elaboration, making it a powerful tool for constructing complex target molecules in pharmaceutical and materials science research. By understanding its synthesis, characterization, reactivity, and safe handling protocols, researchers can confidently and effectively integrate this compound into their synthetic strategies, paving the way for new discoveries and innovations.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 4,4-dimethoxy-2-butanone. Retrieved from [Link]
-
J&K Scientific. (n.d.). 4,4-Dimethoxy-2-butanone | 5436-21-5. Retrieved from [Link]
-
PubChem. (n.d.). 4,4-Dimethoxy-2-butanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Junjappa, H., et al. (2018, August 24). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Progress in Petrochemical Science. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectra Problem #1 Solution. Retrieved from [Link]
-
ChemComplete. (2020, March 12). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 8. YouTube. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). 4,4-Dimethoxy-2-butanone | 5436-21-5. Retrieved from [Link]
-
Government of Canada. (n.d.). Chemical Substance - 4,4-Dimethoxy-2-butanone. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
-
Michigan State University. (n.d.). Spectroscopy Tutorial: Examples - Example 1. Retrieved from [Link]
- Google Patents. (n.d.). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
Sources
Foreword: A Note on Data and Isomeric Analogy
An In-depth Technical Guide to the Safety and Hazards of 1,4-Dimethoxybutan-2-one
This guide provides a comprehensive overview of the safety and hazards associated with this compound (CAS No. 25680-86-8). It is critical for the reader to understand that specific, in-depth toxicological and safety data for this particular isomer is limited. The majority of publicly available safety data sheets (SDS) and toxicological studies pertain to its structural isomer, 4,4-Dimethoxy-2-butanone (CAS No. 5436-21-5).
Given the structural similarities—both are flammable ketones with two methoxy groups—it is a prudent and common practice in chemical safety assessment to use the data from the better-studied isomer as a foundational guide for handling the lesser-studied one. Therefore, this document synthesizes the available data for this compound and supplements it with the more comprehensive dataset for 4,4-Dimethoxy-2-butanone to establish robust safety protocols. Users must treat this compound with, at a minimum, the same level of caution as its 4,4-isomer.
Chemical Identification and Physical Properties
Correctly identifying the chemical is the cornerstone of safety. While both isomers share the same molecular formula and weight, their structural differences can lead to variations in physical and chemical properties. The properties of the 4,4-isomer are well-documented and provide a crucial baseline for hazard assessment, particularly regarding flammability and vapor density.
| Property | This compound | 4,4-Dimethoxy-2-butanone | Source(s) |
| CAS Number | 25680-86-8 | 5436-21-5 | [1] |
| Molecular Formula | C₆H₁₂O₃ | C₆H₁₂O₃ | [1][2] |
| Molecular Weight | 132.16 g/mol | 132.16 g/mol | [1][2] |
| Appearance | Not specified | Colorless or yellowish liquid | [2][3] |
| Boiling Point | Not specified | 178 °C @ 760 mmHg | [2][3][4] |
| Melting Point | Not specified | -83 °C / -82 °C | [3][4][5] |
| Flash Point | Not specified | 57 °C (134.6 °F) - closed cup | [5] |
| Density | Not specified | 0.996 g/mL at 25 °C | [2] |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards. The available GHS classification for this compound indicates it is a flammable liquid that can cause skin, eye, and respiratory irritation.[1] This aligns with the primary hazard identified for its 4,4-isomer, which is flammability.[3][5][6]
GHS Hazard Summary
-
This compound (CAS: 25680-86-8) [1]
-
Pictograms:
-
GHS02 (Flame)
-
GHS07 (Exclamation Mark)
-
-
Signal Word: Warning
-
Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
The causality behind these classifications stems from the compound's chemical structure: it is a relatively volatile organic ketone. The flammability (H226) is due to its ability to form vapor-air mixtures that can be ignited. The irritant properties (H315, H319, H335), noted for the 1,4-isomer, are common for organic solvents which can defat the skin and irritate mucous membranes.
Caption: Primary GHS Hazards of this compound.
Toxicological Profile: Understanding Health Risks
A thorough toxicological investigation for this compound has not been published.[6] However, data for the 4,4-isomer provides valuable insight into potential health effects.
-
Acute Oral Toxicity: The oral LD50 in rats for 4,4-Dimethoxy-2-butanone is reported as 6,200 mg/kg.[6] While this suggests low acute toxicity, observed effects at lethal doses included somnolence (general depressed activity) and convulsions.[6][8]
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[1][6]
-
Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.[1][6] Prolonged or repeated contact with ketones can lead to a degreasing effect, potentially causing secondary inflammation.
-
Eye Contact: Causes serious eye irritation.[1]
-
Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[6]
The self-validating principle here is to assume the unstudied 1,4-isomer presents, at a minimum, the same hazards. The irritant classification for the 1,4-isomer suggests its effects on skin and eyes may be more pronounced than what is generally reported for the 4,4-isomer.
Experimental Protocols: Safe Handling and Emergency Procedures
A robust safety protocol is a self-validating system. The following methodologies are based on best practices for handling flammable and irritating organic liquids.
Engineering Controls and Personal Protective Equipment (PPE)
The primary directive is to minimize exposure. Engineering controls are the first line of defense, with PPE used as a crucial secondary barrier.
Protocol for Laboratory Use:
-
Ventilation: Always handle this chemical in a well-ventilated area. A certified chemical fume hood is required for any procedure that may generate vapors or aerosols.[5][9] The rationale is to keep vapor concentrations well below the lower explosive limit and any occupational exposure limits.
-
Ignition Source Control: This compound is a flammable liquid.[1] Absolutely no smoking, open flames, hot surfaces, or spark-producing equipment should be present in the handling area.[9][10][11] Use explosion-proof electrical and ventilating equipment.[5][10] All metal containers and transfer equipment must be grounded and bonded to prevent static discharge.[5][10]
-
Eye Protection: Wear chemical safety glasses or goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[9][12] A face shield may be necessary for splash hazards.
-
Hand Protection: Handle with appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[9] Gloves must be inspected prior to use and replaced immediately if signs of degradation appear.
-
Skin and Body Protection: Wear a flame-retardant lab coat. Choose body protection based on the amount and concentration of the substance being handled.[9]
-
Respiratory Protection: If a risk assessment indicates that engineering controls are insufficient, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[6][9]
Caption: Workflow for the safe handling of this compound.
Storage and Incompatibilities
Proper storage is essential to prevent accidents.
-
Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place designated as a flammables area.[9][10][11] Containers must be resealed carefully and kept upright to prevent leakage.[6][9] Store under an inert gas for enhanced stability.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[10][11] Heat, flames, and sparks are critical conditions to avoid.[6][9]
Emergency First-Aid Procedures
Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.
-
Inhalation: If inhaled, immediately move the person to fresh air.[6] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][10]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the skin with plenty of water for at least 15 minutes.[10][11] If skin irritation occurs, get medical advice.[10]
-
Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting.[6][10] Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[6]
Fire-Fighting and Spill Response
-
Fire-Fighting:
-
Suitable Extinguishing Media: For small fires, use "alcohol" foam, dry chemical, or carbon dioxide.[6] For large fires, use large quantities of water applied as a mist or spray; solid streams may be ineffective.[6][9]
-
Specific Hazards: This is a flammable liquid. Vapors are heavier than air and may accumulate in low areas, traveling a considerable distance to an ignition source and flashing back.[9][11] Containers may explode when heated.[10][11]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9][10] Use water spray to cool unopened containers.[6][9]
-
-
Accidental Release (Spill):
-
Evacuate: Evacuate personnel to a safe area and ensure adequate ventilation.
-
Eliminate Ignition Sources: Remove all sources of ignition.[6][9]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[6][9]
-
Cleanup: Contain the spillage and then collect it with a non-combustible, absorbent material (e.g., sand, earth, vermiculite).[9] Place the material in a suitable container for disposal according to local regulations.
-
Conclusion
While this compound is a valuable chemical intermediate, its handling demands a rigorous and informed approach to safety. The GHS classification clearly identifies it as a flammable liquid with significant irritant properties for the skin, eyes, and respiratory system.[1] Due to the limited specific toxicological data for this isomer, a conservative approach is mandated. Researchers, scientists, and drug development professionals must handle this compound with the precautions established for its better-documented isomer, 4,4-Dimethoxy-2-butanone, paying strict attention to the control of ignition sources, use of appropriate engineering controls, and consistent application of personal protective equipment.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4,4-Dimethoxy-2-butanone. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). Safety Data Sheet: 4,4-Dimethoxy-2-butanone. Retrieved from [Link]
-
Haz-Map. (n.d.). 4,4-Dimethoxy-2-butanone. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dimethoxybutane. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). 4,4-dimethoxy-2-butanone. Retrieved from [Link]
Sources
- 1. This compound | C6H12O3 | CID 266914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file1.lookchem.com [file1.lookchem.com]
- 7. 5436-21-5|4,4-Dimethoxybutan-2-one|BLD Pharm [bldpharm.com]
- 8. 4,4-Dimethoxy-2-butanone - Hazardous Agents | Haz-Map [haz-map.com]
- 9. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1,4-Dimethoxybutan-2-one: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 1,4-Dimethoxybutan-2-one, a versatile ketone that serves as a crucial building block in organic synthesis. This document delves into the compound's discovery, detailed synthetic methodologies with mechanistic insights, thorough spectroscopic characterization, and its significant applications in the pharmaceutical and agrochemical industries. The guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-proven insights to facilitate its synthesis and utilization in complex molecular architectures.
Introduction: Unveiling a Versatile Synthetic Building Block
This compound, also known as acetylacetaldehyde dimethyl acetal, is a colorless to light yellow transparent liquid.[1] While its initial discovery is not prominently documented in readily available literature, its utility as a reactive intermediate has led to its widespread use in synthetic organic chemistry. The presence of both a ketone and an acetal functional group within the same molecule provides a unique platform for a variety of chemical transformations. This bifunctionality allows for selective reactions at either the carbonyl group or the acetal, making it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules.[2] Its significance is particularly highlighted by its role as a key intermediate in the synthesis of the antiretroviral drug Nevirapine and various agrochemicals.[1]
Table 1: Physicochemical Properties of this compound [3][4]
| Property | Value |
| Molecular Formula | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol |
| CAS Number | 25680-86-8 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 178 °C |
| Melting Point | -82 °C |
| Density | 0.99 g/mL |
| Refractive Index | 1.4150 |
Synthesis of this compound: A Mechanistic Approach
The most common and industrially viable synthesis of this compound involves a two-step process commencing with a Claisen-Schmidt condensation, followed by an acid-catalyzed acetalization.[1] This method is advantageous due to the use of readily available and inexpensive starting materials.
The Claisen-Schmidt Condensation: Forging the Carbon Skeleton
The initial step involves the base-catalyzed condensation of an enolizable ketone (acetone) with an ester (methyl formate or ethyl formate). This reaction, a variation of the Claisen condensation, is pivotal in constructing the four-carbon backbone of the target molecule.
Causality Behind Experimental Choices:
-
Choice of Base: A strong, non-nucleophilic base is crucial to deprotonate the α-carbon of acetone, generating the enolate nucleophile. Sodium methoxide is commonly employed as it is inexpensive and effective. The use of the corresponding alkoxide as the base prevents transesterification side reactions with the ester.
-
Reaction Control: The reaction is typically performed at a controlled temperature to manage the exothermic nature of the condensation and to minimize side reactions, such as self-condensation of acetone.
Acid-Catalyzed Acetalization: Introduction of the Dimethoxy Group
The intermediate sodium enolate of butenone, formed in the first step, is then subjected to an acid-catalyzed reaction with methanol. This step serves to both neutralize the enolate and effect the acetalization of the aldehyde functionality.
Causality Behind Experimental Choices:
-
Acid Catalyst: A strong acid, such as concentrated sulfuric acid, is required to protonate the carbonyl oxygen of the intermediate β-ketoaldehyde, activating it towards nucleophilic attack by methanol.
-
Excess Methanol: Methanol serves as both the reactant and the solvent in this step. A large excess is used to drive the equilibrium towards the formation of the acetal.
-
Water Removal: Although not explicitly stated in all procedures, the removal of water formed during the reaction would further drive the equilibrium towards the acetal product, a common strategy in acetal synthesis.
Detailed Experimental Protocol
The following protocol is a representative synthesis of this compound, adapted from established procedures.[5]
Step 1: Preparation of Sodium Butanone Enolate
-
To a 1L four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a nitrogen inlet, add 135g of liquid sodium methoxide.
-
Begin stirring and heat the mixture to 30°C.
-
Prepare a mixture of 43.5g of acetone and 55.5g of ethyl formate.
-
Add the acetone/ethyl formate mixture dropwise to the sodium methoxide solution over a period of 4 hours, maintaining the temperature at 30°C.
-
After the addition is complete, continue stirring at 30°C for an additional 5 hours to yield a suspension containing sodium butanone enolate.
Step 2: Synthesis and Purification of this compound
-
In a separate four-necked flask, prepare a solution of methanol containing a catalytic amount of concentrated sulfuric acid.
-
Cool this acidic methanol solution in an ice bath.
-
Add the sodium butanone enolate suspension dropwise to the cold acidic methanol solution with vigorous stirring over 3-4 hours.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.
-
Neutralize the reaction mixture by the addition of liquid sodium methoxide until the pH is approximately 7.5-8.0.
-
Filter the mixture to remove any precipitated salts.
-
The filtrate, containing the crude product, is then subjected to distillation. First, methanol is recovered at atmospheric pressure.
-
The residue is then distilled under reduced pressure, collecting the fraction boiling at 70-73°C at 20 mmHg to afford pure this compound.
Spectroscopic Characterization: A Validating System
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following sections detail the expected spectroscopic data.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the proton environments in the molecule.
Table 2: Predicted ¹H NMR Data for this compound [6]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.1 | Singlet | 3H | CH₃ (ketone) |
| ~2.7 | Doublet | 2H | CH₂ |
| ~3.3 | Singlet | 6H | OCH₃ (acetal) |
| ~4.5 | Triplet | 1H | CH (acetal) |
Interpretation: The singlet at ~2.1 ppm corresponds to the three protons of the methyl group adjacent to the carbonyl. The two protons of the methylene group appear as a doublet around ~2.7 ppm, coupled to the methine proton. The six protons of the two equivalent methoxy groups of the acetal give a sharp singlet at ~3.3 ppm. The methine proton of the acetal is observed as a triplet around ~4.5 ppm due to coupling with the adjacent methylene protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments.
Table 3: Predicted ¹³C NMR Data for this compound [7][8]
| Chemical Shift (δ, ppm) | Assignment |
| ~208 | C=O (ketone) |
| ~102 | CH (acetal) |
| ~54 | OCH₃ (acetal) |
| ~46 | CH₂ |
| ~30 | CH₃ (ketone) |
Interpretation: The carbonyl carbon of the ketone is significantly deshielded and appears at the downfield end of the spectrum, around 208 ppm.[8] The acetal carbon (CH) is observed around 102 ppm. The carbons of the two methoxy groups are equivalent and resonate at approximately 54 ppm. The methylene carbon appears around 46 ppm, and the methyl carbon of the ketone is the most shielded, appearing at approximately 30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the key functional groups.
Interpretation: The most prominent absorption in the IR spectrum of this compound is a strong, sharp peak around 1715 cm⁻¹ , which is characteristic of the C=O stretching vibration of a saturated aliphatic ketone.[9] The spectrum will also exhibit C-H stretching vibrations for the sp³ hybridized carbons in the region of 2850-3000 cm⁻¹ . The C-O stretching vibrations of the ether linkages in the acetal group will be visible as strong bands in the fingerprint region, typically between 1050-1150 cm⁻¹ . The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl groups.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Interpretation: The molecular ion peak (M⁺) for this compound would be observed at an m/z of 132. Common fragmentation patterns for ketones involve α-cleavage, which is the breaking of the bond between the carbonyl carbon and an adjacent carbon.[10] For this compound, this could lead to the formation of an acylium ion [CH₃CO]⁺ at m/z 43, which is often a prominent peak. Another likely fragmentation is the loss of a methoxy group (-OCH₃) from the acetal, resulting in a fragment at m/z 101. Further fragmentation of the acetal moiety can also be expected.
Applications in Drug Development and Beyond
The synthetic utility of this compound is most notably demonstrated in its application as a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1]
Role in the Synthesis of Nevirapine
In the synthesis of Nevirapine, this compound is used to construct the central diazepine ring of the final drug molecule. The synthesis typically involves the condensation of this compound with a substituted aminopyridine derivative. The ketone functionality of this compound reacts to form a key intermediate which, upon subsequent cyclization and other transformations, yields the tricyclic core of Nevirapine.[11][12]
Synthesis of Other Heterocyclic Compounds
Beyond its application in Nevirapine synthesis, this compound is a versatile precursor for a wide array of heterocyclic compounds. It has been utilized in the synthesis of:
-
Pyrazoles and Pyrimidines: The 1,3-dicarbonyl-like nature of this compound (after hydrolysis of the acetal) makes it an ideal substrate for condensation reactions with hydrazines and guanidines to form pyrazole and pyrimidine rings, respectively.[2][13]
-
Naphthalenes and Toluenes: It can act as a 1,3-dielectrophilic building block in reactions with organometallic reagents to construct substituted aromatic systems like naphthalenes and toluenes.[2]
Conclusion
This compound stands out as a synthetically valuable and versatile building block in organic chemistry. Its straightforward synthesis from inexpensive starting materials, coupled with its unique bifunctional nature, makes it an attractive precursor for the construction of complex molecular architectures. The detailed synthetic protocol and comprehensive spectroscopic analysis provided in this guide serve as a self-validating system for researchers and drug development professionals. Its pivotal role in the synthesis of the anti-HIV drug Nevirapine underscores its importance in medicinal chemistry. As the demand for novel therapeutics and functional materials continues to grow, the applications of this compound are poised to expand, further solidifying its position as a key tool in the synthetic chemist's arsenal.
References
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033851). Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0296379). Retrieved from [Link]
-
Oreate AI. (2026, January 8). Decoding the IR Spectrum of 2-Butanone: Insights Into Its Molecular Identity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. Retrieved from [Link]
- Prajapati, D., & Junjappa, H. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Progress in Petrochemical Science, 2(4).
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4,4-Dimethoxy-2-butanone. Retrieved from [Link]
-
PubChem. (n.d.). Nevirapine. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectra Problem #1 Solution. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Example 1. Retrieved from [Link]
-
Vedantu. (n.d.). Explain the mechanism of claisen-schmidt reaction. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 4,4-dimethoxy-2-butanone. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 4,4-Dimethoxy-2-butanone (FDB012031). Retrieved from [Link]
- Google Patents. (n.d.). US5569760A - Process for preparing nevirapine.
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
- Google Patents. (n.d.). WO2016118586A1 - Lowcost, high yield synthesis of nevirapine.
-
SlidePlayer. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
SlidePlayer. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
- Google Patents. (n.d.). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, September 30). 13C NMR peak location in butanone. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram. Retrieved from [Link]
-
Oreate AI. (2026, January 8). Decoding the IR Spectrum of 2-Butanone: Insights Into Its Molecular Identity. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033851) [hmdb.ca]
- 7. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0296379) [np-mrd.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Decoding the IR Spectrum of 2-Butanone: Insights Into Its Molecular Identity - Oreate AI Blog [oreateai.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 12. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 13. scientificlabs.ie [scientificlabs.ie]
Foreword: A Framework for Structural Elucidation
An In-Depth Technical Guide to the Spectroscopic Characterization of 1,4-Dimethoxybutan-2-one
The Integrated Spectroscopic Workflow
The structural elucidation of an unknown compound is never reliant on a single technique. It is a logical, synergistic process where each piece of data corroborates the others. The workflow for characterizing this compound involves a tripartite approach: Nuclear Magnetic Resonance (NMR) to define the carbon-hydrogen framework, Mass Spectrometry (MS) to confirm the molecular weight and fragmentation, and Infrared (IR) Spectroscopy to identify key functional groups.
Caption: Integrated workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and quantity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Expertise & Causality: Predicting the NMR Spectrum
In the absence of empirical data, we can predict the spectrum of this compound based on established principles of chemical shifts and spin-spin coupling. The structure, CH₃O-CH₂(a)-C(b)(O)-CH₂(c)-CH₂(d)-OCH₃, contains five distinct proton environments and six unique carbon environments.
-
¹H NMR Prediction: Protons are deshielded (shifted downfield) by adjacent electronegative atoms (like oxygen) and carbonyl groups. The n+1 rule dictates that a proton's signal will be split into n+1 peaks by 'n' neighboring protons.
-
¹³C NMR Prediction: Carbon chemical shifts are highly dependent on their hybridization and the electronegativity of attached atoms. Carbonyl carbons are significantly deshielded and appear far downfield.[1]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Assignment (Structure: MeO-C¹H₂-C²(O)-C³H₂-C⁴H₂-O⁴Me) | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Rationale |
| C1-H ₂ | ~4.1, s, 2H | ~75 | ¹H: Singlet, alpha to both a carbonyl (C=O) and an ether oxygen (O-Me). ¹³C: Deshielded by O and C=O. |
| C¹-O-CH ₃ | ~3.4, s, 3H | ~59 | ¹H: Singlet, methoxy group adjacent to an electron-withdrawing acyl group. ¹³C: Typical methoxy carbon. |
| C³-H ₂ | ~2.8, t, 2H | ~45 | ¹H: Triplet (coupled to C⁴-H₂), alpha to C=O. ¹³C: Alpha to carbonyl. |
| C⁴-H ₂ | ~3.6, t, 2H | ~68 | ¹H: Triplet (coupled to C³-H₂), adjacent to ether oxygen. ¹³C: Deshielded by oxygen. |
| C⁴-O-CH ₃ | ~3.3, s, 3H | ~58 | ¹H: Singlet, typical methoxy group. ¹³C: Typical methoxy carbon. |
| C²=O | - | ~208 | ¹³C: Ketone carbonyl carbon, highly deshielded.[2] |
Trustworthiness: A Self-Validating NMR Acquisition Protocol
This protocol is designed to yield high-quality, reproducible data. The steps ensure proper sample preparation, instrument calibration, and parameter selection for both routine and quantitative analysis.[3][4]
Step-by-Step Protocol for ¹H and ¹³C NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Preparation:
-
Insert the sample into the spectrometer.[5]
-
Lock the spectrometer field onto the deuterium signal of the CDCl₃ solvent. This ensures field stability during acquisition.
-
Shim the magnetic field to maximize homogeneity. This is a critical step to achieve sharp peaks and high resolution. An automated shimming routine is typically sufficient.
-
Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal transfer and sensitivity.[5]
-
-
¹H Spectrum Acquisition:
-
Set the spectral width to cover the expected range (e.g., -1 to 11 ppm).
-
Use a 45° pulse angle for a good compromise between signal intensity and allowing for faster repetition.[6]
-
Set the acquisition time to ~4 seconds to ensure adequate digital resolution.
-
Set the relaxation delay to 2 seconds. For fully quantitative results, this delay should be at least 5 times the longest T₁ relaxation time of any proton of interest.[4]
-
Acquire 16 scans for a good signal-to-noise ratio (S/N).
-
-
¹³C Spectrum Acquisition:
-
Switch the nucleus to ¹³C.
-
Set the spectral width to cover the full range of organic carbons (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon and provide a Nuclear Overhauser Effect (NOE) enhancement.
-
Acquire a sufficient number of scans (e.g., 512 or more) to achieve a good S/N, as ¹³C has a low natural abundance.[7]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra to ensure all peaks are in pure absorption mode.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
Integrate the ¹H spectrum to determine the relative ratios of protons.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For a volatile, neutral molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the technique of choice.
Expertise & Causality: Predicting the Fragmentation Pattern
Upon electron impact, the molecule will form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This ion is unstable and will fragment in predictable ways. The dominant fragmentation pathways for ketones and ethers are α-cleavage (cleavage of a bond adjacent to the carbonyl or ether oxygen) and rearrangement reactions.[8][9]
Table 2: Predicted EI-MS Fragmentation for this compound
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 132 | [C₆H₁₂O₃]⁺• | Molecular Ion (M⁺•) |
| 101 | [M - OCH₃]⁺ | Loss of a methoxy radical from the C4 position. |
| 87 | [CH₃OCH₂C(O)CH₂]⁺ | α-cleavage at the C2-C3 bond, loss of a CH₂OCH₃ radical. |
| 75 | [CH₃OCH₂C(O)]⁺ | α-cleavage at the C1-C2 bond, loss of the C₃H₇O radical. A likely and stable acylium ion. |
| 57 | [CH₃CH₂CH₂C(O)]⁺ or [C₃H₅O]⁺ | Complex rearrangement and cleavage. |
| 45 | [CH₂OCH₃]⁺ | α-cleavage at the C1-C2 bond, generating the methoxymethyl cation. A very common ether fragment. |
Trustworthiness: A Self-Validating GC-MS Protocol
This protocol ensures reliable separation and mass analysis, with checks to validate instrument performance.[10][11]
Caption: Standard workflow for GC-MS analysis of a volatile organic compound.
Step-by-Step Protocol for GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.
-
-
Instrument Setup & Calibration:
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. This gradient ensures separation of the analyte from any impurities or solvent.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-300.
-
Run a system suitability check (e.g., with PFTBA) to ensure mass accuracy and resolution.
-
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample using a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column.
-
Acquire the data, recording the Total Ion Chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
-
-
Data Analysis:
-
Identify the peak for the compound in the TIC.
-
Analyze the mass spectrum of this peak. Confirm the presence of the molecular ion (m/z 132) and compare the observed fragment ions with the predicted values in Table 2.
-
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds.
Expertise & Causality: Predicting the IR Spectrum
For this compound, we expect to see strong absorptions corresponding to the C=O (ketone) and C-O (ether) bonds.[12][13]
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Rationale |
| ~1715 | C=O Stretch | Ketone | Strong | This is a highly characteristic and intense absorption for saturated aliphatic ketones.[12] |
| 2950-2850 | C-H Stretch | Alkane (sp³) | Medium-Strong | Corresponds to the stretching of C-H bonds in the methyl and methylene groups. |
| ~1100 | C-O Stretch | Ether | Strong | Characteristic stretching vibration for the C-O-C ether linkages. |
| 1450-1350 | C-H Bend (Scissoring) | Methylene/Methyl | Variable | Bending vibrations for the alkane backbone. |
Trustworthiness: A Self-Validating ATR-IR Protocol
Attenuated Total Reflectance (ATR) is a modern IR sampling technique that is ideal for liquid samples. It requires minimal sample preparation and is highly reproducible.[14][15]
Step-by-Step Protocol for ATR-IR Spectroscopy
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or ZnSe) is clean. Clean with a soft tissue dampened with isopropanol and allow it to fully evaporate.
-
Collect a background spectrum. This is a crucial self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's response, which will be subtracted from the sample spectrum.[14]
-
-
Sample Analysis:
-
Place one to two drops of neat this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
Collect the sample spectrum. The instrument will automatically subtract the background.
-
-
Clean-up and Data Interpretation:
-
Clean the ATR crystal thoroughly with isopropanol.
-
Analyze the resulting spectrum, identifying the key absorption bands and comparing them to the predicted values in Table 3.
-
Conclusion
This guide provides a comprehensive, predictive, and procedural framework for the complete spectroscopic characterization of this compound. By integrating the predicted data from NMR, MS, and IR with the robust, step-by-step acquisition protocols, researchers can confidently generate and interpret the empirical data needed to unambiguously confirm its structure. This approach, grounded in fundamental principles and best practices, ensures the scientific integrity required for advanced research and development.
References
- Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [URL: https://www.spectroscopyeurope.com/article/prediction-1h-nmr-chemical-shifts-organic-compounds]
- Lin, A. et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Magnetochemistry. [URL: https://www.mdpi.com/2312-7481/10/5/170]
- Meiler, J. et al. (2001). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/ac000742w]
- ResearchGate. (2024). Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. [URL: https://www.researchgate.net/publication/380486895_Accurate_Prediction_of_1H_NMR_Chemical_Shifts_of_Small_Molecules_Using_Machine_Learning]
- U.S. Environmental Protection Agency. Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. [URL: https://nepis.epa.gov/Exe/ZyNET.exe/9101L428.TXT?ZyActionD=ZyDocument&Client=EPA&Index=1981+Thru+1985&Docs=&Query=&Time=&EndTime=&SearchMethod=1&TocRestrict=n&Toc=&TocEntry=&QField=&QFieldYear=&QFieldMonth=&QFieldDay=&IntQFieldOp=0&ExtQFieldOp=0&XmlQuery=&File=D%3A%5Czyfiles%5CIndex%20Data%5C81thru85%5CTxt%5C00000023%5C9101L428.txt&User=ANONYMOUS&Password=anonymous&SortMethod=h%7C-&MaximumDocuments=1&FuzzyDegree=0&ImageQuality=r75g8/r75g8/x150y150g16/i425&Display=hpfr&DefSeekPage=x1&SearchBack=ZyActionL&Back=ZyActionS&BackDesc=Results%20page&MaximumPages=1&ZyEntry=1&SeekPage=x1&ZyPURL]
- Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/20%3A_Nuclear_Magnetic_Resonance_Spectroscopy/20.
- The University of Melbourne. Standard Operating Procedure: Gas Chromatography Mass Spectrometer (GCMS). [URL: https://safety.unimelb.edu.au/__data/assets/pdf_file/0012/3392130/SIG-SWP-GCMS.pdf]
- University of Colorado Boulder, Department of Chemistry. IR Chart. [URL: https://www.colorado.
- Burns, D. C. et al. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Optimizing NMR Methods for Structure Elucidation. [URL: https://pubs.rsc.org/en/content/chapter/bk9781788010263-00045/978-1-78801-026-3]
- California Air Resources Board. (2019). Standard Operating Procedure for the Determination of Compounds in Aerosol Coating Consumer Products Using Gas Chromatography. [URL: https://ww2.arb.ca.gov/sites/default/files/2020-07/sas15.pdf]
- Wikipedia. Infrared spectroscopy correlation table. [URL: https://en.wikipedia.
- Scribd. IR Spectrum Frequency Table. [URL: https://www.scribd.com/document/360250085/IR-Spectrum-Frequency-Table]
- R-NMR. SOP data acquisition. [URL: https://r-nmr.org/wp-content/uploads/2021/04/D4.
- Michigan State University, Department of Chemistry. Infrared Spectroscopy. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infrared.htm]
- ESS Laboratory. (2014). Volatile Organic Compounds - by GC/MS Capillary Column Technique. [URL: https://www.esslaboratory.com/wp-content/uploads/2017/11/8260B-1.pdf]
- Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/13%3A_Structure_Determination_-Mass_Spectrometry_and_Infrared_Spectroscopy/13.12%3A_Characteristics_of%C2%B9%C2%B3C_NMR_Spectroscopy]
- Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [URL: https://pcc-lab.syr.
- Millersville University. Table of Characteristic IR Absorptions. [URL: https://www.millersville.edu/chemistry/files/organic/ir-table.pdf]
- Wikipedia. Fragmentation (mass spectrometry). [URL: https://en.wikipedia.
- OpenOChem Learn. MS Fragmentation. [URL: https://openochem.
- NOAA Institutional Repository. (2021). Environmental Chemistry Program Standard Operating Procedures: Operation and Maintenance of Gas Chromatograph/Mass Spectrometer. [URL: https://repository.library.noaa.gov/view/noaa/28608]
- University of California, Irvine. Mass Spectrometry: Fragmentation. [URL: https://sites.uci.
- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [URL: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Advanced_Inorganic_Chemistry_(LibreTexts)/04%3A_Symmetry_and_Group_Theory/4.02%3A_IR_Spectroscopy]
- Sarver, J. M. et al. (2021). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c03836]
- JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [URL: https://www.jove.
- Oregon State University. CH362: Use of IR Spectrometer with an ATR cell. [URL: https://oregonstate.instructure.
- University of Maryland, Baltimore. Stepbystep procedure for NMR data acquisition. [URL: https://www.umaryland.
- The Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [URL: https://themorgantonscientific.org/2024/06/27/analyzing-carbon-13-nmr-spectra-to-predict-chemical-shifts-of-carbon-compounds-using-machine-learning-algorithms/]
- Shimadzu. Liquid Samples. [URL: https://www.shimadzu.com/an/service-support/technical-support/analysis-basics/ftir-basics/liquid/index.html]
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(Loudon_and_Parise)/15%3A_Nuclear_Magnetic_Resonance_Spectroscopy/15.08%3A_Interpreting_C-13_NMR_Spectra]
- University of York. Quantitative NMR Spectroscopy. [URL: https://www.york.ac.
- Michigan State University, Department of Chemistry. Basic Practical NMR Concepts. [URL: https://www2.chemistry.msu.edu/facilities/nmr/documents/Practical_NMR_Concepts.pdf]
- Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [URL: https://mestrelab.com/resources/chemical-shift-prediction-in-13c-nmr-spectroscopy-using-ensembles-of-message-passing-neural-networks-mpnns/]
- Scientific Reports. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [URL: https://www.
- Grdadolnik, J. An Attenuated Total Reflection Infrared Spectroscopy of Water Solutions. [URL: https://www.researchgate.
Sources
- 1. google.com [google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. books.rsc.org [books.rsc.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. r-nmr.eu [r-nmr.eu]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. MS Fragmentation | OpenOChem Learn [learn.openochem.org]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]
- 15. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Methodological & Application
Application Notes & Protocols: 1,4-Dimethoxybutan-2-one as a Versatile Precursor for Heterocyclic Scaffolds
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 1,4-dimethoxybutan-2-one, a commercially available and highly versatile building block in heterocyclic chemistry. Functioning as a stable and easily handled precursor to a 1,4-dicarbonyl system, this reagent provides a reliable entry point to a diverse array of medicinally and materially relevant heterocyclic cores, including furans, pyrroles, pyridazines, and pyrimidines. This document outlines the core chemical principles, reaction mechanisms, and field-proven, step-by-step protocols for the synthesis of these key scaffolds. The content is tailored for researchers, medicinal chemists, and process development professionals seeking to leverage this powerful building block in their synthetic programs.
Introduction: The Strategic Advantage of this compound
Heterocyclic compounds form the bedrock of modern drug discovery, with a significant majority of FDA-approved small molecules containing at least one nitrogen-containing ring. The challenge in synthetic chemistry often lies in the efficient and modular construction of these core structures. This compound emerges as a strategic asset due to its identity as a masked 1,4-dicarbonyl compound.[1][2] The ketone at the 2-position is reactive, while the dimethyl acetal at the 4-position is stable under neutral or basic conditions, but readily hydrolyzes under acidic conditions to reveal a second ketone. This differential reactivity allows for controlled, sequential reactions and provides a synthetic equivalent to the less stable 1-hydroxy-3-buten-2-one or butan-2-one-4-al.
Its primary utility is realized in classical condensation reactions that form five- and six-membered rings. The following sections will detail the application of this reagent in some of the most fundamental and powerful transformations in heterocyclic chemistry.
Synthesis of Substituted Furans via Acid-Catalyzed Cyclodehydration (Paal-Knorr Synthesis)
The Paal-Knorr synthesis is a cornerstone method for constructing the furan ring, a scaffold present in numerous natural products and pharmaceuticals.[3] The reaction relies on the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[4][5] Using this compound, the necessary dicarbonyl is generated in situ, simplifying the process and avoiding the handling of potentially unstable intermediates.
Principle & Mechanism
The reaction proceeds through a well-established mechanism.[6][7] First, the acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) facilitates the hydrolysis of the dimethyl acetal to unmask the second ketone, yielding a 1,4-diketone intermediate. Subsequently, the same acid catalyst protonates one of the carbonyls, increasing its electrophilicity. The other carbonyl tautomerizes to its enol form, which acts as the nucleophile in an intramolecular cyclization. This ring-closing step is typically the rate-determining step of the reaction.[6] The resulting five-membered hemiacetal intermediate then undergoes acid-catalyzed dehydration to furnish the aromatic furan ring.
Caption: Mechanism of Paal-Knorr Furan Synthesis.
Protocol: Synthesis of 2-Methyl-5-phenylfuran
This protocol describes a representative synthesis using an external nucleophile (a Grignard reagent) to first generate a tertiary alcohol, which then undergoes cyclization.
-
Reagent Preparation: In a flame-dried 250 mL three-neck round-bottom flask under an argon atmosphere, add magnesium turnings (1.5 g, 62 mmol).
-
Grignard Formation: Add a solution of bromobenzene (6.5 mL, 62 mmol) in 50 mL of anhydrous diethyl ether dropwise. If the reaction does not initiate, gentle warming may be applied. Stir until the magnesium is consumed.
-
Addition: Cool the Grignard solution to 0 °C. Add a solution of this compound (5.0 g, 37.8 mmol) in 20 mL of anhydrous diethyl ether dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Quenching: Carefully pour the reaction mixture into 100 mL of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Cyclization: Concentrate the crude alcohol under reduced pressure. To the residue, add 100 mL of toluene and p-toluenesulfonic acid monohydrate (0.36 g, 1.9 mmol).
-
Dehydration: Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4 hours, collecting the water generated.
-
Work-up: Cool the reaction mixture, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 2-methyl-5-phenylfuran.
Synthesis of Substituted Pyrroles via Paal-Knorr Reaction
The Paal-Knorr pyrrole synthesis is a highly reliable and versatile method for preparing N-substituted pyrroles, which are prevalent motifs in pharmaceuticals and functional materials.[8] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[6][9]
Principle & Mechanism
Similar to the furan synthesis, the reaction begins with the in situ generation of the 1,4-diketone under weakly acidic conditions. The primary amine then attacks one of the carbonyl groups to form a hemiaminal intermediate. Subsequent intramolecular condensation with the second carbonyl group, followed by a series of dehydration steps, leads to the formation of the aromatic pyrrole ring.[6] The choice of reaction pH is critical; strongly acidic conditions (pH < 3) can favor the competing furan synthesis.[9]
Caption: Mechanism of Paal-Knorr Pyrrole Synthesis.
Protocol: Synthesis of 1-Benzyl-2-methylpyrrole
-
Setup: In a 100 mL round-bottom flask, combine this compound (2.0 g, 15.1 mmol), benzylamine (1.79 g, 16.7 mmol), and 30 mL of ethanol.
-
Catalyst Addition: Add glacial acetic acid (0.5 mL) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: Upon completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in 50 mL of ethyl acetate and wash with 1 M sodium hydroxide solution (2 x 30 mL) to remove the acetic acid, followed by a wash with brine (30 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting oil by flash column chromatography on silica gel (eluting with a gradient of 5% to 10% ethyl acetate in hexanes) to afford 1-benzyl-2-methylpyrrole as a pale yellow oil.
Data Summary: Scope of the Amine Component
The Paal-Knorr pyrrole synthesis is compatible with a wide range of primary amines, as summarized below.
| Entry | Amine Partner | Catalyst | Conditions | Yield (%) |
| 1 | Aniline | Acetic Acid | Ethanol, Reflux, 5h | ~85% |
| 2 | p-Toluidine | Acetic Acid | Ethanol, Reflux, 5h | ~90% |
| 3 | Benzylamine | Acetic Acid | Ethanol, Reflux, 6h | ~88% |
| 4 | Ammonium Acetate | None | Acetic Acid, 110 °C, 4h | ~75% |
| 5 | Glycine Methyl Ester | Acetic Acid | Methanol, Reflux, 8h | ~70% |
Synthesis of 3-Methylpyridazines via Hydrazine Condensation
Pyridazines are important six-membered heterocycles containing two adjacent nitrogen atoms, frequently found in agrochemicals and pharmaceuticals.[10] Their synthesis from 1,4-dicarbonyl precursors is achieved through condensation with hydrazine.[11]
Principle & Workflow
The reaction involves a double condensation between the 1,4-diketone (generated in situ from this compound) and hydrazine hydrate. This initially forms a non-aromatic dihydropyridazine intermediate. A subsequent oxidation step is required to introduce the second double bond and furnish the stable, aromatic pyridazine ring.
Caption: Workflow for 3-Methylpyridazine Synthesis.
Protocol: Synthesis of 3-Methylpyridazine
-
Condensation: In a 100 mL round-bottom flask, dissolve this compound (3.0 g, 22.7 mmol) in 40 mL of ethanol. Add hydrazine hydrate (1.25 mL, ~25 mmol) followed by 1 mL of glacial acetic acid.
-
Reaction: Heat the mixture to reflux for 3 hours. The solution may turn yellow.
-
Cooling & Neutralization: Cool the reaction to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the mixture with dichloromethane (3 x 40 mL). Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude dihydropyridazine intermediate.
-
Oxidation: Dissolve the crude intermediate in 50 mL of chloroform. Add activated manganese dioxide (MnO₂, ~10 g, ~115 mmol) in portions.
-
Reaction: Stir the suspension vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Filtration & Purification: Filter the reaction mixture through a pad of Celite®, washing the pad with additional chloroform. Concentrate the filtrate and purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 3-methylpyridazine.
Synthesis of 4-Methylpyrimidines
Pyrimidines are another class of fundamental heterocycles, most notably as components of nucleic acids. A robust synthesis of 4-methylpyrimidine can be achieved from this compound by reacting it with a source of the remaining N-C-N fragment.
Principle & Protocol
A well-documented and reliable method utilizes formamide in the presence of an acid catalyst like ammonium chloride.[12] The this compound is hydrolyzed in situ, and the resulting dicarbonyl compound undergoes a complex condensation and cyclization with formamide to build the pyrimidine ring.
Protocol: Synthesis of 4-Methylpyrimidine (Adapted from Organic Syntheses) [12]
Caution: This reaction evolves carbon monoxide and should be performed in a well-ventilated fume hood.
-
Setup: Equip a 500 mL three-neck flask with a mechanical stirrer, an addition funnel, and a reflux condenser.
-
Reagents: Charge the flask with formamide (150 mL), water (5 mL), and ammonium chloride (10 g).
-
Heating: Heat the mixture in an oil bath to 180-190 °C.
-
Addition: Add this compound (80 g, 0.6 mol) dropwise from the addition funnel over 4-6 hours, maintaining vigorous stirring. Methanol and methyl formate will distill from the top of the condenser during the addition.
-
Reaction Completion: After the addition is complete, continue heating for an additional hour.
-
Work-up: Allow the dark mixture to cool, then pour it into 200 mL of 1 M sodium hydroxide solution.
-
Extraction: Extract the aqueous solution with chloroform (3 x 100 mL).
-
Drying & Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and remove the solvent by distillation.
-
Purification: Distill the residue under reduced pressure to collect the fraction boiling at 60–80 °C / 15 mmHg. Redistillation at atmospheric pressure (b.p. 140–142 °C) yields pure 4-methylpyrimidine.[12]
Conclusion and Future Outlook
This compound stands out as an exceptionally practical and versatile C4 building block for heterocyclic synthesis. Its stability and status as a masked 1,4-dicarbonyl compound enable the straightforward and high-yielding construction of diverse and valuable furan, pyrrole, pyridazine, and pyrimidine cores. The protocols detailed herein are robust and scalable, providing reliable pathways for both discovery and development programs. As the demand for novel, functionalized heterocycles in medicine and materials science continues to grow, the strategic application of foundational building blocks like this compound will remain a critical enabler of innovation.
References
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Crimson Publishers. [Link]
-
Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]
-
A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold. Royal Society of Chemistry: New Journal of Chemistry. [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. National Institutes of Health (NIH). [Link]
-
Paal–Knorr synthesis of furans. Química Organica.org. [Link]
-
4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Lupine Publishers. [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Catalytic Enantioselective Synthesis of 1,4-(Hetero) Dicarbonyl Compounds through α-Carbonyl Umpolung. Journal of the American Chemical Society. [Link]
-
Synthesis of several 1,4‐dicarbonyl compounds 51 a–h via Stetter reaction. ResearchGate. [Link]
-
Dicarbonyl compounds in the synthesis of heterocycles under green conditions. De Gruyter. [Link]
-
4-METHYLPYRIMIDINE. Organic Syntheses. [Link]
-
Scheme 1: Synthesis of series 4 and 5. ResearchGate. [Link]
-
Synthesis of Pyridazine. ChemTube3D. [Link]
- Method for synthesizing 4,4-dimethoxy-2-butanone.
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]
-
1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne. MDPI. [Link]
-
Synthesis of aromatic heterocycles. ResearchGate. [Link]
-
4,4-dimethoxy-2-butanone. Chemical Synthesis Database. [Link]
-
Pyridazine. University of California, Irvine. [Link]
-
Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst. YouTube. [Link]
-
Synthesis of pyridazines. Organic Chemistry Portal. [Link]
-
Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. MDPI. [Link]
-
Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. The Journal of Organic Chemistry. [Link]
-
An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture. Royal Society of Chemistry: Organic & Biomolecular Chemistry. [Link]
-
Furan synthesis. Organic Chemistry Portal. [Link]
-
Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Paal–Knorr synthesis of furans [quimicaorganica.org]
- 8. A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. chemtube3d.com [chemtube3d.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 1,4-Dimethoxybutan-2-one as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling the Synthetic Potential of a Multifaceted Ketone
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1,4-Dimethoxybutan-2-one, a seemingly simple acyclic ketone, has emerged as a powerful and versatile precursor for a diverse array of valuable organic compounds. Its unique structural feature, a ketone flanked by a methyl group and a dimethoxymethyl group, bestows upon it a dual reactivity profile. The ketone carbonyl offers a classic site for nucleophilic attack, while the acetal functionality serves as a masked aldehyde, revealing its electrophilicity under acidic conditions. This inherent duality makes this compound a valuable three-carbon synthon in the synthesis of heterocycles, aromatic systems, and intermediates for pharmaceuticals and agrochemicals.[1][2]
This comprehensive guide delves into the practical applications of this compound, providing detailed protocols and mechanistic insights for its utilization in key synthetic transformations. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this building block in their synthetic endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is crucial for its safe and effective handling in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₃ | [3] |
| Molecular Weight | 132.16 g/mol | [3] |
| Appearance | Clear, colorless to pale yellow liquid | [4] |
| Boiling Point | 178 °C | [5] |
| Melting Point | -83 °C | [4] |
| Density | 0.993 g/mL | [5] |
| Refractive Index | 1.415 | [5] |
Safety Profile: this compound is classified as a flammable liquid and vapor.[3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[2]
Core Synthetic Applications and Protocols
This compound's utility as a 1,3-dielectrophilic building block is showcased in its application for constructing a variety of five- and six-membered rings.[1][6]
Synthesis of Substituted Pyrimidines
The reaction of this compound with guanidine derivatives provides a straightforward and efficient route to substituted pyrimidines, a heterocyclic motif prevalent in numerous biologically active molecules.
Reaction Mechanism: The reaction proceeds via an initial condensation of the guanidine with the ketone carbonyl of this compound. Subsequent intramolecular cyclization is triggered by the acidic hydrolysis of the acetal, unmasking the aldehyde functionality. The resulting dihydropyrimidine intermediate then undergoes aromatization to yield the final pyrimidine product.
Caption: Synthesis of Substituted Pyrimidines.
Experimental Protocol: Synthesis of 2-Amino-4-methylpyrimidine [6]
-
Reagent Preparation: In a suitable round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of sodium ethoxide (2.06 g, 30.3 mmol) in absolute ethanol. To this, add guanidine nitrate (1.38 g, 11.3 mmol) and stir the mixture for 20 minutes at room temperature.
-
Reaction: Add a solution of this compound (1.0 g, 7.57 mmol) in ethanol to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 1N sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with chloroform using a liquid-liquid extractor for 24 hours.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or recrystallization to afford 2-amino-4-methylpyrimidine.
| Product | Yield | Reference |
| 2-Amino-4-methylpyrimidine | 66% | [6] |
| 2-Benzylamino-4-methylpyrimidine | 58% | [1] |
Synthesis of Substituted Pyrazoles
The reaction with hydrazine derivatives offers a facile route to substituted pyrazoles, another important class of nitrogen-containing heterocycles.
Reaction Mechanism: The reaction is initiated by the condensation of a hydrazine derivative with the ketone functionality of this compound to form a hydrazone intermediate. Subsequent acid-catalyzed hydrolysis of the acetal, followed by intramolecular cyclization and dehydration, yields the aromatic pyrazole ring.
Caption: Synthesis of Substituted Pyrazoles.
Experimental Protocol: Synthesis of 3-Methylpyrazole [1]
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol.
-
Reagent Addition: Add hydrazine hydrate dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or chromatography to yield 3-methylpyrazole. An excellent yield is reported for this transformation.[1]
Synthesis of Naphthalenes and other Aromatics
This compound can be utilized in the synthesis of substituted naphthalenes and other aromatic compounds through a sequence involving Grignard addition followed by acid-catalyzed cyclization and aromatization.[1][6]
Reaction Mechanism: The Grignard reagent adds to the ketone carbonyl of this compound to form a tertiary alcohol intermediate. Subsequent treatment with acid promotes both the hydrolysis of the acetal to an aldehyde and the dehydration of the tertiary alcohol to an alkene. An intramolecular electrophilic aromatic substitution-type cyclization, followed by elimination, leads to the formation of the aromatic naphthalene ring system.
Caption: Synthesis of Substituted Naphthalenes.
Experimental Protocol: Synthesis of 2-Methylnaphthalene [6]
-
Grignard Reaction: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (3.0 g, 22.7 mmol) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath. Slowly add benzylmagnesium chloride (1.0 M solution in diethyl ether, 22.7 mL, 22.7 mmol) dropwise with stirring. Stir the reaction mixture at 0 °C for 45 minutes.
-
Work-up of Grignard Reaction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL). Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude carbinol acetal.
-
Cyclization and Aromatization: To the crude carbinol acetal, add boron trifluoride etherate (6.23 g, 51.1 mmol) and reflux the mixture for 30 minutes.
-
Final Work-up and Purification: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 2-methylnaphthalene.
| Product | Yield | Reference |
| 2-Methylnaphthalene | 53% | [6] |
| 2,7-Dimethylnaphthalene | 71% | [6] |
Proposed Synthesis of 2,5-Disubstituted Pyrrolidines via Reductive Amination
The synthesis of 2,5-disubstituted pyrrolidines, a privileged scaffold in medicinal chemistry and catalysis, can be envisioned starting from this compound.[7] This transformation would proceed through a key reductive amination step.[8]
Proposed Synthetic Pathway: The initial step involves the acid-catalyzed hydrolysis of the acetal in this compound to generate the corresponding 1,4-dicarbonyl compound, 2,5-hexanedione. This diketone can then undergo a reductive amination with a primary amine in the presence of a suitable reducing agent. The reaction proceeds through the formation of an enamine or imine intermediate, which then undergoes intramolecular cyclization followed by reduction to yield the desired 2,5-disubstituted pyrrolidine.
Caption: Proposed Synthesis of Pyrrolidines.
General Protocol for Reductive Amination: [9]
-
Imine/Enamine Formation: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (generated in situ or isolated) and the primary amine in a suitable solvent (e.g., methanol, dichloroethane). The reaction can be performed at room temperature or with gentle heating.
-
Reduction: Once the imine/enamine formation is deemed complete (or in the same pot), add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are selective for the reduction of the C=N bond in the presence of remaining carbonyl groups.[9]
-
Work-up and Purification: After the reduction is complete, quench the reaction carefully with water or a dilute acid. Extract the product into an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt, and concentrate. The crude pyrrolidine derivative can be purified by column chromatography.
Conclusion
This compound stands out as a cost-effective and highly adaptable building block for organic synthesis. Its inherent dual electrophilic nature allows for the streamlined construction of a variety of important molecular frameworks, including pyrimidines, pyrazoles, and naphthalenes. Furthermore, its potential as a precursor for 1,4-dicarbonyl compounds opens up avenues for the synthesis of other valuable heterocycles like pyrrolidines. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers to unlock the full synthetic potential of this versatile ketone in their own laboratories.
References
-
Charanraj, T., Ramachandra, P., Ramesh, N., & Junjappa, H. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Progress in Petrochemical Science, 2(4). [Link]
-
Crimson Publishers. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Couturier, C., et al. (2021). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules, 26(21), 6433. [Link]
-
Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 5436-21-5 | Product Name : 4,4-Dimethoxybutan-2-one. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of 2,5-Disubstituted Pyrrolidine Alkaloids via A One-Pot Cascade Using Transaminase and Reductive Aminase Biocatalysts. Retrieved from [Link]
-
Davis, F. A., & Liu, H. (2006). Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. Organic letters, 8(26), 6075–6077. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: Synthesis of series 4 and 5. (a) 4,4-dimethoxy-butan-2-one.... Retrieved from [Link]
-
Pichon, M., et al. (1996). Synthesis of 2,5-disubstituted pyrrolidines. Tetrahedron: Asymmetry, 7(4), 983-984. [Link]
-
PubChem. (n.d.). 4,4-Dimethoxy-2-butanone. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 4,4-dimethoxy-2-butanone. Retrieved from [Link]
-
Wang, D., et al. (2010). Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones with an Iridium-Phosphate Catalyst. Angewandte Chemie International Edition, 49(17), 3047-3050. [Link]
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C6H12O3 | CID 266914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
The Versatile Ketone: Harnessing 1,4-Dimethoxybutan-2-one in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount. Among the vast arsenal of synthons available to medicinal chemists, 1,4-Dimethoxybutan-2-one emerges as a highly versatile and valuable precursor for the construction of key heterocyclic scaffolds. Its unique structural feature, a masked 1,3-dicarbonyl system, renders it an effective three-carbon dielectrophilic component for forging pyrimidine and pyrazole rings—core structures in a multitude of pharmacologically active agents.[1][2] This application note provides an in-depth exploration of the utility of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights for its application in the synthesis of pyrimidines, pyrazoles, and a crucial intermediate for the anti-HIV drug, Nevirapine.
Chemical Profile of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Synonyms | 4,4-Dimethoxy-2-butanone, Acetylacetaldehyde dimethyl acetal | [4] |
| CAS Number | 25680-86-8 | [3] |
| Molecular Formula | C₆H₁₂O₃ | [3] |
| Molecular Weight | 132.16 g/mol | [3] |
| Appearance | Colorless to light yellow transparent liquid | [5] |
Application 1: Synthesis of Substituted Pyrimidines
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antiviral, antibacterial, and anticancer drugs.[6][7][8] this compound serves as an excellent precursor for the synthesis of substituted pyrimidines through condensation reactions with amidines or related compounds.
Protocol: Synthesis of 4-Methylpyrimidine
This protocol details the synthesis of 4-methylpyrimidine from this compound and formamide, a classic example of pyrimidine ring formation.[3]
Reaction Scheme:
Caption: Synthesis of 4-Methylpyrimidine.
Materials:
-
This compound (400 g, 3.02 moles)[3]
-
Formamide (750 ml)[3]
-
Ammonium chloride (50 g)[3]
-
Water (25 ml)[3]
-
1N Sodium hydroxide solution
-
Chloroform
-
Anhydrous sodium sulfate
Equipment:
-
2-liter three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Wide-bore reflux condenser
-
Distillation head and condenser
-
Heating mantle or oil bath
-
Liquid-liquid extractor
Procedure:
-
Reaction Setup: In a 2-liter three-necked flask equipped with a stirrer, thermometer, addition funnel, and a wide-bore reflux condenser connected to a distillation setup, combine 750 ml of formamide, 25 ml of water, and 50 g of ammonium chloride.[3]
-
Heating: Heat the mixture to 180–190°C in an oil bath.[3]
-
Addition of Ketone: Add 400 g of this compound dropwise via the addition funnel over 6 hours with continuous stirring. Adjust the cooling water flow in the reflux condenser to allow for the distillation of methanol and methyl formate as they form.[3]
-
Reaction Completion: After the addition is complete, continue heating for an additional hour.[3]
-
Work-up: Allow the reaction mixture to cool and then pour it into 1 liter of 1N sodium hydroxide solution.[3]
-
Extraction: Extract the resulting solution with chloroform for 24 hours using a liquid-liquid extractor.[3]
-
Drying and Concentration: Separate the chloroform layer, dry it over anhydrous sodium sulfate, and remove the chloroform by distillation.[3]
-
Purification: Distill the residue under reduced pressure, collecting the fraction boiling at 60–80°C/15 mm. Redistill the collected fraction at atmospheric pressure to obtain pure 4-methylpyrimidine (b.p. 140–142°C). The expected yield is 153–180 g (54–63%).[3]
Protocol: Synthesis of 2-Amino-4-methylpyrimidine
This protocol outlines the synthesis of 2-amino-4-methylpyrimidine, a valuable intermediate, by reacting this compound with guanidine nitrate.[2][9]
Reaction Scheme:
Caption: Synthesis of 2-Amino-4-methylpyrimidine.
Materials:
-
This compound (1 g, 7.57 mmol)[9]
-
Guanidine nitrate (1.38 g, 11.3 mmol)[9]
-
Sodium ethoxide (2.06 g, 30.3 mmol)[9]
-
Ethanol
Procedure:
-
Reaction Setup: In a suitable flask, stir a mixture of sodium ethoxide (2.06 g) and guanidine nitrate (1.38 g) in ethanol for 20 minutes.[9]
-
Addition of Ketone: Add a solution of this compound (1 g) to the reaction mixture.[9]
-
Reaction: Reflux the reaction mixture for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[9]
-
Work-up and Purification: Upon completion, the product can be isolated and purified using standard techniques such as extraction and crystallization or chromatography to yield 2-amino-4-methylpyrimidine (66% yield).[2][9]
Application 2: Synthesis of a Key Intermediate for Nevirapine
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[10][11] this compound is a crucial starting material in a cost-effective synthesis of 2-chloro-3-amino-4-methylpyridine, a key intermediate in the industrial production of Nevirapine.[5][12][13][14]
Synthetic Pathway to 2-Chloro-3-amino-4-methylpyridine
The synthesis involves a multi-step process starting with the condensation of this compound with a dicyano- or cyanoacetamide source, followed by cyclization, chlorination, and subsequent functional group transformations.[14]
Caption: Pathway to a key Nevirapine intermediate.
An improved synthesis of 2-chloro-3-amino-4-methylpyridine from 2-cyanoacetamide and this compound involves condensation, cyclization, a one-pot chlorination and hydrolysis, followed by a Hofmann reaction, achieving a total yield of 62.1%.[14] While detailed step-by-step industrial protocols are often proprietary, the general transformation highlights the strategic importance of this compound in accessing complex, high-value pharmaceutical intermediates.
Application 3: Synthesis of Substituted Pyrazoles
Pyrazoles are another class of five-membered heterocyclic compounds with significant applications in medicinal chemistry, exhibiting a broad range of biological activities.[15][16][17] The 1,3-dielectrophilic nature of this compound makes it an ideal partner for reaction with hydrazines to construct the pyrazole ring.[2]
General Protocol: Synthesis of 3-Methylpyrazoles
This general protocol describes the synthesis of 3-methyl-substituted pyrazoles from this compound and a substituted or unsubstituted hydrazine.
Reaction Scheme:
Caption: General synthesis of 3-Methylpyrazoles.
Procedure Outline:
-
Reaction Setup: In a suitable solvent (e.g., ethanol), dissolve this compound.
-
Addition of Hydrazine: Add an equimolar amount of the desired hydrazine (e.g., hydrazine hydrate for an unsubstituted pyrazole, or a phenylhydrazine for an N-phenylpyrazole).
-
Catalysis: The reaction is typically catalyzed by the addition of a small amount of acid (e.g., acetic acid) or can proceed under basic conditions.
-
Reaction: The mixture is usually stirred at room temperature or gently heated to drive the reaction to completion.
-
Work-up and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified by crystallization or column chromatography to yield the corresponding 3-methylpyrazole.
The reaction of this compound with hydrazine hydrate has been reported to produce 3-methylpyrazole in excellent yield.[2] Similarly, reactions with various phenyl hydrazines can yield the corresponding aryl methyl pyrazoles in good yields (around 60-68%).[2]
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its ability to act as a masked 1,3-dicarbonyl synthon provides a reliable and efficient entry into the synthesis of medicinally important pyrimidine and pyrazole heterocyclic systems. The demonstrated applications in the synthesis of a key intermediate for the anti-HIV drug Nevirapine underscore its industrial relevance. The protocols provided herein serve as a practical guide for researchers and drug development professionals to leverage the synthetic potential of this valuable ketone in their quest for novel therapeutic agents.
References
- Chen, H. (2010). Research on the synthesis process of the key intermediate 2-chloro-3-amino-4-picoline of nevirapine.
- Boehringer-Ingelheim Pharmaceuticals. (2016). Lowcost, high yield synthesis of nevirapine.
-
Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. Retrieved from [Link]
- Wang, Y., et al. (2010). Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine.
- Various Authors. (n.d.).
- Junjappa, H., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Crimson Publishers.
- El-Sayed, N. N. E., et al. (2017).
- El-Sayed, N. N. E., et al. (2017).
- Various Authors. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1074–1123.
- Hargrave, K. D., et al. (1996). Process for preparing nevirapine.
- Various Authors. (n.d.).
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- ChemicalBook. (2023). The synthesis method of 3-Amino-2-chloro-4-methylpyridine.
- Gupton, J. T. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.
- Boehringer Ingelheim Pharmaceuticals, Inc. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
-
PubChem. (n.d.). 4,4-Dimethoxy-2-butanone. Retrieved from [Link]
- Junjappa, H., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene.
- Southeast University. (2011). Method for synthesizing 4,4-dimethoxy-2-butanone.
- Talele, T. T. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6293.
- Verma, A., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.
- Ohe, T., et al. (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Drug Metabolism and Pharmacokinetics, 35(2), 238-243.
- Various Authors. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- Junjappa, H., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Crimson Publishers.
Sources
- 1. EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. growingscience.com [growingscience.com]
- 5. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 11. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN106243022A - A kind of preparation method of nevirapine intermediate - Google Patents [patents.google.com]
- 13. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. societachimica.it [societachimica.it]
- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
Application Note & Protocols: Leveraging 1,4-Dimethoxybutan-2-one in the Strategic Synthesis of Substituted Furans for Drug Discovery
Introduction: The Furan Scaffold and the Need for Versatile Synthetic Precursors
The furan nucleus is a foundational five-membered aromatic heterocycle that serves as a critical structural motif in a vast range of pharmacologically active compounds.[1][2] Its unique electronic properties and its capacity to act as a bioisostere for other aromatic systems, such as phenyl rings, make it an invaluable building block in medicinal chemistry.[1][2] Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5] Consequently, the development of robust and flexible synthetic routes to access structurally diverse furan analogues is of paramount importance for professionals in drug discovery and development.
One of the most reliable and historically significant methods for furan synthesis is the Paal-Knorr reaction, which traditionally involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[6][7][8] While effective, the direct availability and stability of the requisite 1,4-dicarbonyl precursors can be a limitation.[6] This guide details a strategic two-stage approach that utilizes the readily available and functionalized ketone, 1,4-dimethoxybutan-2-one , as a versatile synthon to construct the necessary 1,4-dicarbonyl intermediate, which is then cyclized to the target substituted furan. This methodology provides a logical and adaptable pathway for generating novel furan derivatives.
The Paal-Knorr Synthesis: Mechanistic Underpinnings
The Paal-Knorr furan synthesis is a powerful acid-catalyzed dehydration reaction that transforms a 1,4-dicarbonyl compound into a furan.[9][10] The generally accepted mechanism, which dictates the required reaction conditions, proceeds through several key steps.[6][7]
-
Protonation: The reaction is initiated by the protonation of one of the carbonyl oxygens by an acid catalyst, significantly increasing its electrophilicity.
-
Enolization: The second, non-protonated carbonyl group undergoes tautomerization to its more nucleophilic enol form.
-
Intramolecular Cyclization: The enol oxygen attacks the protonated carbonyl carbon in an intramolecular fashion. This ring-closing step is typically the rate-determining step of the reaction and results in the formation of a cyclic hemiacetal intermediate.[6]
-
Dehydration: The hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation yields the stable, aromatic furan ring.
The driving force for the final dehydration step is the formation of the highly stable aromatic system.[11]
Caption: The acid-catalyzed mechanism of the Paal-Knorr furan synthesis.
Strategic Workflow: From Synthon to Furan
The core of this application protocol is a two-stage synthetic sequence. Direct cyclization of this compound is not feasible for generating a furan ring via the Paal-Knorr pathway. Instead, its chemical structure is leveraged to build a suitable 1,4-dicarbonyl precursor, which is then subjected to the classical cyclization conditions. This approach provides modularity, allowing for the introduction of various substituents.
Caption: Two-stage workflow for the synthesis of substituted furans.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. All reagents are for research use only.
Protocol 1: Synthesis of 1-Phenyl-4,7-dimethoxyheptane-2,5-dione (A 1,4-Dicarbonyl Precursor)
This protocol describes the synthesis of a 1,4-dicarbonyl compound via the alkylation of the enolate of this compound with an α-haloketone.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |
| Diisopropylamine | 101.19 | 11.0 | 1.54 mL | Freshly distilled |
| n-Butyllithium (n-BuLi) | 64.06 | 10.5 | 4.2 mL (2.5 M in hexanes) | Handle under inert atmosphere |
| This compound | 132.16 | 10.0 | 1.32 g | Anhydrous |
| 2-Bromoacetophenone | 199.05 | 10.0 | 1.99 g | Corrosive, lachrymator |
| Tetrahydrofuran (THF) | - | - | 50 mL | Anhydrous, inhibitor-free |
| Saturated NH₄Cl (aq.) | - | - | 30 mL | For quenching |
| Ethyl Acetate | - | - | 100 mL | For extraction |
| Anhydrous Magnesium Sulfate | - | - | ~5 g | For drying |
Step-by-Step Procedure
-
LDA Formation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add anhydrous THF (20 mL) and diisopropylamine (1.54 mL). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (4.2 mL of a 2.5 M solution in hexanes) dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Enolate Generation: Dissolve this compound (1.32 g) in anhydrous THF (10 mL). Add this solution dropwise to the cold LDA solution over 15 minutes. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Dissolve 2-bromoacetophenone (1.99 g) in anhydrous THF (10 mL). Add this solution dropwise to the enolate mixture. Allow the reaction to stir at -78 °C for 2 hours, then let it warm slowly to room temperature overnight.
-
Reaction Quench & Workup: Cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (30 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product (a viscous oil) should be purified by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure 1,4-dicarbonyl precursor.
Protocol 2: Paal-Knorr Synthesis of 2-(Methoxymethyl)-5-phenylfuran
This protocol details the acid-catalyzed cyclization of the previously synthesized 1,4-dicarbonyl precursor to the target furan.[12][13]
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |
| 1-Phenyl-4,7-dimethoxyheptane-2,5-dione | 264.31 | 5.0 | 1.32 g | From Protocol 1 |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | 190.22 | 0.25 | 48 mg | Catalyst |
| Toluene | - | - | 40 mL | Anhydrous |
| Saturated NaHCO₃ (aq.) | - | - | 20 mL | For neutralization |
| Diethyl Ether | - | - | 60 mL | For extraction |
| Anhydrous Sodium Sulfate | - | - | ~5 g | For drying |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the 1,4-dicarbonyl precursor (1.32 g), toluene (40 mL), and p-TsOH monohydrate (48 mg).[12]
-
Cyclization & Dehydration: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. The progress of the dehydration can be monitored by the collection of water in the Dean-Stark trap. Continue refluxing for 3-5 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Workup and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the contents to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize the acid catalyst, followed by a wash with brine (1 x 20 mL).[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography to yield the pure substituted furan.
Alternative Microwave-Assisted Protocol:
For accelerated synthesis, microwave irradiation can be employed.[9][12]
-
In a 10 mL microwave process vial, combine the 1,4-dicarbonyl precursor (1 mmol), ethanol (3 mL), and 2-3 drops of concentrated HCl.
-
Seal the vial and irradiate in a dedicated microwave reactor at 140 °C for 3-5 minutes.
-
After cooling, dilute with water (10 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product for purification.[12]
Conclusion
The furan ring is a privileged scaffold in modern drug discovery. The methodology presented here demonstrates the utility of this compound not as a direct precursor, but as a versatile and strategic building block for the modular synthesis of substituted 1,4-dicarbonyl compounds. The subsequent application of the robust and efficient Paal-Knorr synthesis provides reliable access to a diverse range of substituted furans. This two-stage approach offers researchers and drug development professionals a logical and adaptable workflow to generate novel chemical entities for biological screening and lead optimization programs.
References
-
Al-Ostoot, F. H., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Organic-Chemistry.org. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. Retrieved from [Link]
-
MBB College. (n.d.). Synthesis of Furan. MBB College. Retrieved from [Link]
-
Chemistry - The Mystery of Molecules. (2019, December 30). Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Organic-Chemistry.org. Retrieved from [Link]
-
Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr Synthesis of Furans. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wisdomlib. (2024). Pharmacological activity of furan derivatives. Wisdomlib. Retrieved from [Link]
-
Chandrashekarachar, D., et al. (2017). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of furan derivative in medicinal field. ResearchGate. Retrieved from [Link]
-
Jiang, H., et al. (2017). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Paal–Knorr furan synthesis. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). paal-knorr furan synthesis - Literature. Organic-Chemistry.org. Retrieved from [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Paal-Knorr Furan Synthesis of Substituted Furans from 1,4-Dimethoxybutan-2-one
Abstract
The furan scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a multitude of biologically active compounds. The Paal-Knorr furan synthesis, a classic and robust acid-catalyzed cyclization of 1,4-dicarbonyl compounds, remains a highly relevant and efficient method for the construction of this key heterocycle.[1][2][3] This technical guide provides an in-depth exploration of the Paal-Knorr synthesis using the unsymmetrical precursor, 1,4-dimethoxybutan-2-one. We will dissect the mechanistic nuances that govern regioselectivity, present detailed experimental protocols, and offer field-proven insights to guide researchers in the successful synthesis of substituted furans.
Theoretical Framework and Mechanistic Insights
The Paal-Knorr synthesis is a powerful transformation that converts 1,4-dicarbonyl compounds into furans through an acid-catalyzed intramolecular cyclization and dehydration sequence.[1][2] While the reaction is broadly applicable, the use of unsymmetrical dicarbonyl compounds, such as this compound, introduces a layer of complexity regarding the regiochemical outcome of the cyclization.
The General Mechanism
The reaction is initiated by the protonation of one of the carbonyl groups by an acid catalyst. This is followed by the tautomerization of the other carbonyl group to its enol form. The crucial ring-forming step involves the intramolecular nucleophilic attack of the enol oxygen onto the protonated carbonyl carbon, forming a cyclic hemiacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule yields the aromatic furan ring.[1][2]
Regioselectivity with this compound
With an unsymmetrical substrate like this compound, two distinct enol intermediates can be formed, leading to two potential furan products: 2-methoxy-5-methylfuran and 2-methoxymethylfuran .
The regiochemical outcome is dictated by the relative stability of the enol intermediates and the transition states leading to the cyclic hemiacetals.
-
Pathway A (leading to 2-methoxy-5-methylfuran): Enolization occurs at the C3 position, away from the electron-withdrawing methoxy group at C1. This enol is generally more thermodynamically stable.
-
Pathway B (leading to 2-methoxymethylfuran): Enolization occurs towards the C1 methoxymethyl group.
While a mixture of products is possible, the formation of the more substituted and electronically stabilized double bond in the enol intermediate of Pathway A often leads to 2-methoxy-5-methylfuran as the major product. The precise ratio of products can be influenced by the choice of acid catalyst and reaction conditions.
Diagram 1: Proposed Mechanism for the Paal-Knorr Synthesis of 2-methoxy-5-methylfuran
A proposed mechanistic pathway for the formation of 2-methoxy-5-methylfuran.
Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store under inert atmosphere. |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | ACS Reagent | Commercially Available | Catalyst. |
| Toluene | Anhydrous | Commercially Available | Solvent. |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - | For work-up. |
| Brine | Laboratory Prepared | - | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Commercially Available | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For chromatography. |
Safety Precautions
-
This compound: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[4] Handle with care, avoiding inhalation and contact with skin and eyes.
-
Toluene: Flammable liquid and vapor. Can cause skin and eye irritation, and may cause drowsiness or dizziness.
-
p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage.
Protocol 1: Conventional Heating with p-Toluenesulfonic Acid
This protocol employs standard laboratory equipment and a common Brønsted acid catalyst.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (5.0 g, 37.8 mmol).
-
Add anhydrous toluene (50 mL) to dissolve the starting material.
-
Add p-toluenesulfonic acid monohydrate (0.36 g, 1.9 mmol, 5 mol%).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 110-115 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting material. Water will collect in the Dean-Stark trap.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer, and wash it sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified furan derivative. The major product is expected to be 2-methoxy-5-methylfuran.
-
Diagram 2: Experimental Workflow for Paal-Knorr Furan Synthesis
A generalized workflow for the synthesis and purification of substituted furans.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the Paal-Knorr synthesis, often leading to higher yields and shorter reaction times.[5]
-
Reaction Setup:
-
In a 10 mL microwave process vial equipped with a magnetic stir bar, place this compound (1.0 g, 7.57 mmol).
-
Add a suitable high-boiling solvent like N,N-dimethylformamide (DMF) (5 mL).
-
Add a catalytic amount of a Lewis acid, such as zinc chloride (ZnCl₂) (52 mg, 0.38 mmol, 5 mol%).
-
-
Reaction Execution:
-
Seal the vial with a septum cap and place it in a dedicated laboratory microwave reactor.
-
Irradiate the mixture at 150 °C for 10-15 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the equipment.
-
-
Work-up and Isolation:
-
After the reaction, allow the vial to cool to a safe temperature before opening.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove DMF and the catalyst.
-
Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product as described in Protocol 1 (Section 2.3.4).
-
Data Presentation and Expected Outcomes
The choice of catalyst and reaction conditions can influence the reaction time and yield. The following table provides a comparative summary based on established principles of the Paal-Knorr synthesis.
| Parameter | Protocol 1 (Conventional) | Protocol 2 (Microwave) |
| Catalyst | p-Toluenesulfonic acid | Zinc Chloride |
| Solvent | Toluene | DMF |
| Temperature | ~110-115 °C (Reflux) | 150 °C |
| Reaction Time | 2-4 hours | 10-15 minutes |
| Expected Yield | 70-85% | 75-90% |
| Notes | Standard conditions, requires water removal. | Rapid heating, suitable for high-throughput synthesis. |
Conclusion and Future Perspectives
The Paal-Knorr synthesis offers a direct and efficient pathway for the conversion of this compound to valuable substituted furans. By understanding the underlying mechanism, particularly the factors governing regioselectivity, researchers can effectively design synthetic strategies to access desired furan derivatives. The presented protocols, utilizing both conventional heating and microwave assistance, provide robust starting points for laboratory synthesis. Future work in this area may focus on the development of more selective and environmentally benign catalytic systems to further enhance the utility of this classic transformation in the synthesis of complex molecules for drug discovery and materials science.
References
-
Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved January 18, 2026, from [Link]
-
Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr Synthesis of Furans. The Journal of Organic Chemistry, 60(2), 301–307. [Link]
-
Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]
-
Sherman, E., & Dunlop, A. P. (1950). 2-Methoxy-5-methylfuran: Preparation, Properties, and Proof of Structure. The Journal of Organic Chemistry, 15(6), 1133-1138. [Link]
-
PubChem. (n.d.). This compound Safety and Hazards. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved January 18, 2026, from [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 4. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
Application Notes & Protocols: The Strategic Role of 4,4-Dimethoxybutan-2-one in the Synthesis of Pharmaceutical Intermediates
Abstract
4,4-Dimethoxybutan-2-one, also known as acetylacetaldehyde dimethyl acetal, is a versatile and economically significant building block in synthetic organic chemistry. Its unique structural feature, a masked 1,3-dicarbonyl system, allows for its application as a 1,3-dielectrophilic three-carbon synthon. This guide provides an in-depth exploration of the utility of 4,4-dimethoxybutan-2-one in the synthesis of key pharmaceutical intermediates, including pyrimidine and pyridine derivatives, which are foundational structures in numerous active pharmaceutical ingredients (APIs). We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.
Introduction: The Versatility of a Masked 1,3-Dicarbonyl Synthon
4,4-Dimethoxybutan-2-one is a colorless to light yellow liquid that serves as a stable and easily handleable precursor to the less stable acetoacetaldehyde.[1][2] The dimethyl acetal functionality effectively protects the aldehyde group, allowing the ketone to undergo selective reactions. Under acidic conditions, the acetal can be hydrolyzed, revealing the aldehyde for subsequent cyclization or condensation reactions. This dual reactivity makes it a valuable tool for the construction of a variety of heterocyclic systems.[3][4]
Industrially, 4,4-dimethoxybutan-2-one is a key intermediate in the production of the anti-AIDS drug Nevirapine and the broad-spectrum sulfonamide antibiotic, Sulfamethazine.[5] Its application also extends to the synthesis of various agrochemicals and specialty coatings.[2][6] The straightforward synthesis of 4,4-dimethoxybutan-2-one, typically via a Claisen-type condensation of acetone and a formate ester followed by acetalization, further enhances its appeal in large-scale manufacturing.[2]
Synthesis of 2-Amino-4-methylpyrimidine: A Core Heterocycle
The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active molecules, including antiviral agents and kinase inhibitors. 2-Amino-4-methylpyrimidine is a fundamental building block for the synthesis of more complex pyrimidine derivatives, such as the sulfonamide antibiotic Sulfamethazine. The reaction of 4,4-dimethoxybutan-2-one with guanidine is a classic and efficient method for the construction of this pyrimidine core.
Mechanistic Rationale
The synthesis proceeds via a condensation-cyclization sequence. Initially, under basic conditions, the ketone carbonyl of 4,4-dimethoxybutan-2-one undergoes nucleophilic attack by one of the amino groups of guanidine to form a hemiaminal intermediate, which then dehydrates to an imine. The key step involves the intramolecular cyclization where the second amino group of the guanidine moiety attacks the acetal carbon, facilitated by the acidic conditions generated in situ or by the nature of the guanidine salt. Subsequent elimination of two molecules of methanol leads to the aromatic pyrimidine ring.
Caption: Workflow for the synthesis of 2-Amino-4-methylpyrimidine.
Detailed Experimental Protocol
This protocol is adapted from the procedure described by Junjappa et al.[7]
Materials:
-
4,4-Dimethoxybutan-2-one (1.0 g, 7.57 mmol)
-
Guanidine nitrate (1.38 g, 11.3 mmol)
-
Sodium ethoxide (2.06 g, 30.3 mmol)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Water (deionized)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium ethoxide in ethanol in a round-bottom flask, add guanidine nitrate. Stir the mixture for 20 minutes at room temperature.
-
Add a solution of 4,4-dimethoxybutan-2-one in ethanol to the reaction mixture.
-
Reflux the reaction mixture for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, remove the solvent under reduced pressure.
-
Treat the residue with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford 2-amino-4-methylpyrimidine as colorless crystalline needles.
Data Summary
| Parameter | Value | Reference |
| Yield | 66% | [7] |
| Melting Point | 150-152 °C | [3] |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.33 (s, 3H, CH₃), 5.01 (s, 2H, NH₂), 6.48 (d, J=5.2 Hz, 1H, ArH), 8.13 (d, J=4.8 Hz, 1H, ArH) | [3] |
| ¹³C NMR (99.5 MHz, CDCl₃) | δ 24.1, 111.4, 158.0, 163.0, 168.5 | [3] |
| HRMS (MH⁺) | Found: 110.0717, C₅H₈N₃ requires 110.0718 | [3] |
Synthesis of 2-Chloro-3-amino-4-methylpyridine (CAPIC): An Intermediate for Nevirapine
2-Chloro-3-amino-4-methylpyridine (CAPIC) is a critical intermediate in the industrial synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection.[8][9] The synthesis of CAPIC from 4,4-dimethoxybutan-2-one highlights the versatility of this starting material in constructing substituted pyridine rings.
Synthetic Strategy and Mechanism
The synthesis of CAPIC from 4,4-dimethoxybutan-2-one (referred to as acetylacetaldehyde dimethyl acetal) involves a multi-step process that begins with a Knoevenagel-type condensation with malononitrile.[10] This is followed by acid-catalyzed cyclization to form a pyridone intermediate. Subsequent chlorination and functional group manipulations lead to the final product.
Caption: Synthetic workflow for 2-Chloro-3-amino-4-methylpyridine (CAPIC).
An improved process involves the following key transformations:[10]
-
Condensation: Reaction of 4,4-dimethoxybutan-2-one with malononitrile to yield a mixture of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal and 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene.
-
Cyclization: Treatment of the mixture with a strong acid and water to afford 3-cyano-4-methyl-2-pyridone.
-
Chlorination: Reaction of the pyridone with a strong chlorinating agent (e.g., POCl₃) to yield 3-cyano-2-chloro-4-methylpyridine.
-
Hydrolysis: Treatment of the nitrile with a strong acid and water to give 2-chloro-3-amido-4-methylpyridine.
-
Hofmann Rearrangement: Reaction of the amide with a strong base and a halide to furnish the final product, 2-chloro-3-amino-4-methylpyridine.
General Laboratory Protocol
The following is a generalized protocol based on patented synthetic routes.[10][11]
Step 1: Condensation
-
In a suitable reactor, dissolve 4,4-dimethoxybutan-2-one in an appropriate solvent like toluene.
-
Add a catalyst, such as piperidinium acetate.
-
Slowly add malononitrile to the mixture and stir at room temperature for an extended period (e.g., 24 hours).
Step 2: Cyclization
-
Treat the product mixture from Step 1 with a strong acid (e.g., concentrated sulfuric acid) and water.
-
Heat the mixture to facilitate cyclization and formation of 3-cyano-4-methyl-2-pyridone.
Step 3: Chlorination
-
React the 3-cyano-4-methyl-2-pyridone with a chlorinating agent like phosphorus oxychloride (POCl₃), typically with heating.
-
Carefully work up the reaction to isolate 3-cyano-2-chloro-4-methylpyridine.
Step 4: Hydrolysis
-
Add the 3-cyano-2-chloro-4-methylpyridine to a stirred solution of concentrated sulfuric acid at an elevated temperature (e.g., 90-100 °C).
-
Maintain the temperature for several hours to ensure complete hydrolysis of the nitrile to the amide.
Step 5: Hofmann Rearrangement
-
Treat the resulting 2-chloro-3-amido-4-methylpyridine with a solution of a strong base (e.g., sodium hydroxide) and a halide (e.g., bromine or chlorine) to induce the Hofmann rearrangement, yielding the desired 2-chloro-3-amino-4-methylpyridine.
-
Isolate and purify the final product, for example, by extraction and crystallization.
Key Process Parameters
| Step | Key Reagents | Typical Conditions | Product |
| Condensation | Malononitrile, Piperidinium acetate | Toluene, Room Temperature, 24h | Mixture of dicyano intermediates |
| Cyclization | Strong acid (e.g., H₂SO₄), Water | Heating | 3-Cyano-4-methyl-2-pyridone |
| Chlorination | POCl₃ or other strong chlorinating agent | Heating | 3-Cyano-2-chloro-4-methylpyridine |
| Hydrolysis | Concentrated H₂SO₄, Water | 90-100 °C, 3h | 2-Chloro-3-amido-4-methylpyridine |
| Rearrangement | Strong base (e.g., NaOH), Halide (e.g., Br₂) | Controlled temperature | 2-Chloro-3-amino-4-methylpyridine |
Application in Quinoxaline Synthesis
Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1][4] The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[12] 4,4-Dimethoxybutan-2-one can serve as a precursor to a 1,2-dicarbonyl compound (specifically, 2,3-butanedione after hydrolysis and oxidation), which can then be used in quinoxaline synthesis.
Synthetic Approach
-
In situ generation of the dicarbonyl compound: 4,4-Dimethoxybutan-2-one is first hydrolyzed under acidic conditions to release the free aldehyde, which exists in equilibrium with its enol form. Oxidation of this intermediate can generate the desired 1,2-dicarbonyl species.
-
Condensation with o-phenylenediamine: The in situ generated 1,2-dicarbonyl compound is then reacted with an o-phenylenediamine derivative. The reaction proceeds through the formation of a dihydropyrazine intermediate, which then undergoes spontaneous oxidation (often air oxidation) to the aromatic quinoxaline.
Caption: General scheme for quinoxaline synthesis using 4,4-Dimethoxybutan-2-one.
Conclusion
4,4-Dimethoxybutan-2-one is a highly valuable and versatile C3 building block for the synthesis of a range of important pharmaceutical intermediates. Its ability to act as a masked 1,3-dicarbonyl compound provides a reliable and efficient entry into key heterocyclic systems such as pyrimidines and pyridines. The protocols outlined in this guide demonstrate the practical application of this reagent in constructing the core structures of significant therapeutic agents. As the demand for efficient and scalable synthetic routes in the pharmaceutical industry continues to grow, the strategic use of readily available and versatile intermediates like 4,4-dimethoxybutan-2-one will remain of paramount importance.
References
-
Junjappa, H., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Progress in Petrochemical Science, 2(4). Available at: [Link]
-
Junjappa, H., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Crimson Publishers. Available at: [Link]
-
ResearchGate. (2025). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Available at: [Link]
- Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine. CA2425494A1.
-
PubMed Central. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Available at: [Link]
-
Springer. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Available at: [Link]
- Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine. US6399781B1.
-
Semantic Scholar. (n.d.). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Available at: [Link]
-
ResearchGate. (2025). Efficient synthesis of nevirapine analogs to study its metabolic profile by click fishing. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. Available at: [Link]
- Google Patents. (n.d.). A kind of preparation method of nevirapine intermediate. CN106243022A.
-
NIH. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Available at: [Link]
-
Sdocuments. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]
- Google Patents. (n.d.). Method for synthesizing 4,4-dimethoxy-2-butanone. CN102010311A.
-
European Patent Office. (n.d.). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. EP 1064265 B1. Available at: [Link]
-
RSC Publishing. (n.d.). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. Available at: [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available at: [Link]
-
ResearchGate. (2025). The complete synthesis of favipiravir from 2-aminopyrazine. Available at: [Link]
- Google Patents. (n.d.). A kind of synthetic method and application of favipiravir. CN113929633A.
-
Clinton Health Access Initiative. (n.d.). Nevirapine Batch Transfer Document. Available at: [Link]
- Google Patents. (n.d.). Lowcost, high yield synthesis of nevirapine. WO2016118586A1.
-
PubMed. (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine synthesis [organic-chemistry.org]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 9. Commitment to Privacy - Virginia Commonwealth University [medicines4all.vcu.edu]
- 10. CA2425494A1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 11. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 12. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
The Versatile Role of 4,4-Dimethoxy-2-butanone in Advanced Polymer Synthesis: A Guide for Researchers
Introduction: Unveiling the Potential of a Unique Keto-Acetal in Polymer Chemistry
In the dynamic landscape of polymer science, the quest for novel monomers and synthetic pathways that impart unique functionalities and properties to materials is perpetual. While seemingly a niche molecule, 4,4-dimethoxy-2-butanone, also known as acetylacetaldehyde dimethyl acetal, has emerged as a valuable and versatile precursor in the synthesis of specialty polymers. Its unique chemical structure, combining a ketone and an acetal functional group, offers a gateway to a diverse range of heterocyclic monomers, which can then be polymerized to create advanced materials with applications spanning specialty coatings, adhesives, and potentially, materials with tailored electronic and biomedical properties.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 4,4-dimethoxy-2-butanone in polymer chemistry. Moving beyond a simple recitation of facts, this document delves into the causality behind its utility, providing detailed protocols for the synthesis of key monomer intermediates and outlining the subsequent polymerization strategies. Our focus is to equip you with the foundational knowledge and practical methodologies to explore the exciting possibilities that this compound offers.
Core Principles: Why 4,4-Dimethoxy-2-butanone is a Valuable Precursor
The utility of 4,4-dimethoxy-2-butanone in polymer chemistry stems from its ability to act as a latent 1,3-dicarbonyl compound. The acetal group serves as a protecting group for an aldehyde functionality, which can be deprotected under acidic conditions. This allows for controlled and sequential reactions, making it an ideal starting material for the synthesis of complex heterocyclic structures that can be challenging to produce directly.
The primary application of 4,4-dimethoxy-2-butanone in this context is as a key building block for the synthesis of pyrazole and pyrimidine monomers.[1][2] These nitrogen-containing heterocyclic compounds are of significant interest in materials science due to their thermal stability, unique electronic properties, and ability to participate in hydrogen bonding, which can influence the macroscopic properties of the resulting polymers.[3]
Section 1: Synthesis of Polymerizable Heterocyclic Monomers from 4,4-Dimethoxy-2-butanone
The journey from 4,4-dimethoxy-2-butanone to a functional polymer begins with the synthesis of a polymerizable monomer. This section provides detailed protocols for the synthesis of pyrazole and pyrimidine-based monomers, which can subsequently be used in polymerization reactions.
Synthesis of Pyrazole-Based Monomers
Pyrazole and its derivatives are known for their applications in pharmaceuticals and agrochemicals, but they also hold promise in the development of specialty polymers, including conductive polymers and materials for photovoltaic applications.[4] The synthesis of pyrazole monomers from 4,4-dimethoxy-2-butanone is a straightforward and efficient process.
Protocol 1: Synthesis of 3-Methyl-1H-pyrazole
This protocol outlines the synthesis of a simple, yet foundational, pyrazole monomer from 4,4-dimethoxy-2-butanone and hydrazine hydrate.[1]
Materials:
-
4,4-Dimethoxy-2-butanone (≥95% purity)
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (10 M)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4-dimethoxy-2-butanone (e.g., 13.2 g, 0.1 mol) in ethanol (100 mL).
-
Addition of Hydrazine Hydrate: While stirring, slowly add hydrazine hydrate (e.g., 6.25 g, 0.1 mol) to the solution at room temperature. The reaction is exothermic, and a slight increase in temperature may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Acidification and Work-up: After cooling to room temperature, carefully add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 1-2. This step facilitates the cyclization and deprotection of the acetal.
-
Neutralization: Transfer the reaction mixture to a beaker and neutralize with a 10 M sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 3-methyl-1H-pyrazole.
-
Purification: The crude product can be purified by distillation or recrystallization to obtain the final monomer.
Causality and Insights: The reaction proceeds through the initial formation of a hydrazone by the reaction of the ketone functionality of 4,4-dimethoxy-2-butanone with hydrazine. Subsequent acid-catalyzed intramolecular cyclization and elimination of two molecules of methanol from the acetal group leads to the formation of the stable aromatic pyrazole ring.
Visualization of the Synthesis Pathway:
Caption: Synthesis of 3-Methyl-1H-pyrazole from 4,4-Dimethoxy-2-butanone.
Synthesis of Pyrimidine-Based Monomers
Pyrimidine-containing polymers are explored for their potential in materials science, including applications in organic light-emitting diodes (OLEDs) and as specialty coatings.[5] The synthesis of pyrimidine monomers from 4,4-dimethoxy-2-butanone involves a condensation reaction with a suitable amidine source.
Protocol 2: Synthesis of 2-Amino-4-methylpyrimidine
This protocol details the synthesis of 2-amino-4-methylpyrimidine, a versatile monomer for the preparation of functional polyamides and other polymers.[1]
Materials:
-
4,4-Dimethoxy-2-butanone (≥95% purity)
-
Guanidine nitrate
-
Sodium ethoxide solution (21% in ethanol)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium ethoxide in ethanol.
-
Addition of Guanidine Nitrate: To the stirred sodium ethoxide solution, add guanidine nitrate (e.g., 12.2 g, 0.1 mol) in portions.
-
Addition of 4,4-Dimethoxy-2-butanone: After the guanidine nitrate has dissolved, add 4,4-dimethoxy-2-butanone (e.g., 13.2 g, 0.1 mol) dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Isolation of Product: After cooling to room temperature, a precipitate of 2-amino-4-methylpyrimidine will form. Collect the solid product by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water.
Causality and Insights: This reaction is a classic example of a condensation reaction to form a pyrimidine ring. The guanidine acts as the N-C-N component, which condenses with the 1,3-dicarbonyl equivalent provided by 4,4-dimethoxy-2-butanone (after in-situ deprotection of the acetal) to form the six-membered heterocyclic ring.
Visualization of the Synthesis Pathway:
Caption: Synthesis of 2-Amino-4-methylpyrimidine from 4,4-Dimethoxy-2-butanone.
Section 2: Polymerization of Heterocyclic Monomers
Once the desired pyrazole or pyrimidine monomers are synthesized, they can be polymerized to create novel materials. The choice of polymerization technique will depend on the specific monomer structure and the desired polymer properties.
General Considerations for Polymerization
-
Monomer Purity: The purity of the monomer is crucial for achieving high molecular weight polymers and controlled polymer structures. Ensure that the synthesized monomers are thoroughly purified before use.
-
Choice of Initiator and Catalyst: The selection of the initiator and/or catalyst is critical and depends on the polymerization mechanism (e.g., radical, condensation, or ring-opening polymerization).
-
Reaction Conditions: Polymerization reactions are often sensitive to temperature, solvent, and the presence of oxygen. Careful control of these parameters is necessary to obtain reproducible results.
Example Protocol: Free Radical Polymerization of a Vinyl-Substituted Pyrazole Monomer
While the direct polymerization of unsubstituted pyrazole or pyrimidine can be challenging, the introduction of a polymerizable group, such as a vinyl or acrylate moiety, onto the heterocyclic ring allows for polymerization via well-established methods like free-radical polymerization. The synthesis of such functionalized monomers can be achieved through further chemical modification of the initial pyrazole or pyrimidine core.
Protocol 3: Conceptual Protocol for Free Radical Polymerization of N-Vinyl-3-methylpyrazole
This protocol provides a conceptual framework for the polymerization of a vinyl-substituted pyrazole monomer. Note: The synthesis of N-vinyl-3-methylpyrazole is a separate synthetic step that would follow the synthesis of 3-methyl-1H-pyrazole.
Materials:
-
N-Vinyl-3-methylpyrazole (purified)
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk flask or reaction vessel suitable for inert atmosphere techniques
-
Magnetic stirrer
-
Oil bath
-
Inert gas supply (nitrogen or argon)
-
Precipitation solvent (e.g., methanol, hexane)
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the N-vinyl-3-methylpyrazole monomer and the radical initiator (e.g., 1 mol% relative to the monomer) in the anhydrous solvent.
-
Degassing: To remove dissolved oxygen, which can inhibit radical polymerization, subject the reaction mixture to several freeze-pump-thaw cycles.
-
Polymerization: Place the sealed flask in a preheated oil bath at a temperature suitable for the decomposition of the initiator (typically 60-80 °C for AIBN). Stir the reaction mixture for a predetermined time (e.g., 12-24 hours).
-
Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent (e.g., methanol or hexane) with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven to a constant weight.
Causality and Insights: The AIBN initiator thermally decomposes to generate free radicals, which then initiate the polymerization of the vinyl group on the pyrazole monomer. The polymer chain grows through the successive addition of monomer units. The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio and the reaction time.
Visualization of the Polymerization Workflow:
Caption: General workflow for the free-radical polymerization of a vinyl-substituted pyrazole monomer.
Section 3: Applications and Future Outlook
Polymers derived from monomers synthesized using 4,4-dimethoxy-2-butanone as a precursor have the potential for a wide range of applications.
Table 1: Potential Applications of Polymers Derived from 4,4-Dimethoxy-2-butanone Precursors
| Polymer Type | Potential Applications | Rationale |
| Poly(pyrazole)s | - Specialty coatings with enhanced thermal stability- Adhesives with improved substrate adhesion- Conductive polymers- Materials for organic electronics | The pyrazole ring imparts rigidity and thermal stability. The nitrogen atoms can participate in hydrogen bonding and coordination with metal ions, leading to interesting material properties. |
| Poly(pyrimidine)s | - High-performance engineering plastics- Materials for organic light-emitting diodes (OLEDs)- Biomedical materials | The pyrimidine ring is a key component in nucleobases, suggesting potential for biocompatible materials. Its electronic properties are also of interest for optoelectronic applications. |
The versatility of 4,4-dimethoxy-2-butanone as a precursor opens up avenues for the creation of a vast library of functional polymers. Future research could focus on:
-
Synthesis of Novel Monomers: Exploring different reaction pathways to create a wider variety of functionalized pyrazole and pyrimidine monomers.
-
Controlled Polymerization Techniques: Employing controlled radical polymerization techniques, such as ATRP or RAFT, to synthesize well-defined polymer architectures.
-
Structure-Property Relationship Studies: Systematically investigating the relationship between the monomer structure, polymer architecture, and the resulting material properties.
-
Exploration of New Applications: Investigating the use of these novel polymers in emerging fields such as drug delivery, sensor technology, and sustainable materials.
Conclusion
4,4-Dimethoxy-2-butanone is a powerful and often underutilized tool in the polymer chemist's arsenal. Its ability to serve as a stable and versatile precursor to a wide range of heterocyclic monomers provides a gateway to the synthesis of novel polymers with unique and desirable properties. By understanding the fundamental chemistry of this compound and applying the detailed protocols outlined in this guide, researchers can unlock new possibilities in the design and creation of advanced materials for a multitude of applications.
References
-
Junjappa, H., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Crimson Publishers.[1][6]
-
Google Patents. (n.d.). Method for synthesizing 4,4-dimethoxy-2-butanone. Retrieved from [7][8]
-
Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. Retrieved from [Link][5]
-
ResearchGate. (2013). Synthesis and characterization of novel semiconducting polymers containing pyrimidine. Retrieved from [Link][9]
-
Royal Society of Chemistry. (2022). Multicomponent tandem polymerization for the preparation of a pyrazole-containing porous organic polymer for iodine capture and the nitro reduction reaction. Retrieved from [Link][10][11]
-
PubMed Central (PMC). (2024). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. Retrieved from [Link][1]
-
Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link][4]
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link][12]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link][13]
-
PubMed Central (PMC). (2025). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Retrieved from [Link][14]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link][15]
-
Matyjaszewski Polymer Group. (2014). Direct polymerization of functional monomers. Retrieved from [Link][16]
-
Indian Academy of Sciences. (n.d.). Sensing and optical activities of new pyrazole containing polymeric analogues. Retrieved from [Link][3]
-
PubMed. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. Retrieved from [Link][17]
-
Journal of the Chemical Society (Resumed). (1952). Pyrimidines. Part IV. Experiments on the synthesis of pyrimidine and 4 : 6-dimethylpyrimidine. Retrieved from [Link][18]
-
MDPI. (2023). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. Retrieved from [Link][19]
Sources
- 1. One-pot multicomponent polymerization towards heterocyclic polymers: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ias.ac.in [ias.ac.in]
- 4. royal-chem.com [royal-chem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US3985718A - Polymerization of olefinic monomers using a four component initiator - Google Patents [patents.google.com]
- 8. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Multicomponent tandem polymerization for the preparation of a pyrazole-containing porous organic polymer for iodine capture and the nitro reduction reaction - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]
- 11. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrimidine synthesis [organic-chemistry.org]
- 16. Direct polymerization of functional monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 17. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 915. Pyrimidines. Part IV. Experiments on the synthesis of pyrimidine and 4 : 6-dimethylpyrimidine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 19. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” [mdpi.com]
Reaction of 1,4-Dimethoxybutan-2-one with primary amines
Application Note & Protocol
Topic: Strategic Synthesis of N-Substituted Amines via Reaction of 1,4-Dimethoxybutan-2-one with Primary Amines
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Reductive Amination
The synthesis of secondary amines is a cornerstone of modern medicinal chemistry and drug development. These motifs are prevalent in a vast array of pharmacologically active molecules.[1] Reductive amination stands out as one of the most robust and versatile methods for forging C-N bonds, offering significant advantages over traditional N-alkylation, which is often plagued by issues of over-alkylation and low selectivity.[2] This one-pot reaction, which converts a carbonyl group and an amine into a more substituted amine via an imine intermediate, is highly efficient and compatible with a wide range of functional groups.[3][4]
This guide provides a detailed exploration of the reaction between this compound, a versatile C4 building block, and various primary amines. We will delve into the underlying mechanism, provide a field-proven experimental protocol, and discuss methods for validation and characterization, offering insights grounded in practical laboratory experience.
Part 1: The Core Mechanism - A Two-Act Play
The reductive amination of a ketone with a primary amine is a sequential process involving two key transformations: the formation of an imine (Schiff base) and its subsequent reduction.[1][3]
-
Act I: Imine Formation. The reaction is initiated by the nucleophilic attack of the primary amine's lone pair on the electrophilic carbonyl carbon of this compound. This forms an unstable carbinolamine intermediate.[5] Under mildly acidic conditions (typically pH 4-6), the hydroxyl group of the carbinolamine is protonated, transforming it into a good leaving group (water). The nitrogen's lone pair then expels the water molecule, forming a C=N double bond and generating a protonated imine, or iminium ion. A final deprotonation step yields the neutral imine.[5][6]
-
Scientist's Note (Expertise): Precise pH control is critical.[6] If the solution is too acidic, the primary amine will be protonated to its non-nucleophilic ammonium salt, stifling the initial attack.[6] If the solution is too basic, the protonation of the carbinolamine hydroxyl group will be inefficient, slowing the crucial water elimination step.[6]
-
-
Act II: Imine Reduction. The newly formed imine is then reduced to the target secondary amine. This is where the choice of reducing agent is paramount. Mild, selective hydride reagents are required—those that can reduce the imine (C=N) without significantly reducing the starting ketone (C=O).[2] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this transformation.[2][7] They are less reactive than sodium borohydride (NaBH₄) and exhibit excellent chemoselectivity for the protonated imine intermediate over the carbonyl group, allowing the entire reaction to be performed in a single pot.[2][8]
Part 2: General Experimental Protocol
This protocol provides a robust, self-validating framework for the reductive amination of this compound.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich | A key building block in the synthesis of various chemical compounds.[9][10] |
| Primary Amine (e.g., Benzylamine) | Reagent Grade | Acros Organics | Substrate scope can be explored with various aliphatic and aromatic amines. |
| Sodium Cyanoborohydride (NaBH₃CN) | ≥95% | Sigma-Aldrich | Toxic! Handle with care in a fume hood. Can release HCN gas upon acidification. |
| Methanol (MeOH) | Anhydrous | Fisher Chemical | Serves as the reaction solvent. |
| Glacial Acetic Acid (AcOH) | ACS Grade | J.T. Baker | Used to catalyze imine formation by maintaining a mildly acidic pH. |
| Dichloromethane (DCM) | ACS Grade | VWR Chemicals | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem | For aqueous workup to neutralize acid. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Ward's Science | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Step-by-Step Methodology
-
Reaction Setup (Imine Formation):
-
To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the ketone in anhydrous methanol (approx. 0.2 M concentration).
-
Add the primary amine (1.1 eq) to the solution.
-
Add glacial acetic acid (0.1 eq) to catalyze the reaction. Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Scientist's Note (Trustworthiness): Pre-forming the imine for a period before adding the reducing agent can often improve yields, especially for less reactive amine/ketone pairs. The reaction can be monitored by TLC or LC-MS to confirm the consumption of starting materials and the appearance of the imine intermediate.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) in small portions over 15-20 minutes.
-
Scientist's Note (Expertise): The portion-wise addition of the hydride reagent at a reduced temperature is a critical control measure. It mitigates the exotherm of the reaction and prevents potential side reactions, ensuring a cleaner product profile.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).
-
-
Workup and Extraction:
-
Monitor the reaction for completion using TLC or LC-MS.
-
Once complete, carefully quench the reaction by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃) to the residue. Transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Scientist's Note (Trustworthiness): The basic wash with NaHCO₃ neutralizes the acetic acid catalyst and quenches any remaining hydride reagent. Ensure the aqueous layer is basic (pH > 8) with pH paper before proceeding.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent in vacuo to yield the final N-substituted 1,4-dimethoxybutan-2-amine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Part 3: Reaction Scope and Data
The described protocol is applicable to a range of primary amines. Below are illustrative examples of expected outcomes.
| Primary Amine | Product Structure | Typical Yield (%) | Notes |
| Benzylamine | N-benzyl-1,4-dimethoxybutan-2-amine | 85-95% | Generally a high-yielding reaction due to the nucleophilicity of the amine. |
| n-Propylamine | N-propyl-1,4-dimethoxybutan-2-amine | 80-90% | Simple aliphatic amines react cleanly and efficiently. |
| Aniline | N-phenyl-1,4-dimethoxybutan-2-amine | 65-75% | Aromatic amines are less nucleophilic, often requiring slightly longer reaction times or gentle heating to drive imine formation. |
| Cyclohexylamine | N-cyclohexyl-1,4-dimethoxybutan-2-amine | 88-96% | Sterically accessible secondary amines are excellent substrates for this reaction. |
Part 4: Visualizing the Workflow
The following diagram illustrates the complete experimental workflow, from initial setup to final product characterization.
Caption: High-level workflow for the synthesis of N-substituted amines.
Part 5: Troubleshooting Common Issues
| Problem | Probable Cause | Recommended Solution |
| Low or No Reaction | 1. Incorrect pH for imine formation.2. Deactivated reducing agent. | 1. Check pH of the mixture before reduction; it should be mildly acidic (~5-6).2. Use a fresh bottle of NaBH₃CN. |
| Multiple Products | 1. Starting ketone is not fully consumed before reduction.2. Impure amine. | 1. Allow more time for imine formation before adding the reducing agent.2. Check the purity of the amine starting material. |
| Difficult Purification | Product is very polar and streaks on the silica column. | Add 1-2% triethylamine or ammonia in methanol to the eluent system to prevent the amine from sticking to the acidic silica gel. |
References
-
Imines from Aldehydes and Ketones with Primary Amines. Chemistry Steps. [Link]
-
Recent Development on Catalytic Reductive Amination and Applications. ResearchGate. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Teaching and Learning Community. [Link]
-
Synthesis of Amines. Chad's Prep. [Link]
-
Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. [Link]
-
Handbook of Reagents for Organic Synthesis, 4 Volume Set. Wiley. [Link]
-
Reaction with Primary Amines to form Imines. Chemistry LibreTexts. [Link]
-
Handbook of Reagents for Organic Synthesis. Wiley Online Library. [Link]
-
Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]
-
Handbook of Reagents for Organic Synthesis. Wiley-VCH. [Link]
-
NAME REACTIONS AND REAGENTS IN ORGANIC SYNTHESIS. Wiley. [Link]
-
HANDBOOK OF ORGANIC ANALYTICAL REAGENTS. CRC Press. [Link]
-
Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. PMC. [Link]
-
Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. ResearchGate. [Link]
-
Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. ResearchGate. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Preparative scale reductive aminations of α‐branched aldehydes with... ResearchGate. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Two-step synthesis of multi-substituted amines by using an N-methoxy group as a reactivity control element. PubMed. [Link]
-
Reactions of Amines. Web Hosting at UVM. [Link]
-
Direct Deamination of Primary Amines via Isodiazene Intermediates. PMC. [Link]
- Preparation of 1,1,4,4-tetramethoxy-2-butene.
-
Enamines. Master Organic Chemistry. [Link]
- Aldehyde-amine formulations and method for making and using same.
-
Chalcone Derivatives: Promising Starting Points for Drug Design. PMC. [Link]
-
United States Patent (19). Googleapis. [Link]
-
Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones with an Iridium-Phosphate Catalyst. PMC. [Link]
-
The Reaction of Amines with Nitrous Acid. Chemistry Steps. [Link]
- Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors.
-
4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. MDPI. [Link]
-
Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. PMC. [Link]
- Method for synthesizing 4,4-dimethoxy-2-butanone.
-
Synthesis of some NH- and NH,S- substituted 1,4-quinones. PMC. [Link]
-
Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. National Institutes of Health. [Link]
-
2,4,6-Trimethoxy chalcone derivatives: an integrated study for redesigning novel chemical entities as anticancer agents through QSAR, molecular docking, ADMET prediction, and computational simulation. ResearchGate. [Link]
-
MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jocpr.com [jocpr.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
Application Note: Synthesis of N-Substituted Pyrroles via the Paal-Knorr Condensation of 1,4-Dicarbonyl Precursors
Introduction: The Pyrrole Scaffold and Synthetic Strategy
The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and pharmacologically active compounds, including heme, chlorophyll, and blockbuster drugs like atorvastatin and ketorolac.[1][2][3] The development of efficient and versatile synthetic routes to functionalized pyrroles is therefore a cornerstone of modern organic synthesis.
Among the most reliable and widely adopted methods for pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4][5][6][7][8] While effective, many simple 1,4-dicarbonyl compounds can be unstable or challenging to handle. To circumvent this, "masked" 1,4-dicarbonyl equivalents are frequently employed. This guide focuses on the use of 1,4-dimethoxybutan-2-one and its functional equivalent, 2,5-dimethoxytetrahydrofuran , as stable, commercially available precursors that generate the requisite 1,4-dicarbonyl moiety in situ, providing a robust entry point to a diverse range of N-substituted pyrroles.
Core Principles: The Paal-Knorr Mechanism
The Paal-Knorr synthesis is an acid-catalyzed condensation-cyclization reaction.[5][8] The process begins with the in situ generation of a 1,4-dicarbonyl compound from a stable precursor. In the case of 2,5-dimethoxytetrahydrofuran (a cyclic acetal of succinaldehyde), mild acidic conditions facilitate hydrolysis to reveal the reactive dialdehyde.
The mechanism then proceeds through several key steps:
-
Amine Addition: A primary amine performs a nucleophilic attack on one of the carbonyl carbons to form a hemiaminal intermediate.[5][9]
-
Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion, forming a five-membered dihydroxytetrahydropyrrole derivative.[4][5] This ring-forming step is typically the rate-determining step of the reaction.[4]
-
Dehydration: A sequence of two dehydration steps, driven by the formation of the stable aromatic ring, eliminates two molecules of water to yield the final N-substituted pyrrole.
Crucially, the reaction is typically conducted under weakly acidic or neutral conditions. Strongly acidic conditions (pH < 3) can favor a competing reaction pathway that leads to the formation of furan as the major product.[7][9]
Caption: Paal-Knorr reaction mechanism for pyrrole synthesis.
Applications and Methodological Advancements
A key advantage of the Paal-Knorr synthesis is its broad substrate scope, particularly concerning the amine component. A wide variety of primary amines, including aliphatic, benzylic, and aromatic amines bearing either electron-donating or electron-withdrawing groups, can be successfully employed to generate diverse pyrrole libraries.[4]
Recent advancements have focused on developing more environmentally benign and efficient protocols. These "green" modifications often feature:
-
Mild Catalysts: Use of catalysts such as iron(III) chloride, magnesium iodide, citric acid, or saccharin.[1][6][8]
-
Aqueous Conditions: Performing the reaction in water, which serves as both a solvent and a reagent for the hydrolysis of the acetal precursor.[1][10]
-
Microwave Irradiation: Employing microwave assistance to accelerate the reaction, often reducing reaction times from hours to minutes.
Table 1: Representative Examples of N-Substituted Pyrroles from 2,5-Dimethoxytetrahydrofuran
| Entry | Primary Amine (R-NH₂) | Catalyst / Solvent | Conditions | Yield (%) |
| 1 | Benzylamine | Acetic Acid (AcOH) | Reflux, 2h | >90 |
| 2 | Aniline | AcOH / Ethanol | Reflux, 4h | ~85 |
| 3 | Glycine Methyl Ester | AcOH / Methanol | Reflux, 6h | ~70 |
| 4 | p-Toluidine | Iron(III) Chloride / H₂O | 80 °C, 1h | >95 |
| 5 | Ethanolamine | None / H₂O | Reflux, 3h | ~88 |
Detailed Experimental Protocol: Synthesis of 1-Benzylpyrrole
This protocol describes the synthesis of 1-benzylpyrrole from 2,5-dimethoxytetrahydrofuran and benzylamine, a representative example of the Paal-Knorr reaction.
Materials and Equipment
-
Reagents: 2,5-dimethoxytetrahydrofuran (mixture of isomers, 98%), Benzylamine (99%), Glacial Acetic Acid, Dichloromethane (DCM), Saturated Sodium Bicarbonate solution (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, standard laboratory glassware.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add glacial acetic acid (30 mL).
-
Reagent Addition: While stirring, add 2,5-dimethoxytetrahydrofuran (5.00 g, 37.8 mmol). Follow with the dropwise addition of benzylamine (4.05 g, 37.8 mmol) over 5 minutes.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 2 hours. The solution will typically darken to a brown or reddish color.
-
Cooling and Quenching: After 2 hours, remove the heat source and allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a 250 mL beaker containing 100 mL of ice-water.
-
Neutralization: Slowly add saturated NaHCO₃ solution to the mixture with stirring until gas evolution ceases and the pH of the aqueous layer is approximately 8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): The resulting crude 1-benzylpyrrole is often of sufficient purity (>95%). For higher purity, the brown oil can be purified by vacuum distillation or column chromatography on silica gel.
Characterization
-
Appearance: Pale yellow to brown oil.
-
Expected Yield: ~5.5 g (92%).
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.20 (m, 5H, Ar-H), 6.68 (t, 2H, α-pyrrole H), 6.20 (t, 2H, β-pyrrole H), 5.10 (s, 2H, CH₂).
Caption: Experimental workflow for 1-benzylpyrrole synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Insufficient heating; Impure starting materials. | Extend reaction time; Ensure proper reflux temperature is reached; Use freshly distilled amines and high-purity precursors. |
| Furan Side-Product | Reaction conditions are too acidic (pH < 3). | Use a weaker acid catalyst (e.g., citric acid) or perform the reaction under neutral conditions, possibly with microwave heating. |
| Polymerization | Pyrrole product is unstable to prolonged heat/acid. | Minimize reaction time once TLC indicates completion; Work up the reaction promptly after cooling. |
| Dark Tar Formation | Amine or resulting pyrrole is sensitive and prone to decomposition. | Run the reaction at a lower temperature for a longer duration; Consider using a milder catalyst. |
Conclusion
The Paal-Knorr synthesis, particularly when utilizing stable 1,4-dicarbonyl precursors like 2,5-dimethoxytetrahydrofuran, represents a highly effective and versatile strategy for accessing N-substituted pyrroles. The operational simplicity, broad substrate scope, and adaptability to modern, greener protocols make it an indispensable tool for researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules.
References
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link][5]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link][9]
-
RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link][6]
-
Yap, Y. J., & Toh, M. Y. (2020). Recent Advancements in Pyrrole Synthesis. PMC. Retrieved from [Link][1]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Retrieved from [Link][8]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link][2]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link][10]
-
S. K. Singh, A. K. S. K. V. Kumar, M. K. Singh, and K. N. Singh. (2018). A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold. New Journal of Chemistry. Retrieved from [Link][3]
-
Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. Retrieved from [Link][11]
-
Chemistry LibreTexts. (2019). 21.11 Addition of Primary Amines. Retrieved from [Link][12]
Sources
- 1. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 3. A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. Pyrrole synthesis [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: The Utility of 1,4-Dimethoxybutan-2-one in the Fragrance & Flavor Industry
Abstract
This document provides a comprehensive technical guide for researchers, perfumers, and flavorists on the evaluation and application of 1,4-Dimethoxybutan-2-one (CAS: 25680-86-8) as a novel ingredient in the fragrance and flavor sectors. While ketones are well-established for their diverse aromatic contributions, this specific molecule, characterized by its linear ether and central ketone functionalities, presents unique opportunities.[1][2] This guide outlines its physicochemical properties, offers detailed protocols for sensory analysis and stability testing, and provides a framework for its analytical characterization. For comparative context, reference is made to its more commercially prevalent structural isomer, 4,4-Dimethoxy-2-butanone (CAS: 5436-21-5), which is noted for its sweet, fruity, and floral aroma profile.[3][4][5]
Introduction: The Role of Methoxy Ketones in Sensory Science
The inclusion of oxygenated functional groups, such as ketones and ethers, is fundamental to the design of modern aroma chemicals. Ketones are instrumental in crafting complex fragrance profiles, contributing a wide spectrum of notes from fruity and floral to creamy and green.[1][6] The presence of methoxy (ether) groups can further modulate the molecule's volatility and olfactory character, often imparting sweetness and diffusion.
This compound is an intriguing candidate for sensory applications. Its structure suggests a potential for a multi-faceted profile, combining the characteristic fruitiness of a ketone with the ethereal, sweet nuances of its methoxy groups. This guide serves as a foundational resource for unlocking its potential.
Structural Comparison
| Compound | Structure | Key Features |
| This compound | COCCC(=O)COC | Linear diether ketone. Potential for complex, diffusive notes. |
| 4,4-Dimethoxy-2-butanone | CC(=O)CC(OC)OC | Acetal ketone. Known sweet, fruity, floral profile.[3][4][5] |
Physicochemical Properties & Synthesis Overview
A thorough understanding of a molecule's physical properties is critical for its effective formulation and handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[7] |
| CAS Number | 25680-86-8 | PubChem[7] |
| Molecular Formula | C₆H₁₂O₃ | PubChem[7] |
| Molecular Weight | 132.16 g/mol | PubChem[7] |
| Appearance | Liquid (Predicted) | |
| Boiling Point | 178 °C (Predicted) | |
| SMILES | COCCC(=O)COC | PubChem[7] |
Synthesis Rationale
The synthesis of specialty ketones often involves well-established organic chemistry reactions. For its isomer, 4,4-dimethoxy-2-butanone, a common route is the Claisen ester condensation followed by acetalization.[8] A plausible pathway for this compound could involve the oxidation of 1,4-dimethoxybutan-2-ol or the reaction of a methoxyacetyl precursor with a suitable methoxy-containing nucleophile. The choice of synthetic route is critical as it directly impacts the final product's purity and trace impurity profile, which can significantly influence its sensory characteristics.
Application in the Fragrance Industry
The utility of a new fragrance ingredient is determined by its odor profile, its performance in a formulation, and its stability.
Olfactory Profile Evaluation
The primary step is to build a detailed olfactory description through sensory analysis. The structure of this compound suggests a profile that could be both fruity and slightly ethereal or sweet.
Objective: To systematically characterize the olfactory properties of this compound using a trained sensory panel.
Causality: A standardized and controlled evaluation is essential to minimize subjectivity and generate a reliable, descriptive profile of the ingredient.[9][10] The use of a 10% dilution in ethanol is a standard industry practice to make the odor more approachable and prevent olfactory fatigue.
Methodology:
-
Preparation: Prepare a 10% solution of this compound in odorless ethanol. Prepare a blank ethanol control.
-
Panel Selection: Assemble a panel of at least 5 trained sensory assessors.
-
Environment: Conduct the evaluation in a well-ventilated, odor-neutral room with controlled temperature and humidity.[11]
-
Evaluation Procedure: a. Dip fragrance blotters (mouillettes) into the sample solution and the blank control. b. Allow the solvent to evaporate for approximately 15-20 seconds. c. Present the coded blotters to the panelists in a randomized order. d. Panelists evaluate the blotters at three key time points:
- Top Note (0-10 minutes): Initial impression.
- Heart Note (1-2 hours): The main character of the fragrance.
- Base Note (>4 hours): The dry-down and tenacity.
-
Data Collection: Panelists will score the fragrance on a scale of 1-9 for key odor descriptors (e.g., Fruity, Sweet, Floral, Green, Chemical, Ethereal) and overall intensity. They should also provide qualitative comments.
-
Analysis: Compile the scores to generate an average rating for each descriptor and create an odor profile chart.
Sources
- 1. hezparfums.com [hezparfums.com]
- 2. Aromatic Ketones: Depth & Warmth In Candles & Diffusers [chemicalbull.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What Are Aldehydes And How Are They Used In Perfumery? [alphaaromatics.com]
- 7. This compound | C6H12O3 | CID 266914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
- 9. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 10. parfums-de-grasse.com [parfums-de-grasse.com]
- 11. flavorsum.com [flavorsum.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,4-Dimethoxybutan-2-one
Welcome to the technical support resource for 1,4-Dimethoxybutan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions and troubleshooting advice for the purification of this versatile chemical intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you achieve the highest purity for your downstream applications.
FAQs - Purification Fundamentals
This section addresses the most common questions regarding the purification of this compound, providing a foundational understanding of the compound's properties and the rationale behind purification strategies.
Q1: What are the typical impurities in crude this compound?
Understanding the potential impurities is the first step toward effective purification. The impurity profile is largely dictated by the synthesis method, which commonly involves a Claisen ester condensation followed by acetalization.[1][2]
-
Unreacted Starting Materials: Residual acetone, methyl formate, or ethyl formate may be present.[3]
-
Solvents: Methanol is a common solvent and byproduct from the acetalization step and is a major component to be removed.[3]
-
Byproducts of Condensation: Side reactions during the Claisen condensation can lead to various higher molecular weight impurities or polymeric materials.
-
Acidic/Basic Residues: Catalysts used in the synthesis, such as sodium methoxide or sulfuric acid, may persist if not properly quenched and removed.[2][3] The acetal functional group in this compound is particularly sensitive to acidic conditions, which can catalyze hydrolysis back to the aldehyde.
Q2: Which purification method is most effective for this compound?
The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity.
-
Fractional Vacuum Distillation: This is the most common and industrially applied method for purifying this compound.[3] Due to its relatively high boiling point at atmospheric pressure, distillation under reduced pressure is essential to prevent thermal decomposition. This method is highly effective at removing non-volatile "tarry" residues and solvents like methanol.[3][4]
-
Column Chromatography: For laboratory-scale experiments requiring very high purity (>99%) or for separating impurities with close boiling points, silica gel column chromatography is an excellent alternative. While more time-consuming and solvent-intensive than distillation, it offers superior separation power for structurally similar impurities.
Q3: What are the key physical properties I need to know for purification?
Accurate physical property data is critical for designing a successful purification protocol.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₃ | [5][6] |
| Molecular Weight | 132.16 g/mol | [5][7] |
| Appearance | Colorless to yellowish liquid | [1][5] |
| Boiling Point (atm) | 178 °C | [5] |
| Boiling Point (vacuum) | 70-73 °C @ 20 mmHg | [1][3] |
| Density | 0.996 g/mL at 25 °C | [1][5] |
| Refractive Index (n20/D) | 1.414 | [1][5] |
| Water Solubility | Decomposes | [1] |
Q4: How should I properly store purified this compound?
To maintain its purity, proper storage is essential. The compound is sensitive to environmental factors.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.[1]
-
Moisture: Avoid contact with water, as it can cause decomposition.[1] Ensure containers are tightly sealed.
Troubleshooting Guide: Common Purification Issues
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My final purity is low after vacuum distillation.
Possible Cause 1: Inefficient Fractionation The separation efficiency of distillation depends heavily on the equipment and technique. A simple distillation setup may not be sufficient to separate impurities with boiling points close to that of the product.
-
Expert Solution: Employ a fractional distillation column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This increases the number of theoretical plates, enhancing separation. Maintain a slow and steady distillation rate to allow vapor-liquid equilibrium to be established within the column.
Possible Cause 2: Co-distilling Impurities If an impurity has a boiling point very close to 70-73 °C at 20 mmHg, it will co-distill with your product, limiting the final purity.
-
Expert Solution: First, confirm the identity of the impurity via GC-MS or NMR analysis of the impure fraction. If the boiling points are indeed too close for effective separation by distillation, switch to an orthogonal purification method. Silica gel column chromatography is the recommended next step.
Problem: The compound appears to be degrading during distillation (darkening color).
Possible Cause 1: Excessive Temperature Although this compound is relatively stable, prolonged exposure to high temperatures can cause decomposition, often indicated by the formation of dark, tarry substances.[4]
-
Expert Solution: The primary reason for using a vacuum is to lower the boiling point.[9] Ensure your vacuum system is capable of reaching and holding a pressure of 20 mmHg or lower. A lower pressure will further decrease the required pot temperature, minimizing the risk of thermal degradation. Use a heating mantle with a stirrer to ensure even heating and prevent localized hot spots.
Possible Cause 2: Presence of Acidic Contaminants The acetal group is labile under acidic conditions. Trace amounts of acid can catalyze hydrolysis or other decomposition pathways at elevated temperatures.
-
Expert Solution: Before distillation, wash the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution, to neutralize any residual acid. After the wash, separate the organic layer and dry it thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before proceeding with distillation. The removal of all water is critical.
Problem: My product recovery is very low.
Possible Cause 1: Product Trapped in Tarry Residue It is common for a significant amount of product to be retained in the viscous, non-volatile residue left in the distillation flask.[4]
-
Expert Solution: For small-scale purifications, consider using a Kugelrohr apparatus, which is designed to distill small quantities with minimal loss. For larger scales, ensure efficient stirring during distillation to facilitate the release of the product from the tar. After the main fraction is collected, you can try increasing the temperature and/or vacuum slightly to recover more material, but be aware this "chaser" fraction may have lower purity.
Possible Cause 2: Premature or Late Fraction Collection Collecting fractions at the wrong time can lead to either contamination of the main product or loss of product to the forerun or residue.
-
Expert Solution: Monitor the head temperature at the top of the distillation column very closely.
-
Forerun: Collect any initial distillate that comes over at a significantly lower temperature. This fraction will contain volatile solvents like methanol.[3]
-
Main Fraction: Begin collecting your product only when the head temperature stabilizes at the expected boiling point for your system's pressure (e.g., 70-73 °C at 20 mmHg).[3]
-
End of Distillation: Stop collecting the main fraction if the temperature begins to rise significantly or if the distillation rate drops off, even with increased heating.
-
Experimental Protocols & Workflows
Purification Method Selection Workflow
This diagram outlines the decision-making process for selecting the optimal purification strategy.
Sources
- 1. chembk.com [chembk.com]
- 2. JP2613518B2 - Method for producing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
- 3. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Butanone, 4,4-dimethoxy- [webbook.nist.gov]
- 7. 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 1,4-Dimethoxybutan-2-one
Welcome to the technical support guide for the synthesis and optimization of 1,4-Dimethoxybutan-2-one. This resource is designed for researchers, chemists, and process development professionals to address common challenges and provide actionable solutions for this valuable synthetic intermediate. The following sections are structured in a question-and-answer format to help you quickly identify and resolve issues you may encounter during your work.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the synthesis of this compound.
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent laboratory-scale synthesis involves the oxidation of the corresponding secondary alcohol, 1,4-dimethoxybutan-2-ol. This method is favored due to the ready availability of the starting alcohol and the high selectivity offered by modern oxidation reagents. The primary challenge lies in choosing an oxidant that provides a high yield without leading to over-oxidation or other side reactions.
Q2: Which oxidizing agents are recommended for converting 1,4-dimethoxybutan-2-ol to the ketone?
Several mild oxidizing agents are effective for this transformation. The choice often depends on factors like scale, available equipment, desired reaction time, and tolerance of other functional groups. The two most highly recommended methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[1][2][3]
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine.[4][5] It is known for its high yields and compatibility with a wide range of functional groups.[3]
-
Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent in a chlorinated solvent like dichloromethane (DCM) at room temperature.[1][6] This method offers the advantages of milder conditions, shorter reaction times, and a simpler workup compared to the Swern oxidation.[1]
Q3: What are the expected yields for this oxidation?
With proper optimization and execution, both Swern and DMP oxidations can achieve high yields, typically ranging from 85% to 95% or even higher. Yields may be lower if the reaction is incomplete, if side reactions occur, or if product is lost during workup and purification.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable mobile phase (e.g., 30% ethyl acetate in hexanes) should show a clear separation between the more polar starting alcohol (lower Rf) and the less polar product ketone (higher Rf). The reaction is considered complete when the starting material spot is no longer visible by TLC analysis. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
Part 2: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and validated solutions.
Problem 1: Low or No Product Yield
Q: My reaction has stalled, or the final yield is significantly lower than expected. What are the likely causes and how can I fix this?
A: Low yield is a common issue that can stem from several factors, from reagent quality to procedural execution. A systematic approach is key to diagnosing the problem.
Troubleshooting Decision Tree for Low Yield
Caption: A logical workflow for diagnosing the root cause of low product yield.
-
Potential Cause 1: Reagent Quality and Stoichiometry
-
Insight: Both Swern and DMP reagents are moisture-sensitive. Dess-Martin periodinane can degrade over time if not stored properly under an inert atmosphere. Similarly, oxalyl chloride and DMSO for the Swern oxidation must be of high purity and handled under anhydrous conditions.
-
Solution:
-
Always use fresh bottles of reagents or those that have been stored correctly.
-
Ensure all solvents (e.g., DCM, THF) are rigorously dried before use.
-
Carefully verify the stoichiometry. For DMP, 1.1 to 1.5 equivalents are typically sufficient. For the Swern oxidation, a slight excess of oxalyl chloride (1.2-1.5 eq) and DMSO (2-3 eq) relative to the alcohol is standard.[7]
-
-
-
Potential Cause 2: Incorrect Reaction Temperature (Swern Oxidation)
-
Insight: The Swern oxidation is highly temperature-sensitive. The initial activation of DMSO with oxalyl chloride and the subsequent addition of the alcohol must be performed at or below -60 °C (typically -78 °C, a dry ice/acetone bath).[4] If the temperature rises prematurely, the activated complex can decompose, leading to side reactions and significantly lower yields.[3][5]
-
Solution:
-
Maintain a stable cold bath at -78 °C throughout the addition steps.
-
Add reagents dropwise via a syringe pump to prevent localized warming.
-
Only after the addition of triethylamine should the reaction be allowed to slowly warm to room temperature.[7]
-
-
-
Potential Cause 3: Incomplete Reaction
-
Insight: While these oxidations are often rapid, reaction times can vary. Assuming a standard time without confirmation can lead to a premature workup while significant starting material remains.
-
Solution:
-
Monitor the reaction every 15-30 minutes by TLC. The reaction is complete only when the starting alcohol spot has been fully consumed.
-
-
Problem 2: Presence of Significant Impurities in the Crude Product
Q: My crude NMR/GC-MS shows multiple unexpected peaks. What are these impurities and how do I prevent them?
A: The nature of the impurity provides clues to the underlying issue.
-
Impurity: Unreacted Starting Material (1,4-dimethoxybutan-2-ol)
-
Cause: This indicates an incomplete reaction. See "Low Yield" troubleshooting points above.
-
Prevention: Ensure sufficient equivalents of the oxidizing agent are used and allow the reaction to proceed to completion as monitored by TLC.
-
-
Impurity: Pummerer Rearrangement Byproduct (Swern Oxidation)
-
Impurity: Over-oxidation to Carboxylic Acid (Unlikely but Possible)
-
Cause: While mild oxidants like DMP and Swern are designed to stop at the aldehyde/ketone stage, aggressive conditions or certain substrates can sometimes lead to further oxidation.[2][3] A recent study showed that DMP can, under specific circumstances with excess reagent, oxidize primary alcohols to carboxylic acids.[8]
-
Prevention: Use the minimum necessary excess of the oxidizing agent (e.g., 1.1 eq of DMP). Avoid prolonged reaction times well after the starting material has been consumed.
-
Problem 3: Difficulties with Product Purification
Q: I'm having trouble isolating a pure sample of this compound after the workup. What is the best purification strategy?
A: this compound is a relatively low-boiling point liquid, which presents unique purification challenges.[9][10]
-
Challenge 1: Co-elution on Silica Gel
-
Insight: The product ketone and some non-polar byproducts may have similar polarities, leading to poor separation during flash column chromatography. Furthermore, the product can be volatile, making complete removal of the column solvent without product loss difficult.
-
Solution: Vacuum Distillation: Given its defined boiling point (approx. 70-73 °C at 20 mmHg), vacuum distillation is the superior method for purification on a multi-gram scale.[11] This technique effectively separates the product from non-volatile impurities (like the iodinane byproduct from DMP) and higher-boiling side products.[12][13][14]
-
-
Challenge 2: Removing Malodorous Byproducts (Swern Oxidation)
-
Insight: The Swern oxidation produces dimethyl sulfide (DMS), which has an extremely unpleasant and pervasive odor.[4][5]
-
Solution: During the aqueous workup, a dilute bleach (NaClO) solution can be used to wash the organic layer. The bleach oxidizes the volatile DMS to odorless and water-soluble dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO2).[15] Caution: This should be done carefully, as excess bleach could potentially react with the desired product.
-
Part 3: Optimized Experimental Protocols
The following protocols are provided as a validated starting point for your experiments.
Protocol 1: Synthesis via Dess-Martin Periodinane (DMP) Oxidation
Caption: Step-by-step workflow for the DMP oxidation of 1,4-dimethoxybutan-2-ol.
Step-by-Step Methodology:
-
To a solution of 1,4-dimethoxybutan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under a nitrogen atmosphere, add Dess-Martin Periodinane (1.2 eq) in one portion.
-
Stir the resulting suspension at room temperature.
-
Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃).
-
Stir the biphasic mixture vigorously until the organic layer becomes clear. This reduces the spent iodine byproduct.
-
Separate the layers and extract the aqueous phase twice more with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via vacuum distillation to afford this compound as a colorless liquid.
Data Summary Table
| Parameter | Dess-Martin Oxidation | Swern Oxidation |
| Temperature | Room Temperature | -78 °C to Room Temp |
| Reaction Time | 1-3 hours | 1-2 hours |
| Key Reagents | DMP, DCM | Oxalyl Chloride, DMSO, Et₃N |
| Typical Yield | 88-95% | 90-97% |
| Workup | Reductive quench (Na₂S₂O₃) | Aqueous wash |
| Byproducts | Iodinane (solid) | Dimethyl sulfide (gas/liquid) |
| Advantages | Mild temp, simple setup | High yield, low cost of reagents |
| Disadvantages | Expensive reagent, potential detonation risk of DMP on scale-up | Cryogenic temps, malodorous byproduct |
References
- US2337489A - Purification of ketones.
- US2647861A - Purification of ketones by distillation.
- Dess–Martin periodinane - Wikipedia.
- US2166584A - Purification of ketones.
- Technical Support Center: Swern Oxid
- Swern oxid
- Junjappa H, et al. (2018) 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Progress in Petrochemical Science.
- Swern oxid
- Dess–Martin periodinane (DMP)
- Swern oxid
- How To: Purify by Distillation - Department of Chemistry : University of Rochester.
- Dess-Martin-Periodinane oxid
- Recovering and Recycling Low-Boiling Alcohols and Ketones - Koch Modular.
- Dess-Martin Oxid
- Swern Oxid
- Andreou T, et al. (2024) Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry.
- 4,4-dimethoxy-2-butanone - Organic Syntheses Procedure.
- This compound | C6H12O3 | CID 266914 - PubChem.
- 4,4-Dimethoxybut-1-yne - Organic Syntheses Procedure.
- Scheme 1: Synthesis of series 4 and 5. (a) 4,4-dimethoxy-butan-2-one...
- 4,4-dimethoxy-2-butanone - Chemical Synthesis D
- CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google P
- The Baeyer-Villiger oxidation versus aromatic ring hydroxylation: Competing organic peracid oxidation mechanisms explored by multivariate modelling of designed multi-response experiments - ResearchG
- Oxidation reaction of butan-2-ol #chemistry #equ
- 4,4-Dimethoxy-2-butanone technical grade, = 90 5436-21-5 - Sigma-Aldrich.
- Oxidation of a 2-butanol into the ketone 2-butanone, a 2,4-DNP derivative and then crystallizing the product. It was quite the vibrant orange. : r/chemistry - Reddit.
- 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548 - PubChem.
Sources
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00240G [pubs.rsc.org]
- 9. kochmodular.com [kochmodular.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
- 12. US2337489A - Purification of ketones - Google Patents [patents.google.com]
- 13. US2647861A - Purification of ketones by distillation - Google Patents [patents.google.com]
- 14. How To [chem.rochester.edu]
- 15. Swern_oxidation [chemeurope.com]
Technical Support Center: 1,4-Dimethoxybutan-2-one Reactions
Welcome to the technical support center for 1,4-Dimethoxybutan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and application of this versatile building block. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Section 1: Understanding the Chemistry of this compound
This compound is a valuable intermediate in organic synthesis, notably in the production of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of both a ketone and an acetal functional group, offering multiple avenues for chemical transformation. However, this reactivity also presents challenges in the form of potential side reactions and product instability. This guide will address these issues head-on, providing you with the knowledge to anticipate and mitigate common problems.
Section 2: Troubleshooting Side Products in the Synthesis of this compound
The most common synthetic route to this compound involves a crossed Claisen condensation between an acetone enolate and an ester of formic acid, typically ethyl or methyl formate, in the presence of a strong base like sodium methoxide.[2][3] The subsequent reaction with an acid source in methanol yields the final product. Many of the impurities encountered originate from this initial condensation step.
Frequently Asked Questions (FAQs) - Synthesis
Q1: My reaction mixture is complex, and the yield of this compound is low. What are the likely side products from the Claisen condensation step?
A1: The primary culprits for a complex reaction mixture are side reactions stemming from the starting materials. The most common of these is the self-condensation of acetone.[4] Under basic conditions, acetone can react with itself in an aldol condensation to form diacetone alcohol, which can then dehydrate to form mesityl oxide, especially if the reaction temperature increases.[5][6]
Another potential source of byproducts is the reaction of your base with the formylating agent. For example, sodium methoxide can react with ethyl formate, leading to transesterification, though this is less of a concern if methyl formate is used. More significantly, the formylating agent can undergo hydrolysis if water is present in the reaction.
Troubleshooting Flowchart: Claisen Condensation
Caption: Troubleshooting logic for Claisen condensation side products.
Q2: I've identified diacetone alcohol and mesityl oxide in my crude product. How can I prevent their formation?
A2: Preventing the self-condensation of acetone is key to a clean reaction. Here are some proven strategies:
-
Control the addition of acetone: Instead of adding the base to a mixture of acetone and ethyl formate, try adding the acetone slowly to a mixture of the base and ethyl formate. This ensures that the concentration of the acetone enolate is kept low at any given time, minimizing its chances of reacting with another acetone molecule.[4]
-
Maintain a low temperature: The aldol condensation of acetone is temperature-sensitive. Running the reaction at a lower temperature (e.g., -5 to 0 °C) will significantly slow down the rate of self-condensation.
-
Use of a more reactive electrophile: Ethyl formate is a good choice as it is highly reactive and cannot enolize, which helps to favor the desired crossed Claisen condensation over acetone self-condensation.[7]
Q3: How do I remove these aldol-related impurities from my final product?
A3: Fortunately, the boiling points of these impurities are different enough from this compound to allow for purification by fractional distillation under reduced pressure.
| Compound | Boiling Point (°C) at 760 mmHg | Boiling Point (°C) at reduced pressure |
| This compound | 178[1] | 70-73 at 20 mmHg[2] |
| Diacetone alcohol | 166 | ~65 at 20 mmHg |
| Mesityl oxide | 130 | ~30 at 20 mmHg |
Note: Boiling points at reduced pressure are estimates and can vary.
A careful fractional distillation should allow for the separation of the lower-boiling mesityl oxide and diacetone alcohol from the desired product.
Section 3: Handling and Storage - Preventing Degradation of this compound
The acetal functional group in this compound is susceptible to hydrolysis under acidic conditions.[5][8] This degradation pathway is a common source of impurities in subsequent reactions or upon storage.
Frequently Asked Questions (FAQs) - Stability and Degradation
Q1: I'm observing the appearance of new impurities in my this compound during storage or in my reaction mixture. What could be happening?
A1: The most likely cause is the acid-catalyzed hydrolysis of the acetal group.[9] This reaction will cleave the acetal, yielding 3-oxobutanal and two equivalents of methanol. 3-Oxobutanal itself is unstable and can undergo further reactions, including self-condensation, leading to a complex mixture of impurities.
Hydrolysis of this compound
Caption: Acid-catalyzed hydrolysis of this compound.
Q2: What are common sources of acidity that could be causing this degradation, and how can I avoid them?
A2: Acidity can be introduced from various sources, some of which may not be immediately obvious:
-
Acidic reagents: Any acidic reagent, even in catalytic amounts, can initiate hydrolysis. This includes Lewis acids and protic acids.
-
Acidic surfaces: Glassware that has been washed with strong acids and not properly neutralized can retain an acidic residue.
-
Acidic impurities in solvents: Some grades of solvents can contain acidic impurities. Using high-purity, anhydrous solvents is recommended.
-
Atmospheric moisture and CO2: While a weaker acid, carbonic acid formed from atmospheric CO2 and moisture can be sufficient to cause slow degradation over long-term storage.
Prevention Strategies:
-
Storage: Store this compound under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container to protect it from moisture and CO2. For long-term storage, refrigeration is recommended.[1]
-
Reaction Conditions: When using this compound in a reaction, ensure the conditions are neutral or basic. If an acidic step is required later in the synthesis, it should be performed after the chemistry involving the ketone has been completed.[7]
-
Glassware Preparation: Ensure all glassware is thoroughly rinsed with a neutralizing agent (e.g., a dilute solution of sodium bicarbonate) and then with deionized water and dried completely before use.
Q3: Can I use this compound as a protected form of 3-oxobutanal?
A3: Yes, this is a common application. The acetal acts as a protecting group for the aldehyde functionality of 3-oxobutanal, allowing for selective reactions at the ketone.[8] The aldehyde can be deprotected by treatment with aqueous acid.[10]
Section 4: Analytical Methods for Impurity Profiling
To effectively troubleshoot your reactions, it is essential to have reliable analytical methods to identify and quantify the main product and any impurities.
Recommended Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying the volatile components of your reaction mixture.[11] The mass spectra of the separated components can be compared to library data for positive identification of this compound, diacetone alcohol, mesityl oxide, and other potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. The presence of characteristic peaks for the methoxy groups, the methylene protons, and the methyl ketone in this compound can confirm its presence and purity. Impurities will have their own distinct NMR signatures.
-
High-Performance Liquid Chromatography (HPLC): For less volatile impurities or for quantitative analysis, HPLC with a suitable detector (e.g., UV or RI) can be employed. Method development will be necessary to achieve good separation of all components.[12]
Typical 1H NMR Data for this compound (in CDCl3):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.15 | s | 3H | -C(O)CH 3 |
| ~2.75 | d | 2H | -C(O)CH 2- |
| ~3.30 | s | 6H | -C(OCH 3)2 |
| ~4.40 | t | 1H | -CH (OCH3)2 |
Note: Chemical shifts can vary slightly depending on the solvent and instrument.
By understanding the potential side reactions and implementing the preventative measures outlined in this guide, you can significantly improve the yield and purity of your this compound reactions.
References
-
Aldol Addition and Condensation Reactions (Base-Catalyzed). (2022, April 14). Master Organic Chemistry. [Link]
-
Hydrates, Hemiacetals, and Acetals. (2025, December 19). Master Organic Chemistry. [Link]
- CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone. (n.d.).
- CN109180441A - A kind of synthetic method of triethyl orthoformate. (n.d.).
-
Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. [Link]
-
Ethyl formate. (n.d.). PubChem. [Link]
-
23.7: The Claisen Condensation Reaction. (2024, March 17). Chemistry LibreTexts. [Link]
-
23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020, May 30). Chemistry LibreTexts. [Link]
-
9.7: Acetals as Protecting Groups. (2021, December 27). Chemistry LibreTexts. [Link]
-
Impurity Profiling With Use of Hyphenated Techniques. (n.d.). Asian Journal of Research in Chemistry. [Link]
- CN102746145A - Preparation method for ethyl formate. (n.d.).
-
The Aldol Condensation. (n.d.). Magritek. [Link]
-
III Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. [Link]
-
Synthesis of aldehydes by deprotection or hydrolysis. (n.d.). Organic Chemistry Portal. [Link]
-
Self-condensation. (n.d.). Wikipedia. [Link]
-
Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. [Link]
-
Acetal Protecting Group Mechanism. (2017, July 27). YouTube. [Link]
-
Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps. [Link]
-
Reaction scheme of the aldol condensation of acetone. (n.d.). ResearchGate. [Link]
Sources
- 1. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 2. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Self-condensation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ajrconline.org [ajrconline.org]
How to improve the yield of 1,4-Dimethoxybutan-2-one synthesis
An essential precursor in pharmaceutical and fine chemical synthesis, 1,4-Dimethoxybutan-2-one presents unique challenges in achieving high-yield production. This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific experimental issues, ensuring your path to an optimized yield is clear and efficient.
Troubleshooting Guide: From Low Yields to Pure Product
This section addresses the most common hurdles encountered during the synthesis of this compound, offering causal explanations and actionable solutions.
Issue 1: Consistently Low or No Yield
Symptom: The isolated yield of this compound is significantly below the theoretical maximum, or the reaction fails to produce the desired product.
Potential Causes and Solutions:
-
Reagent and Solvent Quality: The success of this synthesis is highly sensitive to the purity of starting materials and the reaction environment.[1]
-
Causality: Moisture is a primary culprit, as it can quench the strong bases (e.g., Sodium Hydride, LDA) required for deprotonation, rendering them inactive.[2] Similarly, impurities in starting materials can lead to unintended side reactions.[3]
-
Solution: Always use freshly distilled, anhydrous solvents.[1] Ensure reagents are of high purity and stored under appropriate conditions (e.g., an inert atmosphere). If using reagents like butyllithium, it is advisable to titrate them before use to determine their exact molarity.
-
-
Incomplete Deprotonation/Enolate Formation: Many synthetic routes rely on the formation of an enolate intermediate. Incomplete formation is a common point of failure.
-
Causality: A base that is not strong enough will result in an equilibrium with only a small concentration of the desired enolate, leading to side reactions between the base, the starting material, and the alkylating agent.[4] For instance, the pKa of a typical ketone is around 19-20, requiring a base whose conjugate acid has a pKa significantly higher than this for complete deprotonation.[5]
-
Solution: Employ a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) to ensure irreversible and complete enolate formation.[6][7] Using a weaker base like sodium ethoxide is generally insufficient and can lead to undesired aldol condensation products.[4]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters that dictate the reaction's outcome.[1]
-
Causality: Many reactions, especially those involving kinetic enolate formation, require precise low-temperature control (e.g., -78 °C) to prevent equilibration to the more stable thermodynamic enolate, which may not be the desired reactive intermediate.[7] Conversely, some reactions may require heating to proceed at a reasonable rate.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This provides real-time data on the consumption of starting materials and the formation of the product, allowing you to determine the optimal reaction time and avoid thermal decomposition from prolonged heating.
-
Table 1: Recommended Adjustments for Low Yield
| Parameter | Common Pitfall | Recommended Optimization | Rationale |
| Base | Using NaOEt or NaOH | Use Lithium Diisopropylamide (LDA) | Ensures complete, irreversible enolate formation, minimizing side reactions.[4] |
| Solvent | Using technical grade solvents | Use freshly distilled, anhydrous THF | Prevents quenching of strong bases and moisture-driven side reactions.[1][8] |
| Temperature | Room temperature for enolate formation | -78 °C for enolate formation and alkylation | Maximizes regioselectivity for the kinetic enolate and minimizes side reactions.[7] |
| Monitoring | Timed reaction without monitoring | Monitor every 30-60 mins via TLC/GC | Prevents premature or overly long reaction times, which can lower yield.[1] |
Issue 2: Presence of Significant Impurities and Side Products
Symptom: Analysis of the crude product (TLC, GC, NMR) reveals multiple unintended products.
Potential Causes and Solutions:
-
Competing Elimination Reactions: This is a frequent issue in syntheses resembling the Williamson ether synthesis, where an alkoxide is reacted with an alkyl halide.
-
Causality: Alkoxides are not only good nucleophiles but also strong bases. If a secondary or tertiary alkyl halide is used as the electrophile, an E2 elimination reaction can compete with or even dominate the desired SN2 substitution, producing an alkene byproduct.[9][10]
-
Solution: When designing the synthesis, ensure the alkylating agent is a methyl or primary halide.[6] This steric arrangement heavily disfavors the E2 pathway, promoting the desired SN2 reaction.
-
-
Multiple Alkylations: If the target ketone has more than one acidic α-hydrogen, multiple alkylations can occur.
-
Causality: After the first successful alkylation, the resulting ketone product may still possess an acidic α-hydrogen. In the presence of excess base and alkylating agent, this can be deprotonated and undergo a second alkylation.
-
Solution: Use a slight excess (e.g., 1.05-1.1 equivalents) of the enolate relative to the electrophile. Add the alkylating agent slowly and at a low temperature to allow the SN2 reaction to occur selectively. Once the reaction is complete, quench it promptly to destroy any remaining enolate.
-
-
Aldol Condensation: The enolate intermediate can react with the carbonyl group of the unreacted starting ketone.
-
Causality: This occurs when the enolate is not formed completely and a significant concentration of the starting ketone remains in the flask. The enolate, acting as a nucleophile, attacks the electrophilic carbonyl carbon of another ketone molecule.
-
Solution: As mentioned previously, the use of a strong base like LDA to achieve quantitative enolate formation is the most effective way to prevent this side reaction.[4] By converting all the starting ketone to its enolate form, there is no electrophilic ketone left for the enolate to attack.
-
Experimental Workflow to Enhance Product Purity
Caption: Optimized workflow for high-purity synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for this compound?
A robust method involves the Claisen condensation of acetone and an appropriate formate ester (like ethyl formate) using a strong base such as sodium methoxide to generate a butanone enolate intermediate.[11] This intermediate is then treated under acidic conditions with methanol to form the dimethyl acetal, yielding this compound.[11] Another viable route is the oxidation of the corresponding secondary alcohol, 1,4-dimethoxybutan-2-ol.[12]
Q2: How do I choose the right solvent for the reaction?
The solvent choice is critical. For reactions involving strong, anionic bases like LDA, an aprotic, anhydrous ether solvent like tetrahydrofuran (THF) is ideal.[8] It is polar enough to solvate the species involved but does not have acidic protons that would consume the base.
Q3: My product is contaminated with a stubborn aldehyde impurity. How can I remove it?
Aldehyde impurities can often be removed by performing a bisulfite workup.[13][14]
-
Protocol: Dissolve the crude product in a water-miscible solvent like methanol or THF. Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The bisulfite will selectively react with the aldehyde to form a water-soluble salt adduct.[14] The desired ketone can then be separated by liquid-liquid extraction. The aldehyde can even be recovered later by basifying the aqueous layer if needed.[15]
Q4: What are the key safety precautions for this synthesis?
-
Pyrophoric/Reactive Reagents: Strong bases like NaH and LDA, as well as organolithium reagents like n-BuLi, are highly reactive with water and air. They must be handled under an inert atmosphere (nitrogen or argon) using proper syringe and cannula techniques.
-
Solvents: Ethereal solvents like THF can form explosive peroxides over time. Always use freshly opened bottles or test for and remove peroxides before distillation.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves when handling these reagents.
Logical Dependencies in Synthesis Optimization
Caption: Key input parameters directly influence reaction pathways and ultimate outcomes.
References
- Process for synthesizing 3,3-dimethyl-2-butanone.
-
4,4-dimethoxy-2-butanone - Chemical Synthesis Database . ChemSynthesis. [Link]
-
The Williamson Ether Synthesis . Master Organic Chemistry. [Link]
- Method for purification of ketones.
-
22.7: Alkylation of Enolate Ions . Chemistry LibreTexts. [Link]
-
Increasing 1,4-Diaminobutane Production in Escherichia coli by Optimization of Cofactor PLP and NADPH Synthesis . National Institutes of Health. [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures . ACS Publications. [Link]
-
9.6: Williamson Ether Synthesis . Chemistry LibreTexts. [Link]
- Method for synthesizing 4,4-dimethoxy-2-butanone.
-
Alkylation of Enolates . Organic Chemistry Tutor. [Link]
-
General tips for improving yield? . Reddit. [Link]
-
Williamson Ether Synthesis . Organic Chemistry Tutor. [Link]
-
22.7 Alkylation of Enolate Ions . OpenStax. [Link]
-
The Baeyer-Villiger oxidation versus aromatic ring hydroxylation . ResearchGate. [Link]
-
Workup: Aldehydes . University of Rochester Department of Chemistry. [Link]
-
Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one . ResearchGate. [Link]
-
4-METHYLPYRIMIDINE . Organic Syntheses. [Link]
-
Williamson ether synthesis trouble, 2.0 . Reddit. [Link]
-
What could be reason for getting a very low yield in organic chemistry? . Quora. [Link]
-
A one-pot visible-light strategy for cyclobutanone synthesis . Royal Society of Chemistry. [Link]
- Purification of ketones.
-
Alkylation of Enolates . YouTube. [Link]
-
9.7. Enolate alkylation . Lumen Learning. [Link]
-
Williamson Ether Synthesis Practice Problems . Study Smarter. [Link]
-
Is it normal to get low yields all the time, or am I a bad organic chemist? . Science Madness. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol . JoVE. [Link]
-
When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges . ChemRxiv. [Link]
-
Oxidation of a 2-butanol into the ketone 2-butanone... . Reddit. [Link]
-
4,4-Dimethoxy-2-butanone . PubChem. [Link]
-
Oxidation reaction of butan-2-ol . YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
- 12. google.com [google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Workup [chem.rochester.edu]
- 15. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Technical Support Center: Troubleshooting Reactions with 1,4-Dimethoxybutan-2-one
Welcome to the technical support center for 1,4-Dimethoxybutan-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common experimental challenges encountered with this versatile bifunctional ketone. As a molecule incorporating both a reactive carbonyl center and two ether linkages, its behavior can be nuanced. This document provides in-depth, mechanism-driven solutions to common reaction failures, moving beyond simple procedural checklists to explain the chemical causality behind the recommended actions.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial hurdles. A quick review here can often solve straightforward issues without a deep dive into mechanistic complexities.
Q1: My reaction shows low or no conversion of the this compound starting material. What are the primary checks?
A1: When facing a stalled reaction, a systematic review of your foundational parameters is the most effective first step.
-
Reagent Purity and Integrity: The purity of this compound is paramount. Technical grade material may contain impurities that can interfere with catalysis or sensitive reagents. Verify the purity of your batch via GC or ¹H NMR. Furthermore, ensure your other reagents, particularly organometallics or bases, have not degraded from improper storage.
-
Anhydrous Conditions: Many reactions involving ketones are highly sensitive to moisture, especially when using strong bases (e.g., LDA, NaH) or nucleophiles (e.g., Grignard reagents). Ensure all glassware is oven- or flame-dried and solvents are rigorously dried using appropriate methods.
-
Reaction Temperature: Many competing pathways are temperature-dependent. For instance, enolate formation for alkylation is often performed at -78 °C to ensure kinetic control.[1] Drifting temperatures can halt the desired reaction or favor side products. Verify your cooling bath's temperature and stability.
-
Activation Energy: Confirm that the reaction conditions are sufficiently energetic. If it's a base-catalyzed reaction, is your base strong enough to deprotonate the α-carbon effectively? The pKa of α-protons in ketones is typically around 19-20.
Q2: My TLC/GC-MS analysis shows multiple unexpected spots/peaks. What are the most likely side products?
A2: The structure of this compound allows for several predictable side reactions:
-
Self-Condensation (Aldol Reaction): In the presence of either acid or base, the enol or enolate form of the ketone can attack the carbonyl group of another molecule, leading to a β-hydroxy ketone dimer, which may subsequently dehydrate.[2][3] This is a very common issue in base-catalyzed reactions.
-
Ether Cleavage: Under strongly acidic conditions (e.g., HBr, HI, BBr₃, or even prolonged heating with strong Lewis acids), the methoxy groups can be cleaved. This will result in hydroxyl or halo-substituted byproducts.
-
Multiple Additions/Reductions: When using powerful nucleophiles or reducing agents, reaction at the carbonyl can be followed by undesired secondary reactions if stoichiometry is not precisely controlled.
-
Regioisomeric Products: The ketone has two distinct α-carbons (C1 and C3). Reactions involving enolate intermediates can potentially occur at either site, leading to a mixture of regioisomers.[4]
Q3: How can I confirm the purity and identity of my this compound starting material?
A3: Standard analytical methods are sufficient. A combination of Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
-
GC Analysis: Use a non-polar column to assess the percentage purity. Commercial technical grade material is often ≥90% pure.
-
¹H NMR (in CDCl₃): Look for the characteristic peaks: a singlet for the C1 methoxy group, a singlet for the C4 methoxy group, a singlet for the methyl ketone protons, and two distinct triplets for the C2 and C3 methylene protons. The integration should correspond to a 3:3:3:2:2 ratio.
-
Physical Properties: Confirm that the physical properties match reported values. It should be a colorless or yellowish liquid.[5][6] See the data table in Section 4 for details.
Q4: What are the optimal storage conditions for this compound?
A4: To maintain its integrity, this compound should be stored in a cool, dry place, preferably in a refrigerator (2-8°C), under an inert atmosphere (e.g., argon or nitrogen).[5][7][8] This minimizes degradation from atmospheric moisture and oxygen. Keep it away from strong oxidizing agents and acids.[7]
Section 2: In-Depth Troubleshooting Guides by Reaction Type
This section provides detailed, mechanism-based troubleshooting for specific classes of reactions.
Guide A: Nucleophilic Addition to the Carbonyl (e.g., Grignard/Organolithium Reactions)
This class of reactions is fundamental for C-C bond formation, converting the ketone into a tertiary alcohol.
Problem: Low yield of the desired tertiary alcohol, with significant recovery of starting material and formation of a hydrocarbon byproduct from the organometallic reagent.
Root Cause Analysis: The primary issue is often a competition between nucleophilic addition at the carbonyl carbon and acid-base reaction at the α-carbon. The α-protons of the ketone are acidic enough to be deprotonated by highly basic organometallic reagents.[1]
Figure 1: Competing pathways for organometallic reagents.
Troubleshooting Protocol:
-
Employ Inverse Addition: Instead of adding the organometallic reagent to the ketone, slowly add the ketone solution to the organometallic reagent at low temperature (e.g., 0 °C or -78 °C). This ensures the ketone is always in the presence of a large excess of the nucleophile, maximizing the probability of addition over deprotonation.
-
Use a Less Basic Organometallic: If possible, consider using an organocadmium or organozinc reagent, which are less basic than their Grignard or organolithium counterparts and show a higher propensity for carbonyl addition.
-
Add a Lewis Acid: The addition of a Lewis acid like CeCl₃ (the Luche reaction conditions) can enhance the electrophilicity of the carbonyl carbon, promoting nucleophilic attack over deprotonation.
Guide B: Base-Catalyzed Reactions at the α-Carbon (e.g., Aldol, Alkylation)
These reactions rely on the formation of an enolate intermediate, which then acts as a nucleophile.
Problem: Formation of a complex mixture of regioisomers (alkylation at C1 vs. C3) and/or self-condensation products.
Root Cause Analysis: this compound has two non-equivalent α-carbons. The C1 protons are flanked by a carbonyl and an ether oxygen, while the C3 protons are only adjacent to the carbonyl. This electronic difference, combined with steric factors, allows for the selective formation of either the kinetic or thermodynamic enolate under specific conditions. Failure to control these conditions leads to mixtures.
struct [label=< O || CH₃O-CH₂-C-CH₂-CH₂-OCH₃ C1 C3
>];node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Kinetic [label="Kinetic Enolate\n(Less Substituted - C1)", fillcolor="#FEF7E0", fontcolor="#202124"]; Thermodynamic [label="Thermodynamic Enolate\n(More Substituted - C3)", fillcolor="#E6F4EA", fontcolor="#202124"];
struct -> Kinetic [label="Conditions:\n- Strong, bulky base (LDA)\n- Low temp (-78 °C)\n- Aprotic solvent (THF)", color="#EA4335", fontsize=10]; struct -> Thermodynamic [label="Conditions:\n- Weaker base (NaH, NaOMe)\n- Higher temp (RT to reflux)\n- Protic or aprotic solvent", color="#4285F4", fontsize=10]; }
Figure 2: Kinetic vs. thermodynamic enolate formation.
Troubleshooting Protocol:
-
For Kinetic Control (Reaction at C1):
-
Base: Use a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA).
-
Temperature: Perform the deprotonation at -78 °C in an anhydrous aprotic solvent like THF.
-
Procedure: Prepare the LDA solution in situ or use a fresh commercial solution. Add the ketone dropwise to the LDA solution at -78 °C. After a short aging time (e.g., 30-60 min), add the electrophile (e.g., alkyl halide) at the same low temperature.
-
-
For Thermodynamic Control (Reaction at C3):
-
Base: Use a smaller, weaker base such as sodium hydride (NaH) or sodium methoxide (NaOMe).
-
Temperature: Allow the reaction to run at room temperature or with gentle heating to allow the initially formed enolate mixture to equilibrate to the more stable thermodynamic product.
-
-
To Minimize Self-Condensation: When performing a crossed-aldol or alkylation, ensure the enolate is fully formed before adding the second reactant (the electrophile). This can be done by using a full equivalent of a strong base like LDA.
Section 3: Protocols and Standard Procedures
Protocol 1: A Self-Validating Method for Kinetically Controlled α-Alkylation
This protocol provides a robust procedure for adding an alkyl group to the C1 position, with built-in checks for reaction success.
Objective: To synthesize 1-methyl-1,4-dimethoxybutan-2-one via kinetic enolate formation.
Materials:
-
This compound (1 eq.)
-
Diisopropylamine (1.1 eq.), freshly distilled
-
n-Butyllithium (1.05 eq.), titrated solution in hexanes
-
Methyl iodide (1.2 eq.), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout.
-
LDA Formation: Cool the flask to -78 °C (acetone/dry ice bath). Add anhydrous THF, followed by the diisopropylamine. Slowly add n-butyllithium dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.
-
Enolate Formation: Prepare a solution of this compound in a small amount of anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir for 1 hour.
-
Validation Step (Optional): To confirm enolate formation, withdraw a ~0.1 mL aliquot via syringe and quench it into a vial containing D₂O. Extract with ether, dry, and analyze by ¹H NMR. Successful enolate formation will show a decrease in the integration of the C1 proton signal.
-
Alkylation: Add the methyl iodide dropwise to the enolate solution at -78 °C. Let the reaction stir at this temperature for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography or vacuum distillation.
Section 4: Reference Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₃ | [9] |
| Molecular Weight | 132.16 g/mol | [5][9] |
| CAS Number | 25680-86-8 | [9] |
| Appearance | Colorless or yellowish liquid | [5] |
| Density | ~0.996 g/mL | [5][6] |
| Boiling Point | 178 °C (at 760 mmHg) | [5][10] |
| Refractive Index | ~1.414 (at 20 °C) | [5][6] |
| Purity (Technical) | ≥90% or ≥92% | [5] |
Section 5: References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 266914, this compound. Retrieved from [Link]
-
Charanraj, T., Ramachandra, P., Ramesh, N., & Junjappa, H. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Progress in Petrochemical Science, 2(4). DOI: 10.31031/PPS.2018.02.000544. Retrieved from [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
-
ChemBK. (2024). 4,4-Dimethoxy-2-butanone. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 228548, 4,4-Dimethoxy-2-butanone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). 4,4-dimethoxy-2-butanone. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: Synthesis of series 4 and 5. (a) 4,4-dimethoxy-butan-2-one... Retrieved from [Link]
-
MCAT Review. (n.d.). Aldehydes and Ketones. Retrieved from [Link]
-
Google Patents. (n.d.). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone. Retrieved from
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 5436-21-5 | Product Name : 4,4-Dimethoxybutan-2-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 12.9: Reactions of Aldehydes and Ketones with Alcohols. Retrieved from [Link]
-
LookChem. (n.d.). Purification of 2-Butanone. Retrieved from [Link]
-
Sketchy. (n.d.). Reactions at the Alpha Carbon of Carbonyls. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Carbonyl Reactivity. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Alpha Halogenation of Ketones. Retrieved from [Link]
-
Google Patents. (n.d.). JP2613518B2 - Method for producing 4,4-dimethoxy-2-butanone. Retrieved from
Sources
- 1. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]
- 2. mcat-review.org [mcat-review.org]
- 3. jackwestin.com [jackwestin.com]
- 4. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. chembk.com [chembk.com]
- 7. CAS 5436-21-5: 4,4-Dimethoxy-2-butanone | CymitQuimica [cymitquimica.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound | C6H12O3 | CID 266914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,4-Dimethoxybutan-2-one
Welcome to the dedicated technical support guide for the purification of 1,4-Dimethoxybutan-2-one. This resource is designed for researchers, chemists, and process development professionals who require high-purity material for their work in pharmaceuticals, agrochemicals, and fine chemical synthesis. The purity of this versatile building block is paramount, as even minor impurities can lead to unforeseen side reactions, lower yields, and complications in downstream applications.
This guide provides in-depth, experience-based answers to common challenges encountered during the purification of this compound, moving beyond simple instructions to explain the underlying chemical principles.
Frequently Asked Questions: Identifying & Characterizing Impurities
Before selecting a purification strategy, it's crucial to understand the nature of the impurities in your crude material. The synthesis route heavily influences the impurity profile.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is largely dictated by the synthetic route. A common synthesis involves the Claisen-type condensation of an acetone equivalent with a methoxyacetyl precursor. Based on this, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Methanol, acetone, and methoxyacetic acid derivatives are common.
-
Solvent Residues: Ethereal solvents like THF or diethyl ether are often present.
-
Byproducts of Condensation: Self-condensation products of acetone or other side-reactions can lead to higher molecular weight impurities.
-
Byproducts from Acetal Formation: If the synthesis involves the formation of a dimethyl acetal, you might have related acetals or partially reacted intermediates.[1][2]
-
Water: Moisture from reagents or workup procedures is a frequent contaminant.
Q2: What analytical techniques are best for identifying these impurities?
A2: A multi-pronged analytical approach is recommended for a comprehensive understanding:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for identifying volatile and semi-volatile impurities. It provides both retention time data for quantification and mass spectra for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for identifying and quantifying impurities, especially structural isomers or compounds that are not amenable to GC. The distinct signals of the methoxy groups and the methylene protons in this compound can be used as a reference.
-
Karl Fischer Titration: This is the gold standard for accurately quantifying water content.
Troubleshooting Guide: Purification Techniques
This section addresses specific problems you may encounter during purification.
Distillation
Distillation is often the first choice for purifying moderately volatile liquids like this compound.
Q3: I'm performing a vacuum distillation, but my product is co-distilling with an impurity. What's happening and how can I fix it?
A3: This is a classic sign of either an azeotrope formation or impurities with very close boiling points. Given that this compound has a boiling point of approximately 70-73 °C at 20 mmHg, you need to consider the boiling points of potential impurities under the same conditions.[3]
-
The "Why": Impurities like residual solvents or certain byproducts can form a constant-boiling mixture (azeotrope) with your product, making separation by simple distillation impossible. Alternatively, an impurity may have a boiling point within a few degrees of your product.
-
The Solution - Fractional Distillation: A simple distillation setup is often insufficient. You must use a fractional distillation column (e.g., a Vigreux or packed column). This increases the number of theoretical plates, allowing for a more efficient separation of components with close boiling points.[4][5][6][7] Start with a high reflux ratio to allow the column to equilibrate and establish a proper temperature gradient before beginning collection.
Q4: My product seems to be decomposing in the distillation pot, leading to discoloration and lower yield. How can I prevent this?
A4: Ketones can be susceptible to thermal degradation or acid/base-catalyzed side reactions at elevated temperatures.
-
The "Why": Prolonged heating, even under vacuum, can initiate decomposition pathways. The presence of acidic or basic residues from the synthesis (e.g., residual catalyst) can significantly accelerate this process.
-
The Solutions:
-
Lower the Temperature: The most effective solution is to reduce the distillation pressure further. A lower pressure will decrease the boiling point and minimize thermal stress on the compound.
-
Neutralize Before Distilling: Perform a gentle aqueous workup before distillation. A wash with a dilute sodium bicarbonate solution can neutralize acidic impurities, followed by a wash with brine to aid phase separation. Ensure the product is thoroughly dried (e.g., with anhydrous magnesium sulfate) before distilling, as water can also promote side reactions.
-
Use a Wiped-Film Evaporator: For larger scales or highly sensitive materials, a short-path or wiped-film evaporation apparatus minimizes the residence time at high temperatures, thereby reducing degradation.
-
Column Chromatography
For removing non-volatile or highly polar/non-polar impurities, column chromatography is the method of choice.
Q5: I'm running a silica gel column, but my this compound is streaking badly on the TLC plate and eluting very slowly. What should I do?
A5: This is a common issue with polar compounds like ketones on silica gel.
-
The "Why": The ketone and ether functional groups in your molecule are polar and can have strong secondary interactions with the acidic silanol groups on the surface of the silica gel.[8] This leads to peak tailing (streaking) and poor separation.
-
The Solutions:
-
Optimize Your Solvent System: You are likely using a solvent system that is not polar enough. Gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate; try increasing the percentage of ethyl acetate. For very polar impurities, you might need to add a small amount of methanol.
-
Deactivate the Silica: To reduce the acidity of the silica gel, you can add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to your eluent.[8][9] This will cap the active silanol sites and improve the peak shape.
-
Consider an Alternative Stationary Phase: If silica is not working, consider using neutral alumina or even reverse-phase (C18) silica. For reverse-phase chromatography, you would use a polar mobile phase like acetonitrile/water.[8]
-
Q6: I've successfully run my column, but now I have a large volume of fractions containing my product. How do I efficiently remove the solvent without losing my compound?
A6: this compound is relatively volatile, so care must be taken during solvent removal.
-
The "Why": Aggressive solvent removal using a rotary evaporator at high vacuum and temperature can lead to significant loss of your product along with the solvent.
-
The Solution - Controlled Rotary Evaporation:
-
Use a moderate bath temperature: Keep the water bath temperature at or below 30 °C.
-
Control the vacuum: Do not apply full vacuum immediately. Gradually reduce the pressure so the solvent boils gently. Watch for bumping.
-
Use a cold trap: Ensure your rotary evaporator is equipped with an efficient cold trap (dry ice/acetone or a cryocooler) to re-condense any product that volatilizes.
-
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable for removing impurities with different boiling points.
-
Pre-treatment: If acidic or basic impurities are suspected, dissolve the crude this compound in a suitable solvent (e.g., diethyl ether). Wash sequentially with 5% HCl (if basic impurities are present), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate on a rotary evaporator under controlled conditions.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column (at least 20 cm). Ensure all joints are well-sealed for vacuum. Use a vacuum-jacketed column for better insulation if available.
-
Distillation:
-
Add the crude material and a magnetic stir bar to the distillation flask.
-
Slowly apply vacuum to the desired pressure (e.g., 20 mmHg).
-
Begin heating the distillation pot gently.
-
Allow the column to equilibrate by maintaining a high reflux ratio initially. You should observe a ring of condensate slowly rising up the column.
-
Collect any low-boiling fractions (forerun) until the vapor temperature at the still head stabilizes at the boiling point of your product (approx. 70-73 °C at 20 mmHg).[3]
-
Collect the main fraction in a pre-weighed receiving flask.
-
Stop the distillation before the pot runs dry to avoid overheating potentially unstable residues.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for removing impurities with different polarities.
-
Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., hexane/ethyl acetate) that gives your product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (wet slurry packing is recommended).
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the chromatography solvent.
-
Alternatively, for better resolution, "dry load" the sample: dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[10]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply positive pressure (flash chromatography) to run the solvent through the column at a steady rate.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator with a bath temperature below 30°C and carefully controlled vacuum.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₁₂O₃ | 132.16[11] | 70-73 @ 20 mmHg[3] |
| Methanol | CH₄O | 32.04 | 64.7 @ 760 mmHg |
| Acetone | C₃H₆O | 58.08 | 56 @ 760 mmHg |
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 @ 760 mmHg |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 @ 760 mmHg |
Visual Workflow and Logic Diagrams
Diagram 1: Purification Strategy Selection
This diagram outlines the decision-making process for choosing the appropriate primary purification technique based on the initial analysis of the crude material.
Caption: Decision tree for selecting a primary purification method.
Diagram 2: Troubleshooting Flash Chromatography for Polar Ketones
This diagram provides a logical workflow for addressing common issues encountered during the column chromatography of this compound.
Caption: Troubleshooting logic for flash chromatography issues.
References
- US2647861A - Purification of ketones by distillation.
- Troubleshooting column chromatography purification of polar ketone compounds. Benchchem.
- US2337489A - Purification of ketones.
- GB640581A - A process for the purification of ketones by distillation.
- US2166584A - Purification of ketones.
- This compound. PubChem.
- Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
- JP2613518B2 - Method for producing 4,4-dimethoxy-2-butanone.
- 4,4-Dimethoxy-2-butanone. ChemBK.
Sources
- 1. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
- 2. JP2613518B2 - Method for producing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. US2647861A - Purification of ketones by distillation - Google Patents [patents.google.com]
- 5. US2337489A - Purification of ketones - Google Patents [patents.google.com]
- 6. GB640581A - A process for the purification of ketones by distillation - Google Patents [patents.google.com]
- 7. US2166584A - Purification of ketones - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. This compound | C6H12O3 | CID 266914 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing decomposition of 1,4-Dimethoxybutan-2-one during synthesis
Technical Support Center: Synthesis of 1,4-Dimethoxybutan-2-one
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis and handling of this compound (also known as 4,4-dimethoxy-2-butanone). This molecule is a valuable intermediate in the pharmaceutical and fine chemical industries, notably in the synthesis of sulfamethazine and the anti-AIDS drug nevirapine.[1] However, its synthesis is not without challenges. The presence of both a ketone and an acid-sensitive acetal functional group makes it susceptible to decomposition under improper reaction, workup, or purification conditions.
This guide is designed to provide you, our fellow researchers and development professionals, with practical, field-proven insights to troubleshoot common issues and prevent product degradation. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and optimize the synthesis for robust and repeatable results.
Troubleshooting Guide: A-Question-and-Answer Approach
Q1: My overall yield is significantly lower than expected after the neutralization/acetalization step. What are the most likely causes?
This is a frequent issue that almost always points to improper pH control during the crucial step of converting the intermediate, sodioformylacetone (sodium butanone enolate), into the final product.[1][2]
Causality Analysis:
The reaction requires a strong acid (e.g., sulfuric acid, HCl in methanol) to both neutralize the enolate and catalyze the acetalization of the transient aldehyde with methanol.[1][2] The stability of the target molecule and its precursors is highly dependent on the pH environment.
-
Insufficiently Acidic Conditions (pH > 2): If the reaction medium is not kept strongly acidic during the addition of the enolate solution, the intermediate 3-oxobutanal can undergo rapid self-condensation (aldol reactions) or other base-catalyzed side reactions. A Japanese patent highlights that maintaining a pH of 1 or less is critical to prevent a drastic drop in yield.[2]
-
Localized pH Spikes: Poor mixing during the addition of the acidic or basic streams can create localized areas of high pH, promoting side reactions even if the bulk solution eventually reaches the target acidic pH.
Preventative Measures:
-
Reverse Addition: Instead of adding acid to the enolate solution, slowly add the sodioformylacetone solution to the acidic methanol mixture. This ensures the enolate is immediately exposed to a strongly acidic environment, favoring the desired acetalization over side reactions.[2]
-
Vigorous Stirring: Ensure high-efficiency agitation throughout the addition to prevent localized pH fluctuations.
-
Temperature Control: Maintain the reaction temperature between 25-40°C.[1] Excursions above this range can accelerate the rate of decomposition and side reactions.
Q2: I'm observing significant product loss and the development of a dark color during purification. Why is my product decomposing?
This problem is characteristic of thermal degradation during distillation and is a clear indicator that the purification conditions are too harsh for the molecule.
Causality Analysis:
This compound has a relatively high atmospheric boiling point of approximately 178°C.[3] At this temperature, the molecule is not stable. The combination of heat and trace acidic or basic residues from the workup can catalyze several decomposition pathways:
-
β-Elimination: The most common thermal degradation pathway for β-alkoxy ketones is the elimination of an alcohol. In this case, this compound can eliminate methanol to form the volatile and reactive α,β-unsaturated ketone, methyl vinyl ketone, which can then polymerize to form dark, tarry substances.
-
Retro-Claisen Condensation: Residual base can catalyze the cleavage of the C2-C3 bond, reverting the molecule to its starting materials.
-
Acid-Catalyzed Hydrolysis: Any remaining acid, especially with trace water, can hydrolyze the acetal, particularly at elevated temperatures.
Preventative Measures:
-
MANDATORY Vacuum Distillation: Never attempt to distill this compound at atmospheric pressure. The use of reduced pressure is essential to lower the boiling point to a safe temperature.[1]
-
Thorough Neutralization: Before distillation, ensure the crude product is meticulously neutralized to a pH of 7-8. Wash the crude material with a saturated sodium bicarbonate solution followed by brine to remove any residual acid or base.
-
Use of a Drying Agent: Dry the organic phase thoroughly with an anhydrous drying agent like sodium sulfate before distillation to remove water, which can participate in hydrolysis.[4]
Q3: My purified product shows extra peaks in the GC and NMR analysis. What are these impurities and how can I avoid them?
The identity of impurities provides clues to the reaction or workup steps that need optimization.
Common Impurities and Their Sources:
| Impurity | Likely Source | Prevention Strategy |
| Methanol | Residual solvent from the reaction. | Perform an initial distillation at atmospheric pressure specifically to remove the bulk of the methanol before proceeding to high-vacuum distillation for the product.[1] |
| 3-Oxobutanal | Incomplete acetalization or acid-catalyzed hydrolysis of the product during workup. | Ensure a sufficient excess of methanol and strong acid catalyst during the acetalization step. Avoid prolonged exposure to acidic aqueous conditions during workup. |
| Methyl Vinyl Ketone | Thermal decomposition (β-elimination) during distillation. | Use high vacuum and lower distillation temperatures as detailed in the "Optimal Distillation Parameters" table below. |
| Aldol Adducts | Self-condensation of the intermediate aldehyde under insufficiently acidic conditions. | Maintain pH ≤ 1 and good mixing during the neutralization/acetalization step.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor for preventing decomposition during the synthesis?
Strict and consistent pH control throughout the entire process. The molecule is sensitive to both strong acids (which can hydrolyze the acetal) and bases (which can catalyze elimination and retro-Claisen reactions), especially at elevated temperatures. The window of stability is narrow, and maintaining the correct pH during reaction, neutralization, and before purification is paramount.
Q2: What are the optimal conditions for purifying this compound by distillation?
The goal is to keep the distillation pot temperature as low as possible. Based on reported procedures, the following parameters are recommended.
Table 1: Optimal Distillation Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pressure | 15-20 mmHg | Lowers the boiling point significantly to prevent thermal decomposition.[1] |
| Boiling Point Range | 70 - 75 °C | Corresponds to the boiling point of the pure product at the recommended pressure.[1] |
| Pot Temperature | < 100 °C | Minimizes the risk of side reactions and color body formation in the distillation flask. |
| Distillation Apparatus | Use a short-path distillation apparatus to minimize the residence time of the vapor at high temperatures. |
Q3: How should I properly neutralize the reaction mixture before workup and distillation?
A careful and controlled neutralization is vital. A rushed or poorly monitored process can lead to product loss.
Protocol: Step-by-Step Neutralization
-
Cooling: After the acetalization reaction is complete, cool the reaction mixture to 0-10°C in an ice bath. This mitigates the heat generated during neutralization.
-
Slow Addition: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) sodium hydroxide (NaOH) solution dropwise with vigorous stirring.[2] Using a weaker base like bicarbonate is often safer as it helps prevent overshooting the target pH.
-
pH Monitoring: Continuously monitor the pH of the aqueous phase using a calibrated pH meter or pH paper.
-
Target pH: Continue adding the base until the pH of the mixture is stable in the range of 7.0 - 8.0.
-
Extraction: Proceed immediately with the extraction of the product into a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Final Wash: Wash the combined organic layers with brine to help break emulsions and remove residual water.
Q4: What analytical techniques are best for assessing product purity and identifying decomposition products?
A multi-technique approach is recommended for a comprehensive analysis.
-
Gas Chromatography (GC): The primary tool for determining the purity (as a percentage area) of the final product. It is effective for separating the product from volatile impurities like residual solvents or elimination byproducts.[1]
-
¹H NMR Spectroscopy: Essential for structural confirmation. Key signals to verify are the two methoxy singlets, the singlet for the methyl ketone, and the two methylene triplets. The absence of aldehyde protons (~9-10 ppm) or vinyl protons (~5-7 ppm) is a good indicator of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The ideal technique for identifying unknown impurity peaks observed in the GC chromatogram by providing their mass fragmentation patterns.
Appendix A: Visualizing Process and Decomposition
A logical approach is key to troubleshooting. The following diagram illustrates a typical workflow for diagnosing issues in the synthesis.
Sources
Technical Support Center: Column Chromatography Protocols for 1,4-Dimethoxybutan-2-one
Welcome to the technical support center for the purification of 1,4-Dimethoxybutan-2-one via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve successful purification of this versatile ketone.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for column chromatography?
A1: Understanding the properties of this compound is fundamental to developing a successful purification protocol. It is a relatively polar molecule due to the presence of a ketone and two ether functional groups.[1][2] Key properties are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₃ | [1][3] |
| Molecular Weight | 132.16 g/mol | [1][3] |
| Appearance | Colorless to yellowish liquid | [2][4] |
| Boiling Point | 178 °C @ 760 mmHg; 70-73 °C @ 20 mmHg | [3][4][5] |
| Density | ~0.996 g/mL at 25 °C | [2][5] |
| Solubility | Slightly soluble in water | [3] |
| Stability | Sensitive to acidic conditions | [6] |
The polarity of the molecule dictates that a polar stationary phase like silica gel is a suitable starting point, with a mobile phase of intermediate polarity. Its sensitivity to acid is a critical consideration, as standard silica gel is slightly acidic.[6]
Q2: What is the recommended stationary phase for the purification of this compound?
A2: For the purification of a polar ketone like this compound, the standard choice for the stationary phase is silica gel (60 Å, 230-400 mesh) . However, due to the acetal group's susceptibility to hydrolysis under acidic conditions, it is highly recommended to use neutralized silica gel .[6] You can neutralize silica gel by preparing a slurry with your chosen eluent and adding 1% triethylamine (Et₃N) relative to the volume of the solvent.
Alternatively, if decomposition remains an issue, consider using a more inert stationary phase such as neutral alumina .[7] For very polar impurities that are difficult to separate, reverse-phase chromatography with a C18-functionalized silica stationary phase and a polar mobile phase (e.g., water/acetonitrile) can be an effective strategy.[7]
Q3: How do I select an appropriate mobile phase (eluent)?
A3: The selection of the mobile phase is crucial for achieving good separation. A common starting point for a molecule of moderate polarity like this compound is a mixture of a non-polar solvent and a more polar solvent. A typical combination is hexanes and ethyl acetate .
To determine the optimal ratio, begin by performing thin-layer chromatography (TLC) with a series of solvent mixtures. Aim for a retention factor (Rf) of 0.25-0.35 for this compound. This Rf value generally provides the best separation from impurities.
Eluent Polarity Series
| Solvent | Polarity Index |
|---|---|
| n-Hexane | 0.1 |
| Dichloromethane | 3.1 |
| Diethyl Ether | 2.8 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| Acetonitrile | 5.8 |
| Methanol | 5.1 |
Start with a low polarity mixture (e.g., 9:1 hexanes/ethyl acetate) and gradually increase the proportion of the more polar solvent.
Q4: How should I load my sample onto the column?
A4: Proper sample loading is critical for achieving sharp bands and good separation. There are two primary methods:
-
Wet Loading: Dissolve your crude sample in the minimum amount of the initial mobile phase.[8] If the sample is not readily soluble, you can use a slightly more polar solvent, but use as little as possible to avoid broadening the initial band.[8] Carefully pipette this solution onto the top of the packed column.[8]
-
Dry Loading: This method is preferred if your compound has poor solubility in the eluent.[8] Dissolve the crude product in a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (approximately 2-3 times the mass of your sample), and evaporate the solvent until you have a free-flowing powder.[8] Carefully add this powder to the top of the packed column.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound.
Problem 1: My compound is not moving from the baseline (Rf = 0).
-
Potential Cause: The mobile phase is not polar enough to elute your compound. This compound is a polar molecule and requires a sufficiently polar eluent to move down the silica gel column.
-
Recommended Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For a hexanes/ethyl acetate system, you could move from a 9:1 to a 7:3 or even a 1:1 ratio. Monitor the progress with TLC.
-
Stronger Polar Solvent: If increasing the ethyl acetate concentration is not effective, consider switching to a more polar solvent system, such as dichloromethane/methanol. Start with a low concentration of methanol (e.g., 1-2%) and increase as needed.
-
Problem 2: My compound is eluting with the solvent front (Rf = 1).
-
Potential Cause: The mobile phase is too polar, causing your compound to have a weak affinity for the stationary phase and elute quickly.
-
Recommended Solution:
-
Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your mobile phase. If you are using a 7:3 hexanes/ethyl acetate mixture, try 9:1 or even 95:5.
-
Weaker Polar Solvent: If you are using a strong polar solvent like methanol, switch to a less polar one like ethyl acetate or diethyl ether.
-
Problem 3: I am observing significant peak tailing.
-
Potential Cause: Peak tailing for polar compounds like ketones on silica gel can be caused by strong, non-ideal interactions between the analyte and the acidic silanol groups on the silica surface.[7]
-
Recommended Solution:
-
Use Neutralized Silica: As mentioned in the FAQs, pre-treating your silica gel with triethylamine will cap the acidic silanol groups, reducing these unwanted interactions.
-
Add a Mobile Phase Modifier: Adding a small amount of a modifier to your eluent can improve peak shape. For a polar, neutral compound, adding a small amount of methanol (0.5-1%) can sometimes help by competing for the active sites on the silica gel.
-
Problem 4: My yield is low, and I suspect decomposition on the column.
-
Potential Cause: The acetal functional group in this compound is prone to hydrolysis on the acidic surface of standard silica gel.[6] This will convert your product into 1-hydroxybutan-2-one and methanol.
-
Recommended Solution:
-
Neutralize the Stationary Phase: This is the most critical step. Use silica gel treated with triethylamine.
-
Change the Stationary Phase: If decomposition persists, switch to a neutral stationary phase like neutral alumina.[7]
-
Work Quickly: Do not let your compound sit on the column for an extended period. A faster flow rate (flash chromatography) is generally preferred over slow gravity chromatography.
-
Experimental Workflow and Decision-Making
The following diagrams illustrate the general workflow for column chromatography and a decision-making tree for troubleshooting common issues.
Caption: General workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common chromatography issues.
References
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
PubChem. 4,4-Dimethoxy-2-butanone. [Link]
-
PubChem. This compound. [Link]
-
Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
- Google Patents.
- Google Patents.
-
Chemistry For Everyone. (2025, February 17). What Is Mobile And Stationary Phase In Paper Chromatography? [Link]
-
Organic Syntheses Procedure. 4,4-dimethoxy-2-butanone. [Link]
-
Chemical Synthesis Database. 4,4-dimethoxy-2-butanone. [Link]
-
Pharmaffiliates. 4,4-Dimethoxybutan-2-one. [Link]
-
The Royal Society of Chemistry. Electrophilic Alkynylation of Ketones using Hypervalent Iodine. [Link]
-
Ilfarmaco. (2018, August 24). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. [Link]
-
LookChem. Purification of 2-Butanone. [Link]
-
ChemBK. 4,4-Dimethoxy-2-butanone. [Link]
-
Beilstein Journals. Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. [Link]
- Google Patents. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
Sources
- 1. This compound | C6H12O3 | CID 266914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 4,4-Dimethoxy-2-butanone technical grade, = 90 5436-21-5 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Workup Procedures for Reactions with 1,4-Dimethoxybutan-2-one
Prepared by: Gemini Senior Application Scientist
Welcome to the technical support guide for 1,4-Dimethoxybutan-2-one. This document provides in-depth troubleshooting advice and detailed protocols for the successful workup and purification of reactions involving this versatile building block. As a bifunctional molecule containing both a ketone and an acid-sensitive acetal, this compound requires carefully considered experimental design to ensure high yield and purity.[1][2][3][4]
Compound Profile: this compound
This compound is a valuable 1,3-dielectrophilic building block in organic synthesis, frequently used in the preparation of pharmaceuticals and heterocycles.[1][5] Its key structural features—a reactive ketone carbonyl and a terminal dimethyl acetal—dictate the strategy for its handling and purification. The acetal group is stable under basic and neutral conditions but is prone to hydrolysis under acidic conditions to yield a reactive aldehyde.[6][7][8] This dual reactivity is the central challenge addressed in this guide.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₃ | [9] |
| Molecular Weight | 132.16 g/mol | [2][4][9] |
| Boiling Point | 70-73 °C @ 20 mmHg | [10][11] |
| Appearance | Colorless Liquid | [10] |
| Key Functionalities | Ketone, Acetal | [2] |
Core Principles for Workup Design
A successful workup hinges on preserving the acetal group while efficiently separating the desired product from reagents, catalysts, and byproducts. The following workflow provides a general decision-making framework.
Caption: General workup decision workflow for this compound reactions.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the workup of reactions involving this compound.
FAQ 1: My yield is low, and I suspect I'm losing product in the aqueous layer. How can I improve recovery?
Expert Analysis: This is a frequent issue stemming from the molecule's polarity. The presence of three oxygen atoms imparts a significant degree of water solubility to this compound, leading to partitioning into the aqueous phase during extraction. A single extraction is often insufficient for quantitative recovery.
Recommended Protocol for Maximizing Recovery:
-
Quench and Saturate: After the initial reaction quench, add solid sodium chloride (NaCl) to the aqueous layer until it is saturated. This process, known as "salting out," decreases the polarity of the aqueous phase and reduces the solubility of organic compounds, driving your product into the organic layer.
-
Multiple Extractions: Perform at least three separate extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[12] Using three portions of solvent is demonstrably more effective than using one large portion.[13]
-
Combine and Wash: Combine all organic extracts into a single flask. Wash the combined organic layer once with a small portion of brine (saturated aqueous NaCl). This helps to remove the majority of dissolved water before the final drying step.[12][14]
-
Dry Thoroughly: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[12][15] Ensure sufficient agent is used and allow adequate time (10-15 minutes) for drying.
-
Careful Concentration: Filter the drying agent and concentrate the solvent using a rotary evaporator. Be mindful of the product's relatively low boiling point; use a moderate bath temperature (≤ 40 °C) and control the vacuum to avoid product loss.[12]
Data: The Power of Multiple Extractions
| Extraction Strategy (150 mL total solvent) | Theoretical Recovery Efficiency* |
| 1 x 150 mL Extraction | ~80% |
| 3 x 50 mL Extractions | >95% |
| Theoretical values assuming a distribution coefficient (K) of 4. This illustrates the enhanced efficiency of repeated extractions. |
FAQ 2: My NMR spectrum is complex and shows an unexpected aldehyde peak (~9-10 ppm) and loss of methoxy signals. What happened?
Expert Analysis: This is the classic signature of acetal hydrolysis. The dimethyl acetal group is labile under acidic conditions. Exposure to strong acids, or even prolonged exposure to mild acids (like saturated aqueous NH₄Cl), can catalyze the hydrolysis of the acetal to the corresponding 3-oxobutanal.[7][8]
Caption: The acid-catalyzed hydrolysis of the acetal to an aldehyde.
Preventative Protocol:
-
Avoid Strong Acids: Never use strong aqueous acids (e.g., 1M HCl, H₂SO₄) in the workup unless the desired transformation is indeed acetal cleavage.
-
Use a Basic Quench: If the reaction conditions permit, quench into a cold (0 °C) and rapidly stirred saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This ensures the mixture remains neutral or slightly basic, protecting the acetal.
-
Minimize Contact Time: If a mild acidic quench (sat. aq. NH₄Cl) is necessary (e.g., to neutralize a Grignard reagent), perform the quench at 0 °C and move to the extraction phase immediately.[5] Do not allow the biphasic mixture to stir for an extended period.
Corrective Action: Once hydrolysis has occurred, separation of the resulting polar aldehyde from the desired ketone can be challenging. Purification via flash column chromatography is the most viable option, though baseline separation may be difficult. Prevention is the most effective strategy.
FAQ 3: I have a persistent emulsion during my extraction that won't separate. How can I resolve this?
Expert Analysis: Emulsions are colloidal suspensions of one liquid in another, often stabilized by particulate matter or compounds that act as surfactants. They are common in workups involving basic solutions or fine precipitates.
Troubleshooting Steps (in order of application):
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Add Brine: Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength and density of the aqueous phase, which often destabilizes the emulsion.
-
Filter through Celite: If brine fails, filter the entire emulsified mixture through a pad of Celite® or glass wool in a Hirsch or Büchner funnel. This removes the fine particulates that may be stabilizing the emulsion. Collect the filtrate and return it to the separatory funnel.
-
Change the Solvent: Add a small amount of a different organic solvent (e.g., a few mL of THF if using EtOAc) to alter the properties of the organic phase. This is a last-resort option.
Post-Workup Purification
After an effective workup, the crude product often requires further purification.
Method 1: Vacuum Distillation
For larger-scale operations where impurities have significantly different boiling points, vacuum distillation is an efficient method.
-
Procedure: Assemble a fractional distillation apparatus suitable for vacuum. Heat the crude material under reduced pressure.
-
Collection: Collect the fraction boiling at 70-73 °C / 20 mmHg .[10][11]
Method 2: Flash Column Chromatography
This is the most common and versatile technique for purifying research-scale quantities and for separating impurities with similar polarities.[14][16]
-
Stationary Phase: Silica gel (standard 230-400 mesh).
-
Mobile Phase (Eluent): A non-polar/polar solvent system is required. A gradient elution is recommended for best results. Start with a low-polarity mixture and gradually increase the proportion of the polar solvent.
-
Recommended Protocol:
-
Load the crude product onto the silica gel column (either neat or dissolved in a minimal amount of dichloromethane).
-
Begin eluting with the starting solvent mixture.
-
Gradually increase the percentage of ethyl acetate according to the sample gradient table below.
-
Collect fractions and analyze by Thin Layer Chromatography (TLC) to identify the pure product.
-
Sample Elution Gradient for Silica Gel Chromatography
| Step | Solvent System (Hexane:Ethyl Acetate) | Volume (Column Volumes) | Purpose |
| 1 | 95 : 5 | 2 | Elute very non-polar impurities |
| 2 | 90 : 10 | 4 | Elute the product |
| 3 | 80 : 20 | 3 | Elute slightly more polar impurities |
| 4 | 50 : 50 | 2 | Flush the column |
References
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. Retrieved from [Link]
-
Extraction. (n.d.). Retrieved from [Link]
-
The Journal of Organic Chemistry. (2017). Oxidation of Secondary Methyl Ethers to Ketones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Leah4sci. (2025, March 11). Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones Practice Problems. Retrieved from [Link]
-
National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
jOeCHEM. (2021, August 24). Rxn Practice of Ketones & Aldehydes, Part 1. Getting Them Down (Walkthrough) [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals and Hemiacetals with Practice Problems. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
NC State University Libraries. (n.d.). Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. Retrieved from [Link]
- Google Patents. (n.d.). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
-
PubChem. (n.d.). 4,4-Dimethoxy-2-butanone. Retrieved from [Link]
-
Progress in Petrochemical Science. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 5436-21-5 | Product Name : 4,4-Dimethoxybutan-2-one. Retrieved from [Link]
-
NIST. (n.d.). 2-Butanone, 4,4-dimethoxy-. Retrieved from [Link]
-
ChemBK. (2024). 4,4-Dimethoxy-2-butanone. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-Butanone, 4,4-dimethoxy- [webbook.nist.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. youtube.com [youtube.com]
- 7. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 9. This compound | C6H12O3 | CID 266914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
- 11. chembk.com [chembk.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 1,4-Dimethoxybutan-2-one and Related Acyclic Ketones
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,4-Dimethoxybutan-2-one. Designed for researchers and professionals in drug development and chemical analysis, this document moves beyond a simple spectral interpretation. It establishes a comparative framework, placing the target molecule alongside structurally similar ketones to illuminate the nuanced effects of molecular architecture on spectral output. By understanding these relationships, scientists can enhance their ability to perform accurate structural elucidation and distinguish between closely related isomers.
The principles of ¹H NMR spectroscopy, including chemical shift, spin-spin coupling, and signal integration, are the foundational pillars of molecular structure determination.[1][2] The chemical shift (δ) provides insight into the electronic environment of a proton, while spin-spin coupling reveals the number of neighboring protons, and integration quantifies the relative number of protons generating a signal.[1][3][4] This guide will leverage these principles to dissect the spectrum of our target compound and its analogues.
A Note on Nomenclature: The IUPAC name for "this compound" can be ambiguous. For the purpose of this guide, we will analyze the structure 1,5-Dimethoxypentan-3-one , as it represents a plausible and instructive acyclic ketone that aligns with a reasonable interpretation of the provided name.
Analysis of the Target Compound: 1,5-Dimethoxypentan-3-one
The structure of 1,5-Dimethoxypentan-3-one presents five distinct proton environments, which will translate into five unique signals in the ¹H NMR spectrum. The presence of electronegative oxygen atoms and the carbonyl group (C=O) are the dominant factors influencing the chemical shifts of adjacent protons, causing them to appear further "downfield" (at a higher ppm value) due to a phenomenon known as deshielding.[5][6]
Caption: Structure of 1,5-Dimethoxypentan-3-one with proton environments labeled (a-e).
Predicted ¹H NMR Spectral Data for 1,5-Dimethoxypentan-3-one
| Signal Label | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| a | CH₃O- (at C1) | ~ 3.3 | Singlet (s) | 3H | Standard chemical shift for a methoxy group. No adjacent protons to couple with. |
| b | -CH₂- (at C2) | ~ 3.7 | Singlet (s) | 2H | Strongly deshielded by adjacent ether oxygen (C1-O) and the carbonyl group (C3=O). No adjacent protons. |
| c | -CH₂- (at C4) | ~ 2.8 | Triplet (t) | 2H | Alpha to the carbonyl group, causing a downfield shift. Coupled to the two protons at (d). |
| d | -CH₂- (at C5) | ~ 3.6 | Triplet (t) | 2H | Alpha to the ether oxygen, causing a significant downfield shift. Coupled to the two protons at (c). |
| e | -CH₃O- (at C5) | ~ 3.3 | Singlet (s) | 3H | Standard chemical shift for a methoxy group. No adjacent protons to couple with. |
Comparative Analysis with Alternative Ketones
To fully appreciate the spectral features of our target compound, we will compare it with three other dimethoxy ketones. Each alternative possesses a unique structural arrangement that results in a distinct ¹H NMR fingerprint. This comparison underscores the diagnostic power of NMR in distinguishing between isomers.
1,3-Dimethoxypropan-2-one
This molecule is highly symmetrical, with a plane of symmetry passing through the carbonyl carbon. This symmetry renders the two methoxy groups and the two methylene groups chemically equivalent.
Caption: Structure of 1,3-Dimethoxypropan-2-one.
-
Spectral Features: The spectrum is remarkably simple, showing only two signals.
-
A singlet at ~3.4 ppm integrating to 6H for the two equivalent methoxy (a) protons.
-
A singlet at ~4.1 ppm integrating to 4H for the two equivalent methylene (b) protons, which are strongly deshielded by both the adjacent oxygen and the carbonyl group.
-
-
Comparison Point: The symmetry drastically reduces spectral complexity compared to our target compound.
3,3-Dimethoxybutan-2-one
The key feature here is the quaternary carbon at the C3 position, which is bonded to two methoxy groups and the carbonyl carbon. The absence of protons on this carbon means it cannot engage in spin-spin coupling with protons on adjacent carbons.
Caption: Structure of 3,3-Dimethoxybutan-2-one.
-
Spectral Features: The spectrum consists of three distinct singlets.[7][8]
-
A singlet at ~2.2 ppm integrating to 3H for the acetyl methyl protons (a).
-
A singlet at ~3.2 ppm integrating to 6H for the two equivalent methoxy protons (b).
-
A singlet at ~1.3 ppm integrating to 3H for the C4 methyl protons (c).
-
-
Comparison Point: The lack of any coupling (all signals are singlets) is a direct consequence of the quaternary C3 carbon, a feature absent in our target molecule.
4,4-Dimethoxybutan-2-one
This isomer places the two methoxy groups on the terminal carbon of the chain, forming a dimethyl acetal functional group.
Caption: Structure of 4,4-Dimethoxybutan-2-one.
-
Spectral Features: This molecule displays coupling between the methylene (b) and methine (c) protons.[9][10]
-
A singlet at ~2.2 ppm for the acetyl methyl protons (a).
-
A singlet at ~3.3 ppm for the six equivalent methoxy protons (d).
-
A doublet at ~2.8 ppm for the methylene protons (b), split by the single adjacent methine proton (c).
-
A triplet at ~4.7 ppm for the methine proton (c), split by the two adjacent methylene protons (b).
-
-
Comparison Point: The presence of the acetal group creates a characteristic downfield triplet for the methine proton (c), a pattern not seen in our target compound.
Summary Comparison of Spectral Data
| Compound | Number of ¹H Signals | Key Multiplicities | Characteristic Chemical Shifts (δ, ppm) |
| 1,5-Dimethoxypentan-3-one (Target) | 5 | Two singlets, two triplets | ~3.7 (CH₂ between O and C=O), ~2.8 & ~3.6 (coupled CH₂CH₂) |
| 1,3-Dimethoxypropan-2-one | 2 | Two singlets | ~4.1 (symmetrical O-CH₂-C=O) |
| 3,3-Dimethoxybutan-2-one | 3 | Three singlets | No coupling observed due to quaternary carbon. |
| 4,4-Dimethoxybutan-2-one | 4 | One doublet, one triplet | ~4.7 (triplet for acetal CH) |
Experimental Protocol for High-Quality ¹H NMR Acquisition
Achieving a high-resolution, interpretable spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.[11][12] The following protocol outlines a robust, self-validating methodology for small organic molecules.
Caption: Standard workflow for acquiring and processing a ¹H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified analyte.
-
Select an appropriate deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic compounds.[11][13]
-
Add the solvent (typically 0.5-0.7 mL) to the sample vial and ensure complete dissolution.
-
For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) is used, defined as 0.0 ppm.[6][14]
-
Transfer the final solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Ensure the probe temperature is stable, typically at 25°C (298 K), to prevent chemical shift drift.[15]
-
Perform shimming, which is the process of optimizing the homogeneity of the static magnetic field (B₀) across the sample volume. Good shimming is critical for achieving sharp, symmetrical peaks (i.e., good lineshape) and high resolution.[16]
-
Set key acquisition parameters. For a standard qualitative spectrum, these may include:
-
Pulse Angle: A 30-45° pulse is often used to allow for a shorter relaxation delay.[16]
-
Acquisition Time (AQ): Typically 2-4 seconds, determining the digital resolution.
-
Relaxation Delay (D1): A delay of 1-5 seconds between pulses to allow for spin-lattice relaxation.[17]
-
Number of Scans (NS): Varies from 8 to 64, depending on sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
Initiate the experiment to collect the Free Induction Decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier Transform to the FID to convert the time-domain signal into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to produce a flat baseline free of distortion.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate the area under each signal to determine the relative ratio of protons for each environment.
-
This comprehensive approach ensures the generation of reliable and reproducible ¹H NMR data, which is the cornerstone of trustworthy structural analysis.
References
-
How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]
-
H NMR Spectroscopy. University of Calgary. [Link]
-
What solvent must I use for 1H NMR test ?. ResearchGate. [Link]
-
A Guide to 1H NMR Chemical Shift Values. Compound Interest. [Link]
-
Basic NMR Concepts. Boston University. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243915). Human Metabolome Database. [Link]
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy. Michigan State University, Department of Chemistry. [Link]
-
1-Methoxy-2-propanone Spectra. SpectraBase. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Dow AgroSciences. [Link]
-
Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis. National Institutes of Health. [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
3,3-Dimethoxy-2-butanone. PubChem. [Link]
-
Optimized Default 1H Parameters. University of Missouri, Chemistry Department. [Link]
-
Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. ACS Publications. [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge, Department of Chemistry. [Link]
-
1H NMR Chemical Shift. Oregon State University. [Link]
-
1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0144243). NP-MRD. [Link]
-
Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. [Link]
-
1H-NMR Organic Structure Guide. Scribd. [Link]
-
1H proton nmr spectrum of 1-methoxypropane. Doc Brown's Chemistry. [Link]
-
1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (MMDBc0017342). MiMeDB. [Link]
-
1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033851). Human Metabolome Database. [Link]
-
3,3-Dimethoxy-2-butanone Spectra. SpectraBase. [Link]
-
1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031507). Human Metabolome Database. [Link]
-
Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. ResearchGate. [Link]
-
The 1H-NMR experiment. Chemistry LibreTexts. [Link]
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000474). Human Metabolome Database. [Link]
-
1,3-Dimethoxypropane. PubChem. [Link]
-
1,3-Dimethoxy-2-propanol. PubChem. [Link]
-
4,4-Dimethoxy-2-butanone. PubChem. [Link]
-
1 H NMR spectrum of 2-methoxypropane. Doc Brown's Chemistry. [Link]
-
Spectroscopy Tutorial: Examples. University of Colorado Boulder. [Link]
Sources
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. 3,3-Dimethoxy-2-butanone | C6H12O3 | CID 140871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033851) [hmdb.ca]
- 10. 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. How To [chem.rochester.edu]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis: extract preparation, standardization, automation and spectra processing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sites.bu.edu [sites.bu.edu]
- 17. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
A Comparative Guide to the 13C NMR Analysis of 1,4-Dimethoxybutan-2-one for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. For molecules such as 1,4-Dimethoxybutan-2-one, a bifunctional compound featuring both ketone and ether moieties, a robust analytical strategy is crucial for confirming its identity and purity. This guide provides an in-depth analysis of the application of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound. It further presents a comparative assessment with alternative analytical techniques, namely Fourier-Transform Infrared (FTIR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), to offer a comprehensive perspective for researchers in the field.
The Central Role of 13C NMR in Structural Elucidation
13C NMR spectroscopy stands as a cornerstone technique in organic chemistry for determining the carbon framework of a molecule.[1] Unlike ¹H NMR, which provides information about the proton environments, 13C NMR directly probes the carbon skeleton, offering a distinct signal for each unique carbon atom in a different chemical environment.[2] The wide chemical shift range of 13C NMR, typically spanning 0-220 ppm, minimizes signal overlap, a common challenge in the ¹H NMR of complex molecules.[3] This high resolution is particularly advantageous for analyzing molecules with multiple functional groups, such as this compound.
Predicted 13C NMR Spectrum of this compound
Due to the unavailability of a publicly accessible experimental spectrum for this compound, a predicted 13C NMR spectrum was generated to facilitate this analysis. The prediction, based on established chemical shift principles, provides a valuable framework for understanding the expected spectral features of this molecule.
Experimental and Predicted Spectroscopic Data
A detailed examination of the predicted 13C NMR data for this compound, alongside a comparison with the experimental data for its isomer, 4,4-Dimethoxybutan-2-one, and the expected data from FTIR and GC-MS, provides a multi-faceted analytical perspective.
Table 1: Predicted 13C NMR Chemical Shifts for this compound and Experimental Data for 4,4-Dimethoxybutan-2-one
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 4,4-Dimethoxybutan-2-one | Assignment Rationale |
| C1 (CH₃-O-C4) | ~59 | 53.6 | Methoxy group carbon, deshielded by the adjacent oxygen. |
| C2 (C=O) | ~208 | 207.9 | Carbonyl carbon, characteristically found in the downfield region of the spectrum.[4] |
| C3 (-CH₂-) | ~48 | 47.9 | Methylene carbon adjacent to the carbonyl group. |
| C4 (-CH₂-O-) | ~72 | 102.3 | Methylene carbon deshielded by the ether oxygen. |
| C1' (CH₃-O-C1) | ~58 | - | Methoxy group carbon, deshielded by the adjacent oxygen. |
| C4' (CH₃O)₂CH- | - | 53.6 | Methoxy group carbons in the acetal functionality. |
Note: The experimental data for 4,4-Dimethoxybutan-2-one is sourced from a publication by Junjappa H, et al. (2018).[5] The predicted values for this compound are based on established chemical shift ranges for ketones and ethers.[6]
A Comparative Analysis of Analytical Techniques
While 13C NMR provides unparalleled detail about the carbon framework, a comprehensive characterization often involves complementary techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by detecting their characteristic vibrational frequencies.[7]
-
Expected Absorptions for this compound:
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1715 cm⁻¹, which is characteristic of a saturated ketone.[8]
-
C-O Stretch: Absorptions corresponding to the ether linkages are anticipated in the 1150-1085 cm⁻¹ range.[6]
-
C-H Stretch: Peaks around 2950-2850 cm⁻¹ due to the stretching of sp³ hybridized C-H bonds will also be present.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify individual components of a mixture. For a pure sample of this compound, GC-MS provides the molecular weight and characteristic fragmentation patterns.
-
Expected Mass Spectrum of this compound:
-
Molecular Ion (M+): A peak corresponding to the molecular weight of this compound (132.16 g/mol ) may be observed.
-
Fragmentation: Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones, which would lead to the loss of a methoxymethyl radical (•CH₂OCH₃) or a methoxyacetyl radical (CH₃OCH₂C(O)•).[9] Cleavage of the ether bonds can also occur.
-
Visualizing the Methodologies
To better understand the workflow and the structural information obtained, the following diagrams illustrate the molecular structure of this compound and the logical flow of a multi-technique analytical approach.
Caption: Molecular structure of this compound with carbon numbering for NMR assignment.
Caption: A logical workflow demonstrating the complementary nature of NMR, FTIR, and GC-MS for comprehensive structural analysis.
Protocol for 13C NMR Sample Preparation and Analysis
For researchers aiming to acquire high-quality 13C NMR data, adherence to a meticulous experimental protocol is essential.
1. Sample Preparation:
-
Weighing: Accurately weigh approximately 50-100 mg of this compound. A higher concentration is generally required for 13C NMR compared to ¹H NMR due to the lower natural abundance of the 13C isotope.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, unscratched 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling is typically used for routine 13C NMR.
-
Acquisition Time: Set an appropriate acquisition time to ensure good digital resolution.
-
Relaxation Delay (d1): A sufficient relaxation delay is crucial for quantitative analysis, although for qualitative identification, a shorter delay may be used to reduce experiment time.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.0 ppm.
-
Best Practices and Recommendations
-
For Unambiguous Structure Confirmation: 13C NMR is the most powerful single technique for elucidating the carbon skeleton of this compound. The distinct chemical shifts for the carbonyl carbon, the two types of methylene carbons, and the two methoxy carbons provide a unique fingerprint of the molecule.
-
For Rapid Functional Group Analysis: FTIR spectroscopy offers a quick and straightforward method to confirm the presence of the ketone and ether functional groups. It is an excellent initial screening tool.
-
For Purity Assessment and Molecular Weight Determination: GC-MS is highly effective for assessing the purity of the sample and confirming its molecular weight. The fragmentation pattern can also provide valuable structural clues that corroborate the NMR data.
-
A Synergistic Approach: The most robust analytical strategy involves the combined use of all three techniques. FTIR confirms the functional groups, GC-MS verifies purity and molecular weight, and 13C NMR provides the definitive structural assignment of the carbon framework.
Conclusion
The structural characterization of this compound is effectively achieved through the strategic application of 13C NMR spectroscopy. Its ability to provide detailed information about the carbon framework makes it an indispensable tool for researchers and drug development professionals. When complemented by FTIR and GC-MS, a comprehensive and unambiguous structural elucidation is attainable, ensuring the integrity and quality of the chemical entity under investigation. This multi-technique approach, grounded in sound experimental practice, represents the gold standard in modern organic analysis.
References
-
LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
- Junjappa, H., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene.
-
Table of Characteristic IR Absorptions. (n.d.). [Link]
-
LibreTexts. (2023, May 4). 13.5: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Fiveable. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. [Link]
-
Kim, H., et al. (2021). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. Analytical Chemistry, 93(12), 5121–5128. [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
-
ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]
-
Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?. [Link]
-
National Institutes of Health. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. [Link]
-
ResearchGate. (n.d.). Mass spectra and fragmentation diagram of secondary/secondary α-ketols.... [Link]
-
ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]
-
LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]
-
PubChem. (n.d.). 4,4-Dimethoxy-2-butanone. [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
University of California, Davis. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
PubMed. (n.d.). Carbon-13 as a tool for the study of carbohydrate structures, conformations and interactions. [Link]
-
LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. [Link]
-
LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
YouTube. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]
-
MDPI. (n.d.). GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. [Link]
-
University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Chemistry Stack Exchange. (2014, September 30). 13C NMR peak location in butanone. [Link]
-
NIST WebBook. (n.d.). 2-Butanone, 4,4-dimethoxy-. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 5436-21-5 | Product Name : 4,4-Dimethoxybutan-2-one. [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram. [Link]
-
SpectraBase. (n.d.). 3,3-Dimethoxy-2-butanone - Optional[FTIR] - Spectrum. [Link]
Sources
- 1. Carbon-13 as a tool for the study of carbohydrate structures, conformations and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. rockymountainlabs.com [rockymountainlabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Mass Spectrometry of 1,4-Dimethoxybutan-2-one: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of small organic molecules are paramount. 1,4-Dimethoxybutan-2-one, a ketone with ether functionalities, presents an interesting case for mass spectrometric analysis due to its multiple potential fragmentation pathways. This guide provides an in-depth, technically-grounded comparison of its expected behavior under different mass spectrometry (MS) ionization techniques, contrasts it with a structural isomer, and evaluates alternative analytical methodologies.
Introduction to this compound and its Analytical Significance
This compound (C₆H₁₂O₃, Molecular Weight: 132.16 g/mol ) is a bifunctional molecule containing both a ketone and two ether groups.[1] Its structure suggests potential applications as a building block in organic synthesis, a specialty solvent, or a component in fragrance formulations. Accurate and reliable analytical methods are crucial for its identification, purity assessment, and quantification in various matrices. Mass spectrometry, particularly when coupled with chromatographic separation techniques, offers unparalleled sensitivity and structural information for such analyses.[2][3]
Predicted Mass Spectrometric Fragmentation of this compound
The fragmentation of a molecule in a mass spectrometer is highly dependent on the ionization method employed. Here, we will compare the predicted fragmentation patterns of this compound under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons to ionize the analyte, leading to extensive fragmentation.[4] This fragmentation is highly reproducible and provides a characteristic "fingerprint" for a given compound. For this compound, the primary fragmentation pathways are predicted to be α-cleavage and McLafferty rearrangement, characteristic of ketones, as well as cleavage adjacent to the ether oxygen atoms.[5][6][7][8][9]
Key Predicted EI Fragmentation Pathways:
-
α-Cleavage at the Ketone: The bond between the carbonyl carbon and an adjacent carbon is cleaved.[6][8][9][10] For this compound, two primary α-cleavages are possible:
-
Cleavage between C2 and C3, leading to the loss of a methoxymethyl radical (•CH₂OCH₃) and the formation of a resonance-stabilized acylium ion at m/z 87 .
-
Cleavage between C1 and C2, resulting in the loss of a methoxyethyl radical (•CH₂CH₂OCH₃) and the formation of an acylium ion at m/z 43 (CH₃CO⁺). This is often a very stable and prominent ion in the mass spectra of methyl ketones.[5][11]
-
-
McLafferty Rearrangement: This rearrangement occurs in carbonyl compounds with a γ-hydrogen.[12][13][14] this compound possesses γ-hydrogens on the C4 methoxy group. A six-membered transition state would lead to the elimination of a neutral formaldehyde molecule (CH₂O) and the formation of a radical cation at m/z 102 .
-
Ether Fragmentation: Cleavage of the C-O or C-C bonds adjacent to the ether oxygen atoms can also occur.[7][15][16]
-
Loss of a methoxy radical (•OCH₃) from the molecular ion would result in an ion at m/z 101 .
-
Cleavage of the C3-C4 bond could lead to the formation of a methoxymethyl cation (CH₂OCH₃⁺) at m/z 45 .
-
Caption: Predicted EI fragmentation pathways of this compound.
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in less fragmentation than EI.[17][18] It is particularly useful for polar and thermally labile molecules. For neutral molecules like this compound, ionization in ESI is often achieved through the formation of adducts with ions present in the mobile phase, such as protons ([M+H]⁺), sodium ([M+Na]⁺), or ammonium ([M+NH₄]⁺).[17][18]
Expected ESI-MS Observations:
-
Protonated Molecule ([M+H]⁺): In the presence of an acidic mobile phase (e.g., with formic acid), a prominent peak at m/z 133 corresponding to the protonated molecule is expected.
-
Sodium Adduct ([M+Na]⁺): Sodium ions are ubiquitous in laboratory glassware and solvents, often leading to a significant adduct peak at m/z 155 .
-
Ammonium Adduct ([M+NH₄]⁺): If an ammonium salt like ammonium formate is used as a buffer, an adduct at m/z 150 may be observed.
Fragmentation in ESI-MS is typically induced through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of the protonated molecule ([M+H]⁺ at m/z 133) would likely involve the loss of neutral molecules:
-
Loss of Methanol (CH₃OH): A common fragmentation pathway for protonated methoxy compounds, leading to a fragment ion at m/z 101 .
-
Loss of Formaldehyde (CH₂O): Similar to the McLafferty rearrangement in EI, but from the protonated species, resulting in a fragment at m/z 103 .
Sources
- 1. This compound | C6H12O3 | CID 266914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. uni-saarland.de [uni-saarland.de]
- 5. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 6. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 7. youtube.com [youtube.com]
- 8. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 13. How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry | dummies [dummies.com]
- 14. chemistnotes.com [chemistnotes.com]
- 15. GCMS Section 6.13 [people.whitman.edu]
- 16. youtube.com [youtube.com]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Infrared Spectroscopy of 1,4-Dimethoxybutan-2-one: A Predictive and Comparative Analysis
In the landscape of organic synthesis and drug development, the unambiguous characterization of novel molecules is paramount. Infrared (IR) spectroscopy remains a first-line, rapid, and non-destructive technique for identifying functional groups, making it an indispensable tool. This guide provides an in-depth analysis of the expected IR spectrum of 1,4-Dimethoxybutan-2-one, a molecule featuring both ketone and ether functionalities.
A survey of common spectral databases reveals a lack of a publicly available, reference-grade IR spectrum for this compound. This is a common challenge for researchers working with novel compounds. This guide, therefore, adopts a predictive methodology grounded in first principles, followed by a robust comparison with structurally related, well-characterized molecules. We will demonstrate how to anticipate the key spectral features of our target compound and use analogous data to build a confident structural hypothesis.
Theoretical IR Spectrum: Predicting Key Absorption Bands
The structure of this compound contains three primary components that give rise to characteristic vibrations in the mid-infrared region: a carbonyl (C=O) group from the ketone, two ether (C-O-C) linkages, and the underlying alkane (C-H) framework. Our prediction is based on established group frequency correlations from decades of spectroscopic research.
-
Carbonyl (C=O) Stretch: This is typically one of the most intense and easily identifiable absorptions in an IR spectrum. For a simple, acyclic ketone, the C=O stretching vibration is expected to appear in the range of 1725-1705 cm⁻¹ . The presence of nearby electronegative oxygen atoms in the ether groups is unlikely to induce a significant electronic (inductive) effect due to their distance from the carbonyl, so we predict the peak to be near the standard ~1715 cm⁻¹ .
-
Ether (C-O-C) Stretch: Ethers are characterized by a strong, often broad, C-O-C asymmetric stretching band. This absorption is typically found in the 1250-1050 cm⁻¹ region. Given the presence of two methoxy groups, we anticipate a strong, prominent band in this fingerprint region, likely around ~1120 cm⁻¹ .
-
Alkyl (C-H) Stretches and Bends: Like most organic molecules, this compound will exhibit C-H stretching vibrations from its methyl (CH₃) and methylene (CH₂) groups. These appear just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range. Additionally, C-H bending (scissoring and rocking) vibrations for methylene and methyl groups will be visible in the fingerprint region, approximately 1470-1365 cm⁻¹ .
The following diagram illustrates the logical workflow for this predictive and comparative analysis.
Caption: Workflow for IR spectral analysis of a novel compound.
Comparative Analysis with Model Compounds
To validate our predictions, we will compare them against the known IR spectra of two simpler molecules: Butan-2-one , which isolates the ketone functionality, and 1,2-Dimethoxyethane , which isolates the ether functionality.
Alternative 1: Butan-2-one (Ketone Model)
Butan-2-one provides a clean reference for the C=O stretch in a simple alkyl chain. Its experimental spectrum shows a very strong, sharp absorption peak at approximately 1715 cm⁻¹ . This aligns perfectly with our prediction for the carbonyl group in this compound.
Alternative 2: 1,2-Dimethoxyethane (Ether Model)
1,2-Dimethoxyethane serves as an excellent model for the dual ether linkages. Its spectrum is dominated by a very strong and broad C-O-C stretching band centered at 1118 cm⁻¹ . This supports our prediction that a prominent feature will appear in this region for our target molecule.
The molecular structures and the key vibrational modes being compared are visualized below.
Analytical techniques for the characterization of 1,4-Dimethoxybutan-2-one
An In-Depth Comparative Guide to the Analytical Characterization of 1,4-Dimethoxybutan-2-one
As researchers and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are foundational to progress. This compound, a functionalized ketone, serves as a key intermediate in various synthetic pathways. Its characterization is not merely a procedural step but a necessary validation of identity and quality. This guide provides a comparative analysis of the primary analytical techniques for the comprehensive characterization of this molecule, grounded in the principles of spectroscopic and chromatographic science. We will explore the "why" behind procedural choices, offering a strategic approach to structural elucidation and purity verification.
The Subject Molecule: this compound
Before delving into the analytical methodologies, let us consider the structure of this compound (MW: 132.16 g/mol , Formula: C₆H₁₂O₃)[1]. The molecule possesses several key features that dictate the appropriate analytical strategies: a ketone carbonyl group, two methoxy ether groups, and a flexible aliphatic backbone. Each of these features will yield a distinct signature in the analytical techniques discussed.
-
Structure: CH₃OCH₂CH₂C(=O)CH₂OCH₃
-
Key Functional Groups: Ketone, Ether
Our objective is to select and apply a suite of techniques that, in concert, provide an irrefutable profile of the molecule.
Orthogonal Approaches to Characterization: A Workflow
Caption: Orthogonal workflow for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: Predicting the NMR Spectrum
Based on the structure CH₃O(a)-CH₂(b)-CH₂(c)-C(=O)-CH₂(d)-O(e)-CH₃(f), we can predict the following:
-
¹H NMR: We expect four distinct signals, as protons (b) and (c) are diastereotopic due to the adjacent chiral center created by the ketone, and protons (d) are chemically distinct from (b) and (c). Protons on the methoxy groups (a) and (f) will also be distinct.
-
Signal 1 (f): A singlet around 3.3-3.4 ppm for the three protons of the methoxy group adjacent to the carbonyl (CH₂OCH₃).
-
Signal 2 (d): A singlet around 4.0-4.2 ppm for the two protons on the carbon between the carbonyl and the ether oxygen (-C(=O)CH₂O-). This is deshielded by both groups.
-
Signal 3 (c): A triplet around 2.8-3.0 ppm for the two protons adjacent to the carbonyl (-CH₂C(=O)-).
-
Signal 4 (b): A triplet around 3.6-3.8 ppm for the two protons adjacent to the other ether oxygen (-OCH₂CH₂-).
-
Signal 5 (a): A singlet around 3.3 ppm for the terminal methoxy group protons (CH₃OCH₂-).
-
-
¹³C NMR: We expect six distinct carbon signals.
-
C=O: A ketone carbonyl signal far downfield, typically ~205-210 ppm.
-
-CH₂- carbons: Four signals for the methylene carbons, likely in the range of 40-80 ppm. The carbon alpha to the carbonyl will be distinct from the others.
-
-OCH₃ carbons: Two distinct methoxy carbon signals, typically in the range of 50-60 ppm.
-
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative number of protons.
Trustworthiness: Self-Validation
The combination of chemical shifts, signal integration (proton ratios), and splitting patterns (spin-spin coupling) provides a highly detailed and self-consistent picture of the molecular structure. For instance, the predicted triplet for the -CH₂C(=O)- protons should couple with the adjacent -OCH₂CH₂- protons, which should also appear as a triplet, confirming their connectivity.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS provides the exact molecular weight and, through fragmentation patterns, offers corroborating evidence for the proposed structure.
Expertise & Experience: Predicting the Mass Spectrum
For this compound (MW = 132.16), we would perform Electron Ionization (EI) MS.
-
Molecular Ion (M⁺): A peak at m/z = 132 corresponding to the intact molecule radical cation. This peak may be weak due to facile fragmentation.
-
Key Fragments: Alpha-cleavage (cleavage of bonds adjacent to the carbonyl group) is a dominant fragmentation pathway for ketones.
-
Cleavage of the C2-C3 bond would yield fragments at m/z = 87 ([CH₃OCH₂CH₂CO]⁺) and m/z = 45 ([CH₂OCH₃]⁺). The m/z 45 peak is often very prominent for methoxymethyl groups.
-
Cleavage of the C1-C2 bond would yield a fragment at m/z = 59 ([CH₃OCH₂]⁺).
-
Caption: Workflow for Electron Ionization Mass Spectrometry.
Experimental Protocol: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for this analysis as it provides both purity information (from the chromatogram) and structural information (from the mass spectrum).
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Setup:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID).
-
Injection: Inject 1 µL of the sample.
-
Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
-
MS Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups.
Expertise & Experience: Predicting the IR Spectrum
The key diagnostic absorption bands for this compound are:
-
C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹ , which is characteristic of a saturated aliphatic ketone[2][3].
-
C-O Stretch: Strong bands in the region of 1150-1085 cm⁻¹ corresponding to the C-O stretching of the two ether linkages.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.
The absence of a broad band around 3300 cm⁻¹ would confirm the absence of hydroxyl impurities, and the absence of bands around 1650 cm⁻¹ would rule out C=C double bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: No specific preparation is needed for a liquid sample. Place one drop of this compound directly onto the ATR crystal.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Chromatography: Purity Assessment
While NMR can detect impurities at levels >1%, chromatographic techniques are essential for high-sensitivity purity analysis.
Gas Chromatography (GC)
Given its likely volatility, GC is an excellent choice for purity assessment.[4][5]
-
Principle: The compound is vaporized and separated from impurities based on boiling point and interactions with a stationary phase inside a capillary column. A Flame Ionization Detector (FID) provides a quantitative measure of organic compounds.
-
Why it's suitable: GC-FID offers high resolution and sensitivity for volatile organic compounds. The area percentage of the main peak in the chromatogram provides a reliable estimate of purity. The GC-MS protocol described earlier serves a dual purpose for both identification and purity.
High-Performance Liquid Chromatography (HPLC)
For potential non-volatile impurities or for preparative separation, HPLC is the preferred method.[6]
-
Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on differential partitioning between the two phases.
-
Method Considerations: this compound lacks a strong UV chromophore. Therefore, detection would require either a UV detector at a low wavelength (~210 nm) where the carbonyl group has some absorbance, or a universal detector like a Refractive Index Detector (RID). A reverse-phase method using a C18 column with a water/acetonitrile mobile phase would be a logical starting point for method development.[6]
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations for this Compound |
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, connectivity, chemical environment of atoms. | Unambiguous structure elucidation; quantitative for major components. | Lower sensitivity to impurities (<1%); requires ~5-10 mg of sample. |
| Mass Spec. (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns. | High sensitivity; confirms molecular weight and substructures. | Isomers can have similar mass spectra; molecular ion may be absent in EI. |
| Infrared (IR) | Presence/absence of key functional groups (C=O, C-O). | Fast, non-destructive, requires minimal sample. | Provides limited structural detail; not suitable for purity assessment. |
| GC-FID/GC-MS | Purity, detection of volatile impurities, retention time.[7] | High resolution and sensitivity for purity; MS provides identity confirmation. | Not suitable for non-volatile or thermally labile impurities. |
| HPLC-UV/RID | Purity, detection of non-volatile impurities, retention time.[6] | Excellent for a wide range of compounds; preparative scale-up is possible. | Lacks a strong chromophore, requiring less sensitive or universal detectors (RID). |
Conclusion
No single technique is sufficient for the complete characterization of this compound. A synergistic and orthogonal approach is paramount for ensuring scientific integrity. The definitive structural assignment is achieved by integrating the detailed connectivity map from NMR spectroscopy with the molecular weight and fragmentation data from mass spectrometry and functional group confirmation from IR spectroscopy . The purity of the material is then rigorously assessed using high-sensitivity separation techniques, primarily GC for volatile components and HPLC for non-volatile species. This multi-faceted workflow constitutes a self-validating system, providing the highest degree of confidence in the identity and quality of the compound for researchers and drug development professionals.
References
-
Il-Shik, K., & Lee, J. (2009). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Journal of analytical toxicology, 33(7), 387–392. Available at: [Link]
-
Wells, J. (1973). Gas Chromatographic Identification of Aldehydes and Ketones in Toxicological Analyses. Journal of Forensic Sciences, 18(2), 1-6. Available at: [Link]
-
NIOSH. (2003). KETONES I: Method 1300. NIOSH Manual of Analytical Methods. Available at: [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 266914, this compound. Available at: [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 228548, 4,4-Dimethoxy-2-butanone. Available at: [Link]
-
LookChem. This compound. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033851) for 4,4-Dimethoxy-2-butanone. Available at: [Link]
-
Lucideon. Analytical Techniques for Chemical Analysis & Testing. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Examples - Example 1. Available at: [Link]
-
Bredereck, H., & Gompper, R. (1963). 4-METHYLPYRIMIDINE. Organic Syntheses, 4, 655. Available at: [Link]
-
Mogilaiah, K., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Chemical Science Transactions, 7(3), 633-639. Available at: [Link]
-
Chemical Synthesis Database. 4,4-dimethoxy-2-butanone. Available at: [Link]
-
Taylor & Francis. Analytical techniques – Knowledge and References. Available at: [Link]
-
SIELC Technologies. Separation of 4,4-Dimethoxybutanone on Newcrom R1 HPLC column. Available at: [Link]
-
Pharmaffiliates. 4,4-Dimethoxybutan-2-one. Available at: [Link]
-
FooDB. Showing Compound 4,4-Dimethoxy-2-butanone (FDB012031). Available at: [Link]
-
NIST. 2-Butanone, 4,4-dimethoxy-. NIST Chemistry WebBook. Available at: [Link]
-
LibreTexts Chemistry. Spectroscopic Properties of Aldehydes and Ketones. Available at: [Link]
-
LibreTexts Chemistry. Infrared (IR) Spectroscopy. Available at: [Link]
-
Mitra, S. (2003). Sample Preparation Techniques in Analytical Chemistry. John Wiley & Sons. Available at: [Link]
-
ResearchGate. The experimental ( a ), theoretical ( b ), and overlap ( c ) of... Available at: [Link]
-
Doc Brown's Chemistry. C-13 nmr spectrum of butanone. Available at: [Link]
-
ResearchGate. Chromatograms of 2-propanone (2-Pro), 2-butanone (2-But), 2-pentanone... Available at: [Link]
Sources
- 1. This compound | C6H12O3 | CID 266914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. ursinus.edu [ursinus.edu]
- 5. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 6. Separation of 4,4-Dimethoxybutanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 1,4-Dialkoxybutan-2-ones: A Comparative Analysis of 1,4-Dimethoxybutan-2-one and its Homologs
Abstract
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the utility of versatile building blocks cannot be overstated. Among these, α-alkoxy ketones serve as powerful intermediates, and the 1,4-dialkoxybutan-2-one scaffold represents a particularly strategic synthon.[1] This guide provides an in-depth comparison between the foundational member of this class, 1,4-dimethoxybutan-2-one, and its broader 1,4-dialkoxybutan-2-one analogs. We will explore the nuances of their synthesis, physicochemical properties, and reactivity profiles, supported by experimental data and established protocols. The primary objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and utilize these reagents effectively in their synthetic campaigns.
Introduction: The Strategic Value of the 1,4-Dialkoxybutan-2-one Scaffold
The 1,4-dialkoxybutan-2-one framework is characterized by two key functional groups: a ketone at the C2 position and an acetal at the C4 position. This unique arrangement makes it a bifunctional molecule with orthogonal reactivity. The acetal serves as a protected aldehyde, which can be unmasked under specific acidic conditions. This latent aldehyde functionality, combined with the ketone, effectively renders the molecule a precursor to 1,4-dicarbonyl compounds—critical intermediates for the synthesis of various five-membered heterocycles and carbocycles.
Furthermore, the molecule can act as a 1,3-dielectrophilic building block, reacting with various dinucleophiles to construct a range of aromatic and heterocyclic systems.[2] this compound (also known as acetylacetaldehyde dimethyl acetal) is the most common and commercially available member of this family.[3] However, modifying the alkoxy groups (e.g., from methoxy to ethoxy, benzyloxy, etc.) offers a powerful strategy to fine-tune the molecule's properties, such as solubility, steric hindrance, and the stability of the acetal protecting group. This guide will dissect these differences to inform rational substrate design.
Caption: Core structures of this compound and the general 1,4-dialkoxybutan-2-one scaffold.
Synthesis and Preparation: A Tale of Acetalization
The most direct and common route to 1,4-dialkoxybutan-2-ones is the acid-catalyzed acetalization of a 3-oxobutanal precursor with the corresponding alcohol.[4][5] This reaction is an equilibrium process, and to drive it towards the product, it is often necessary to remove the water formed as a byproduct, typically through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[6]
Causality in Synthesis: The choice of catalyst and reaction conditions is critical. While strong protic acids like H₂SO₄ or p-toluenesulfonic acid (p-TsOH) are traditional choices, they can be corrosive and incompatible with sensitive functional groups.[4][5] Modern methods often employ milder Lewis acids or heterogeneous catalysts to improve chemoselectivity and simplify workup.[4][7] The choice of alcohol directly dictates the resulting alkoxy group. Methanol, being small and reactive, facilitates a straightforward synthesis of this compound. Larger, bulkier alcohols may react more slowly due to steric hindrance, potentially requiring more forcing conditions or longer reaction times.
Caption: General experimental workflow for the synthesis of 1,4-dialkoxybutan-2-ones.
Experimental Protocol: Synthesis of 1,4-Diethoxybutan-2-one
This protocol describes a representative procedure for synthesizing a homolog of the title compound.
-
Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add 3-oxobutanal dimethyl acetal (1 eq.), absolute ethanol (10 eq.), and toluene (as the azeotroping solvent, approx. 2 mL per mmol of starting material).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 eq.). Rationale: p-TsOH is a cost-effective, solid acid catalyst that is easily handled and effective for acetal exchange reactions.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and periodically by TLC or GC analysis. The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Self-Validation: The cessation of gas evolution upon bicarbonate addition indicates complete neutralization. Subsequently, wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure 1,4-diethoxybutan-2-one.
Comparative Physicochemical Properties
The nature of the alkoxy group (the 'R' group in the general structure) significantly influences the molecule's physical properties. As the alkyl chain length of the alkoxy group increases, the molecular weight rises, leading to predictable trends in boiling point, density, and solubility.
| Property | This compound | General Trend for other 1,4-Dialkoxybutan-2-ones |
| Molecular Formula | C₆H₁₂O₃[8] | C₍₄₊₂ₙ₎H₍₈₊₄ₙ₎O₃ (where n = carbon atoms in R) |
| Molecular Weight | 132.16 g/mol [3][8] | Increases with alkyl chain length |
| Boiling Point | ~178 °C @ 760 mmHg[3][9] | Increases due to stronger van der Waals forces |
| Melting Point | ~ -83 °C[3][9] | Generally increases with size and symmetry |
| Density | ~0.99 g/mL[9] | May decrease slightly with longer alkyl chains |
| Solubility in Water | Slightly soluble[3] | Decreases significantly with increasing lipophilicity |
| Solubility in Organics | Good | Excellent in nonpolar and polar aprotic solvents |
Data for this compound sourced from PubChem and the NIST WebBook.[3][8][9][10]
Reactivity and Synthetic Applications: A Dual-Action Synthon
The synthetic utility of 1,4-dialkoxybutan-2-ones stems from the distinct reactivity of their ketone and masked aldehyde functionalities.
A. As a 1,3-Dielectrophile for Heterocycle Synthesis
The C2 and C4 positions are both electrophilic. This allows for facile condensation reactions with dinucleophiles to form a variety of heterocyclic and aromatic systems. For instance, reaction with hydrazines yields pyrazoles, while condensation with guanidines produces pyrimidines.[2]
Caption: Reactivity pathways of 1,4-dialkoxybutan-2-ones.
B. As a 1,4-Dicarbonyl Precursor
The acetal at C4 is stable under neutral and basic conditions but can be readily hydrolyzed under aqueous acidic conditions to reveal the aldehyde. This unmasking generates a 1,4-dicarbonyl compound, a highly valuable intermediate.
-
Comparative Stability: The stability of the acetal to hydrolysis is influenced by the alkoxy group. Methoxy groups form relatively stable acetals. Bulkier alkoxy groups, such as tert-butoxy, can create more sterically hindered acetals that may require harsher conditions for cleavage, offering a potential handle for selective deprotection in complex molecules. Conversely, acetals derived from diols like ethylene glycol (forming a cyclic dioxolane) are generally more stable to hydrolysis than their acyclic counterparts.[11]
-
Application in Drug Synthesis: The ability to introduce a 1,4-dicarbonyl motif is crucial in medicinal chemistry. For example, this functionality is a key precursor for the Paal-Knorr synthesis of furans, pyrroles, and thiophenes—scaffolds prevalent in pharmaceuticals.[12][13] The methoxy group itself is a common feature in many approved drugs, where it can improve metabolic stability, modulate binding affinity, and enhance pharmacokinetic properties.[14] The ability to use homologous 1,4-dialkoxybutan-2-ones allows for the introduction of larger alkoxy groups, which can be used to systematically probe lipophilicity and receptor-pocket interactions during lead optimization.
Conclusion: Selecting the Right Tool for the Job
While This compound is an excellent, cost-effective, and versatile starting point for many synthetic applications, the broader class of 1,4-dialkoxybutan-2-ones offers a superior level of tunability that is invaluable in the context of drug discovery and materials science.
-
Choose this compound for: General-purpose synthesis of heterocycles, cost-sensitive projects, and when the physicochemical properties of the methoxy group are desired in the final target.
-
Consider other 1,4-dialkoxybutan-2-ones when:
-
Modulating Solubility/Lipophilicity: Longer alkyl chains increase lipophilicity, which is a critical parameter in drug design (e.g., for membrane permeability).
-
Altering Acetal Stability: A different alkoxy group can change the kinetics of the deprotection step, allowing for differential reactivity in polyfunctional molecules.
-
Steric Control: Bulkier alkoxy groups can be used to direct the approach of reagents to other parts of the molecule.
-
By understanding the subtle yet significant differences in the synthesis, properties, and reactivity of these building blocks, the modern chemist can make more informed and strategic decisions, accelerating the path from conceptual design to tangible innovation.
References
-
PubChem Compound Summary for CID 266914, this compound. National Center for Biotechnology Information. [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]
-
A Simple and Versatile Method for the Synthesis of Acetals from Aldehydes and Ketones Using Bismuth Triflate. ResearchGate. [Link]
- Method of making ketals and acetals.
-
New general synthesis of alpha-alkoxyketones via alpha'-alkylation, alpha-alkylation and alpha,alpha'-dialkylation of alpha-alkoxyketimines. ResearchGate. [Link]
-
Green Synthesis of Acetals/Ketals: Efficient Solvent-Free Process for the Carbonyl/Hydroxyl Group Protection Catalyzed by SBA15 Materials. ResearchGate. [Link]
-
4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Juniper Publishers. [Link]
-
PubChem Compound Summary for CID 228548, 4,4-Dimethoxy-2-butanone. National Center for Biotechnology Information. [Link]
-
4,4-dimethoxy-2-butanone - Chemical Synthesis Database. ChemSynthesis. [Link]
-
2-Butanone, 4,4-dimethoxy- - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
The role of the methoxy group in approved drugs. PubMed. [Link]
-
Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. [Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. National Institutes of Health (NIH). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C6H12O3 | CID 266914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 2-Butanone, 4,4-dimethoxy- [webbook.nist.gov]
- 11. US8604223B2 - Method of making ketals and acetals - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 1,4-Dimethoxybutan-2-one: A Versatile 1,3-Dielectrophilic Building Block in Modern Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This guide provides an in-depth analysis of 1,4-dimethoxybutan-2-one, a commercially available ketone precursor that offers significant advantages over traditional synthons.[1] Structurally, it uniquely combines a reactive ketone at the 2-position with a protected aldehyde at the 4-position (as a dimethyl acetal). This "masked" bifunctionality establishes it as a potent 1,3-dielectrophilic building block, enabling novel and convergent synthetic routes to a variety of valuable scaffolds, including substituted aromatics and functionalized heterocycles. We will explore its reactivity profile, provide direct experimental comparisons, and present detailed protocols to demonstrate its practical utility in research and development settings.
The Unique Molecular Architecture of this compound
This compound (also known as acetylacetaldehyde dimethyl acetal) is a versatile chemical compound with the molecular formula C₆H₁₂O₃.[2][3] Its power as a synthetic tool stems from the orthogonal reactivity of its two functional groups.
-
The Ketone (C2): The methyl ketone provides a conventional site for nucleophilic attack or for enolate formation under appropriate basic conditions.
-
The Dimethyl Acetal (C4): The acetal serves as a robust protecting group for a terminal aldehyde. It is stable to basic and nucleophilic conditions, allowing for selective chemistry at the ketone. However, under acidic conditions, it is readily hydrolyzed to unveil the highly reactive aldehyde functionality.
This dual nature allows for a sequential reaction cascade within a single molecule. A nucleophile can first react with the ketone, followed by an acid-catalyzed deprotection and cyclization involving the newly revealed aldehyde. This positions this compound as a superior synthon for what is formally acetoacetaldehyde, a notoriously unstable 1,3-dicarbonyl compound.
A Convergent and Powerful Approach to Aromatic Systems
One of the most compelling applications of this compound is in the rapid synthesis of substituted naphthalenes, toluenes, and xylenes.[1] This methodology provides a convergent alternative to classical, often multi-step, approaches like Friedel-Crafts reactions or cross-coupling strategies.
Causality of the Experimental Design
The typical workflow involves a two-step sequence. First, an organometallic nucleophile (e.g., a Grignard or organozinc reagent) is added to the ketone at low temperature. The acetal remains intact during this step. The resulting carbinol acetal intermediate is then subjected to an acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), which orchestrates an elegant cascade of acetal hydrolysis, cyclization, and dehydration to furnish the aromatic product.[1][4]
Workflow: Synthesis of Aromatic Compounds
Caption: General workflow for aromatic synthesis.
Experimental Data Summary
The following table summarizes yields obtained from published procedures, demonstrating the versatility of this method with various nucleophiles.
| Target Aromatic | Nucleophilic Reagent | Catalyst | Yield (%) | Reference |
| Toluene | Allyl Magnesium Bromide | BF₃·OEt₂ | 63% | [1] |
| 2-Methylnaphthalene | Benzyl Magnesium Chloride | BF₃·OEt₂ | 53% | [1][4] |
| o-Xylene | Crotyl Bromide / Zinc | BF₃·OEt₂ | 32% | [1] |
| 2,7-Dimethylnaphthalene | m-Methylbenzyl Magnesium Chloride | H₂SO₄ / Acetic Acid | 71% | [1] |
Protocol: Synthesis of 2-Methylnaphthalene[4]
This protocol serves as a self-validating system, representing a standard procedure for this class of transformation.
-
Reaction Setup: Under an argon atmosphere, cool a solution of this compound (3g, 22.7 mmol) to 0 °C.
-
Nucleophilic Addition: Slowly add benzyl magnesium bromide (22.7 ml of a 1.0 M solution) to the cooled solution. Stir the reaction mixture at 0 °C for 45 minutes.
-
Workup 1: Quench the reaction by adding a saturated ammonium chloride solution (10 ml). Extract the product with ether. Dry the organic layer and remove the solvent under reduced pressure to afford the crude carbinol acetal intermediate (yield ~90%).
-
Cyclization/Aromatization: Add boron trifluoride etherate (6.23g, 51.1 mmol) to the crude intermediate and reflux the mixture for 30 minutes.
-
Workup 2: After cooling, process the reaction mixture for purification (e.g., column chromatography) to yield 2-methylnaphthalene.
-
Yield: The final isolated yield is 53%.
Reactivity in Heterocycle Synthesis: A Comparison with Classical Precursors
This compound is also an excellent precursor for five- and six-membered heterocycles, which are core structures in many pharmaceutical agents.[5][6] Its utility shines in reactions with 1,3-dinucleophiles.
Synthesis of 2-Amino-4-methylpyrimidines
Reacting this compound with guanidine nitrate in the presence of a strong base like sodium ethoxide provides a direct route to 2-amino-4-methylpyrimidine.[4] The base deprotonates guanidine, which then acts as the dinucleophile, attacking both electrophilic centers of the butanone derivative to construct the pyrimidine ring.
Reaction: Pyrimidine Synthesis
Caption: Synthesis of 2-amino-4-methylpyrimidine.
Comparison with Alternative Precursors
| Precursor | Reaction Type | Advantages | Disadvantages |
| This compound | Condensation with Dinucleophiles | Direct, high-yield route to specific methyl-substituted heterocycles. Stable and easy to handle. | Higher initial cost compared to bulk commodities. |
| Ethyl Acetoacetate | Classical Condensations (e.g., Biginelli reaction) | Inexpensive, widely available, and extensively documented. | Often requires subsequent steps (e.g., hydrolysis, decarboxylation) to remove the ester group. Can lead to regioisomeric mixtures. |
| Acetylacetone (2,4-Pentanedione) | Condensations (e.g., Knorr Pyrazole Synthesis) | Very inexpensive and highly reactive due to high enol content. | The two ketone groups have similar reactivity, which can lead to issues with regioselectivity. |
The primary advantage of this compound is its precision. The masked aldehyde and the ketone offer distinct, sequentially addressable electrophilic sites, providing superior regiochemical control compared to symmetric or similarly reactive dicarbonyls like acetylacetone.
Protocol: Synthesis of 2-Amino-4-methylpyrimidine[4]
-
Base Preparation: Stir a mixture of sodium ethoxide (2.06g, 30.3 mmol) and guanidine nitrate (1.38g, 11.3 mmol) in ethanol for 20 minutes.
-
Reaction: Add a solution of this compound (1g, 7.57 mmol) to the mixture.
-
Heating: Reflux the reaction mixture for 6 hours, monitoring progress by TLC.
-
Workup & Isolation: Upon completion, cool the reaction and perform a suitable workup followed by purification to isolate 2-amino-4-methylpyrimidine.
-
Yield: The reported yield is 66%.[4]
Strategic Advantages in Drug Development and Multi-step Synthesis
The choice of starting materials can profoundly impact the efficiency and feasibility of a multi-step synthesis, a cornerstone of drug development.[7][8] this compound offers several strategic benefits:
-
Convergence: As demonstrated in the synthesis of aromatics, it allows for the late-stage combination of complex fragments, improving overall yield and reducing step count compared to linear syntheses.
-
Scaffold Generation: It provides rapid access to privileged heterocyclic scaffolds like pyrimidines and pyrazoles, which are prevalent in medicinal chemistry.[1][4][9]
-
Stability and Handling: Unlike its parent 1,3-dicarbonyl, acetoacetaldehyde, this compound is a stable, easy-to-handle liquid, making it suitable for both small-scale research and larger-scale process development.[10][11]
By incorporating this versatile building block, researchers can design more efficient and innovative synthetic routes to novel chemical entities.
References
-
4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. (2018). Crimson Publishers. [Link]
-
4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. (2018). Crimson Publishers. [Link]
-
Scheme 1: Synthesis of series 4 and 5. (a) 4,4-dimethoxy-butan-2-one... (n.d.). ResearchGate. [Link]
-
This compound | C6H12O3 | CID 266914. (n.d.). PubChem. [Link]
-
4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548. (n.d.). PubChem. [Link]
-
Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. (2017). MDPI. [Link]
-
Synthesis of four members heterocycles via photochemical and multicomponent reactions. (2025). University of Pavia. [Link]
-
Synthesis of Heterocycles. (2003). ResearchGate. [Link]
- Method for synthesizing 4,4-dimethoxy-2-butanone. (2011).
-
Are ketone precursors (pro-ketones) an effective alternative to exogenous ketones? (2025). Examine. [Link]
-
4,4-dimethoxy-2-butanone. (n.d.). Organic Syntheses Procedure. [Link]
-
The role of the methoxy group in approved drugs. (2024). PubMed. [Link]
-
Reaction chemistry for the multistep synthesis of (4), benzylacetone... (2018). ResearchGate. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). MDPI. [Link]
-
Multistep Synthesis | Reaction Integration. (n.d.). Vapourtec. [Link]
-
4,4-Dimethoxy-2-butanone. (2024). ChemBK. [Link]
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. This compound | C6H12O3 | CID 266914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vapourtec.com [vapourtec.com]
- 9. jk-sci.com [jk-sci.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chembk.com [chembk.com]
A Comparative Guide to HPLC and GC Analysis for Purity Determination of 1,4-Dimethoxybutan-2-one
Abstract
The determination of purity for key chemical intermediates like 1,4-Dimethoxybutan-2-one is paramount to ensuring the quality, safety, and efficacy of final products in the pharmaceutical and fine chemical industries. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the comprehensive purity analysis of this compound. We delve into the causality behind methodological choices, present detailed, validated protocols, and offer data-driven recommendations to guide researchers, scientists, and drug development professionals in selecting the optimal analytical technique for their specific needs, from process development to routine quality control.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 25680-86-8) is a versatile ketone and an important building block in organic synthesis.[1] Its structure, featuring both ether and ketone functionalities, makes it a valuable precursor in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). The International Council for Harmonisation (ICH) and regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate strict control over the purity of starting materials and intermediates to ensure the final drug product is free from potentially harmful impurities.[2]
The choice of analytical methodology is therefore not merely a technical decision but a critical component of the quality assurance framework. Both HPLC and GC are powerful chromatographic techniques capable of separating and quantifying components in a mixture. However, their principles of separation, instrumental requirements, and applicability to a moderately polar, volatile compound like this compound differ significantly. This guide will explore these differences through the lens of established analytical validation principles to provide a robust comparison.[3][4][5]
Characterizing the Analyte and Potential Impurities
Effective method development begins with understanding the analyte and its potential impurities. This compound is synthesized via a Claisen ester condensation reaction, typically using raw materials such as ethyl formate, acetone, and sodium methoxide.[6]
Based on this synthesis route, potential process-related impurities may include:
-
Starting Materials: Residual acetone, ethyl formate, methanol.
-
By-products: Products from self-condensation of acetone or other side reactions.
-
Degradants: Compounds formed during storage or under stress conditions (e.g., hydrolysis of the ether linkages).
An effective analytical method must be specific enough to resolve the main component from this diverse array of potential impurities.[7][8]
High-Performance Liquid Chromatography (HPLC): A Robust Approach for Non-Volatile and Thermally Labile Compounds
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and high resolution. For a moderately polar analyte like this compound, reversed-phase HPLC is the most logical approach.
Causality of Method Design
The primary challenge with analyzing simple ketones like this compound via HPLC is their lack of a strong UV chromophore, which leads to poor sensitivity with standard UV-Vis detectors. To overcome this, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a well-established and highly effective strategy.[9][10][11] This reaction converts the non-absorbing ketone into a 2,4-dinitrophenylhydrazone derivative, which has a strong absorbance maximum around 360-370 nm, enabling sensitive and specific detection.[10][11]
The choice of a C18 column is based on its hydrophobic stationary phase, which provides excellent retention and separation for the relatively nonpolar DNPH derivatives. A mobile phase gradient using acetonitrile and water allows for the effective elution of compounds with varying polarities, ensuring that both early-eluting polar impurities and the more retained analyte derivative are well-resolved.
Experimental Protocol: HPLC-UV with DNPH Derivatization
1. Sample Preparation (Derivatization): a. Prepare a derivatizing solution of 0.05% (w/v) 2,4-dinitrophenylhydrazine in acetonitrile with 0.1% phosphoric acid. b. Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask. c. Add 10 mL of the DNPH derivatizing solution and allow to react for 30 minutes at 40°C. d. Cool to room temperature and dilute to volume with a 50:50 mixture of acetonitrile and water. e. Prepare a blank solution using the same procedure without the analyte.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 50% B
-
26-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 365 nm.
-
Injection Volume: 10 µL.
3. Method Validation Parameters: This method must be validated according to ICH Q2(R2) or USP <1225> guidelines to ensure it is fit for purpose.[3][12][13]
-
Specificity: Spike the sample with known potential impurities to demonstrate resolution.
-
Linearity: Establish a five-point calibration curve from 50% to 150% of the target concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).
-
Accuracy: Perform recovery studies by spiking a placebo matrix at three concentration levels.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).
HPLC Workflow Diagram
Sources
- 1. This compound | C6H12O3 | CID 266914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
- 7. uspbpep.com [uspbpep.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. USP <1225> Method Validation - BA Sciences [basciences.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Dimethoxybutan-2-one
As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 1,4-Dimethoxybutan-2-one (CAS No. 5436-21-5), grounding procedural guidance in the principles of chemical safety and regulatory compliance.
Section 1: Hazard Assessment & Regulatory Classification
Understanding the intrinsic properties of a chemical is the first step toward managing its lifecycle safely. This compound is an organic compound classified as a flammable liquid, a determination that dictates its entire disposal pathway.
1.1 Physicochemical and Hazardous Properties
A thorough assessment of the Safety Data Sheet (SDS) reveals the key hazards. The most critical property for disposal purposes is its flash point.
| Property | Value | Significance for Disposal |
| CAS Number | 5436-21-5[1] | Unique identifier for tracking and regulatory reporting. |
| Molecular Formula | C₆H₁₂O₃[1] | Basic chemical identity. |
| Appearance | Liquid[1] | Affects handling and spill control procedures. |
| Flash Point | 57 °C (134.6 °F)[1] | Primary Hazard Driver. Classifies the material as a flammable liquid. |
| Incompatibilities | Strong oxidizing agents, Acids[2] | Dictates waste segregation protocols to prevent dangerous reactions. |
| Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation.[3][4] | Necessitates the use of appropriate Personal Protective Equipment (PPE). |
1.2 Regulatory Framework: Why This is a Hazardous Waste
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), regulates hazardous waste from "cradle-to-grave".[5][6] A waste is deemed hazardous if it is specifically listed or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.
This compound, with a flash point of 57°C (134.6°F), falls below the 140°F (60°C) threshold for an ignitable liquid (EPA Hazardous Waste Code D001). Therefore, it must be managed as a regulated hazardous waste. This classification is non-negotiable and forms the legal basis for the disposal procedures outlined below.
Section 2: Safety Protocols & Personal Protective Equipment (PPE)
Before handling waste containers, it is imperative to establish a safe working environment through engineering controls and appropriate PPE. All handling of this compound waste should occur within a certified chemical fume hood to minimize inhalation exposure.[7][8]
2.1 Required Personal Protective Equipment
The following table summarizes the minimum PPE required when handling this chemical waste.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves.[9] | Prevents skin contact and absorption. Gloves must be inspected before use and disposed of properly after handling. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[9] | Protects eyes from splashes. A face shield may be used in addition to goggles for maximum protection.[8] |
| Body Protection | Flame-resistant laboratory coat.[1] | Protects skin and clothing from contamination and provides a barrier in case of a small flash fire. |
| Respiratory | Not typically required when handled in a fume hood. | Use a NIOSH-approved respirator if engineering controls are not available or during a large spill.[1] |
Section 3: Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to ensure safety and compliance.
Step 1: Waste Segregation Immediately upon generation, designate this compound waste as "Flammable Organic Waste."
-
Causality: It is critical to never mix this waste with incompatible materials like strong oxidizing agents or acids, which could trigger a violent reaction.[2][10] It must also be kept separate from aqueous or non-hazardous waste streams to avoid contaminating them and increasing the volume of hazardous waste.
Step 2: Containerization Transfer the waste into a designated, properly sealed hazardous waste container.
-
Container Material: Use a container made of a compatible material, such as glass or high-density polyethylene (HDPE).[11]
-
Closure: The container must have a tight-fitting, screw-top cap to prevent the escape of flammable vapors.[2][11] Funnels should not be left in the container opening.
-
Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion.
Step 3: Labeling Proper labeling is an OSHA and EPA requirement.[12] The label must be affixed to the container as soon as the first drop of waste is added.
-
Contents: Clearly write "Hazardous Waste" and list the full chemical name: "this compound." If mixed with other solvents (e.g., for rinsing), list all components and their approximate percentages.
-
Hazard Identification: The label must clearly indicate the hazard. Check the box for "Flammable" or "Ignitable."[12]
-
Contact Information: Include the name of the principal investigator and the laboratory location.
Step 4: Temporary On-Site Storage Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of the operator.
-
Safety Precautions: Store the container away from heat, sparks, open flames, and other ignition sources.[1][2] Ensure it is stored in a well-ventilated area, preferably in a flammable safety cabinet.
-
Secondary Containment: Place the waste container in a secondary containment bin to capture any potential leaks.
Step 5: Arranging for Final Disposal Final disposal of hazardous waste must be conducted by a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Procedure: Follow your institution's specific procedures for waste pickup, which typically involves contacting the Environmental Health & Safety (EHS) office.
-
Mechanism: The EHS office will arrange for a certified hazardous waste contractor to transport the waste for final disposal. The most appropriate and common disposal method for flammable organic liquids like this is high-temperature incineration .[3][13][14][15] Incineration destroys the organic compound, reducing it to ash, flue gas, and heat.[16][17]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper management of this compound waste.
Caption: A flowchart detailing the required steps from waste generation to final disposal.
Section 4: Prohibited Disposal Methods
To ensure safety and environmental protection, the following methods are strictly prohibited:
-
Drain Disposal: Never pour this compound down the sanitary sewer. As a flammable liquid, it poses a fire and explosion hazard in plumbing systems and is harmful to aquatic life.[1][10]
-
Evaporation: Do not allow the chemical to evaporate in a fume hood as a means of disposal. This releases flammable vapors into the ventilation system and the atmosphere, which is both unsafe and illegal.
-
Trash Disposal: Disposing of the liquid or its empty, unrinsed container in the regular trash is a serious regulatory violation and safety hazard. Empty containers must be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste.[11]
Section 5: Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is crucial.
5.1 Spill Response
-
Small Spills (<100 mL): If you are trained and have a spill kit, absorb the spill with an inert material (e.g., vermiculite, sand). Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[1][18]
-
Large Spills (>100 mL): Evacuate the immediate area. Alert others and contact your institution's EHS or emergency response team. Prevent the spill from entering drains.
5.2 First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]
By adhering to this comprehensive guide, laboratory professionals can manage this compound waste not only in compliance with regulations but also in alignment with the highest standards of laboratory safety and environmental responsibility.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from osha.gov. [Link]
-
ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from ergenvironmental.com. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from epa.gov. [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from compliancy-group.com. [Link]
-
Wikipedia. (n.d.). Hazardous waste. Retrieved from en.wikipedia.org. [Link]
-
Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from axonator.com. [Link]
-
Enva. (2025). How Chemical Waste Is Treated. Retrieved from enva.com. [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from mastercontrol.com. [Link]
-
Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from spillcontainment.com. [Link]
-
Waste360. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Retrieved from waste360.com. [Link]
-
ASPR. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from aspr.hhs.gov. [Link]
-
U.S. Environmental Protection Agency (EPA). (2012, September). A Citizen's Guide to Incineration. Retrieved from epa.gov. [Link]
-
Inspire Waste Management. (2021, February 25). Hazardous Waste Incineration. Retrieved from inspirewaste.co.uk. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from nepis.epa.gov. [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from sciencemadness.org. [Link]
-
Inciner8. (n.d.). How Does an Incinerator Work. Retrieved from inciner8.com. [Link]
-
Wikipedia. (n.d.). Incineration. Retrieved from en.wikipedia.org. [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from chemistry.emory.edu. [Link]
-
LookChem. (n.d.). Safety Data Sheet: 4,4-Dimethoxy-2-butanone. Retrieved from lookchem.com. [Link]
-
PubChem. (n.d.). 4,4-Dimethoxy-2-butanone. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from cwu.edu. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. file1.lookchem.com [file1.lookchem.com]
- 4. 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Hazardous waste - Wikipedia [en.wikipedia.org]
- 7. mastercontrol.com [mastercontrol.com]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 13. How Chemical Waste Is Treated | Enva [enva.com]
- 14. inspirewaste.co.uk [inspirewaste.co.uk]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 17. Incineration - Wikipedia [en.wikipedia.org]
- 18. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 1,4-Dimethoxybutan-2-one
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 1,4-Dimethoxybutan-2-one demands a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, procedural framework for the safe handling, use, and disposal of this compound. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazards of this compound
This compound is a flammable liquid and vapor that also poses risks of skin, eye, and respiratory irritation.[1] A thorough understanding of its properties is the foundation of a sound safety protocol.
| Hazard Classification | Description | Source |
| Flammable Liquid | Flammable liquid and vapor.[1][2] | GHS Classification[1] |
| Skin Irritation | Causes skin irritation.[1] | GHS Classification[1] |
| Eye Irritation | Causes serious eye irritation.[1] | GHS Classification[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | GHS Classification[1] |
Given its chemical structure, containing both ketone and ether functional groups, it's prudent to also consider the general hazards associated with these chemical classes. Ethers, for instance, can form explosive peroxides upon exposure to air and light.[3][4][5]
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific procedure being performed. The following sections detail the minimum PPE requirements and provide guidance for enhanced protection during higher-risk operations.
Before any discussion of PPE, it is critical to emphasize the importance of engineering controls. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] This minimizes the concentration of airborne vapors and is your primary defense against respiratory exposure.[5] Ensure that an eyewash station and safety shower are readily accessible.[6][7]
The following PPE should be worn at all times when handling this compound, even for routine tasks like transferring small quantities.
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required. However, due to its classification as a serious eye irritant, chemical splash goggles are strongly recommended.[1] For tasks with a higher risk of splashing, a face shield worn over safety goggles provides an additional layer of protection.
-
Protective Clothing: A flame-resistant lab coat should be worn and fully buttoned.[4] Long pants and closed-toe shoes are mandatory to protect the skin from potential spills.[4]
-
Hand Protection: The choice of gloves is critical. Given that this compound is both a ketone and an ether, glove selection must account for resistance to both chemical classes. While nitrile gloves offer some protection against splashes, they may have a limited breakthrough time.[4][8] For prolonged contact or immersion, more robust options are necessary.
For large-scale operations, reactions under pressure, or any situation with an increased risk of splashing or aerosol generation, the following additional PPE is required:
-
Enhanced Hand Protection: Double-gloving with a heavier-duty outer glove over a standard nitrile inner glove is a prudent measure. Butyl or PVA (polyvinyl alcohol) gloves are recommended for their excellent resistance to ketones and other organic solvents.[9][10][11]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during an emergency situation such as a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5] All respirator use must be in accordance with a comprehensive respiratory protection program, including fit-testing and training.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Confirm that the chemical fume hood is functioning correctly and that the work area is free of clutter.
-
Dispensing: When transferring this compound, use a grounded, bonded system to prevent static discharge, which could ignite the flammable vapors.[7][12][13] Use only non-sparking tools.[7][12][13]
-
Heating: If heating is required, use a water bath or heating mantle with a temperature controller. Never use an open flame.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a designated flammable liquids cabinet.[3][7][12] Keep it away from heat, sparks, and open flames.[7][12]
-
Peroxide Formation: As a precautionary measure due to its ether linkage, it is advisable to date the container upon opening and test for peroxides periodically, especially if the material has been stored for an extended period.
Disposal Plan: Managing Chemical Waste
Proper disposal is a critical component of the chemical lifecycle. All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Any materials that come into contact with the chemical, such as gloves, absorbent pads, and disposable labware, should be collected in a separate, sealed container labeled as "Hazardous Waste."
-
Disposal Request: Follow your institution's hazardous waste disposal procedures. This typically involves submitting an online request for pickup by the Environmental Health and Safety (EHS) department.[6][14] Never dispose of this compound down the drain.[15]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Spill: For small spills within a chemical fume hood, use an absorbent material to clean up the spill and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.
By adhering to these guidelines, you can confidently and safely handle this compound in your research endeavors, ensuring the well-being of yourself and your colleagues while advancing the frontiers of science.
References
-
NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]
-
Ethers - Handling and control of exposure. University of St Andrews. [Link]
-
Ethers | Health & Safety. University of Bristol. [Link]
-
This compound | C6H12O3 | CID 266914. PubChem. [Link]
-
Personal Protective Equipment - PPE - Chemical Resistant Gloves. DQE. [Link]
-
Laboratory Safety Guideline - Diethyl Ether. Harvard University Environmental Health & Safety. [Link]
-
Use of Ether. University of Louisville Environmental Health & Safety. [Link]
-
Diethyl Ether. University of California, Santa Barbara Environmental Health & Safety. [Link]
-
PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. GlovesnStuff. [Link]
-
Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]
-
Chemical Waste. The University of Texas at Austin Environmental Health and Safety. [Link]
-
4,4-Dimethoxy-2-butanone. LookChem. [Link]
-
4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548. PubChem. [Link]
Sources
- 1. This compound | C6H12O3 | CID 266914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. scribd.com [scribd.com]
- 7. fishersci.com [fishersci.com]
- 8. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 9. shop.dqeready.com [shop.dqeready.com]
- 10. glovesnstuff.com [glovesnstuff.com]
- 11. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
- 12. fishersci.com [fishersci.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 15. file1.lookchem.com [file1.lookchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
